Clofibrate
描述
This compound is the ethyl ester of clofibric acid. It has a role as an anticholesteremic drug, an antilipemic drug, a geroprotector and a PPARalpha agonist. It is an aromatic ether, a member of monochlorobenzenes and an ethyl ester. It is functionally related to a clofibric acid.
A fibric acid derivative used in the treatment of hyperlipoproteinemia type III and severe hypertriglyceridemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p986)
This compound is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. This compound therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury.
This compound has been reported in Camellia sinensis with data available.
This compound is an aryloxyisobutyric acid derivate with antihyperlipidemic activity. Although the exact mechanism of action has not been fully characterized, this compound may enhance the conversion of very-low-density lipoprotein (VLDL) to low-density lipoprotein (LDL), decreasing the production of hepatic VLDL, inhibiting cholesterol production, and increasing fecal excretion of neutral sterols.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for cardiovascular disease and has 2 investigational indications.
A fibric acid derivative used in the treatment of hyperlipoproteinemia type III and severe hypertriglyceridemia.
A fibric acid derivative used in the treatment of HYPERLIPOPROTEINEMIA TYPE III and severe HYPERTRIGLYCERIDEMIA. (From Martindale, The Extra Pharmacopoeia, 30th ed, p986)
See also: Clofibric Acid (has active moiety).
Structure
3D Structure
属性
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHUKKLJHYUCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020336 | |
| Record name | Clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
148-150 °C @ 20 MM HG | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.138-1.144 @ 20 °C | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OIL, COLORLESS TO PALE YELLOW LIQ | |
CAS No. |
637-07-0 | |
| Record name | Clofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofibrate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | clofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | clofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPN91K7FU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118-119, < 25 °C | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Clofibrate's Mechanism of Action: A Deep Dive into PPARα Activation
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibrate, a first-generation fibrate drug, exerts its primary lipid-lowering effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor.[1][2][3] This technical guide elucidates the core molecular mechanisms initiated by this compound, detailing its interaction with PPARα, the subsequent genomic regulation of target genes, and the ultimate physiological impact on lipid and lipoprotein metabolism. We present a synthesis of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows to provide a comprehensive resource for professionals in the field.
Core Mechanism: PPARα as the Central Mediator
This compound's therapeutic action is rooted in its function as an agonist for PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[4][5] The active metabolite of this compound, clofibric acid, binds to the ligand-binding domain of PPARα.[6] This binding event induces a conformational change in the receptor, leading to a cascade of molecular events:
-
Heterodimerization: The activated PPARα receptor forms a heterodimer with the retinoid X receptor (RXR).[7]
-
PPRE Binding: This PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[5][7] PPREs consist of a direct repeat of the consensus sequence AGGTCA separated by a single nucleotide.[2]
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of a suite of genes involved in virtually all aspects of lipid metabolism.[5][8]
The primary consequences of this targeted gene regulation are a decrease in plasma triglycerides and, to a lesser extent, an increase in high-density lipoprotein (HDL) cholesterol.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 7. Treatment with PPARα Agonist this compound Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Rise and Fall of a Pioneer: A Technical History of Clofibrate
An In-depth Guide on the Discovery, Mechanism, and Clinical Evaluation of the First Fibrate Lipid-Lowering Agent
For researchers, scientists, and drug development professionals, the story of clofibrate offers a compelling case study in the evolution of lipid-lowering therapies. From its serendipitous discovery to its widespread clinical investigation and eventual decline, this compound laid the groundwork for a new class of drugs and fundamentally shaped our understanding of lipid metabolism and cardiovascular disease prevention. This technical guide provides a detailed history of this compound, its mechanism of action, and a summary of the key experimental data that defined its legacy.
Discovery and Early Development
The journey to this compound began in the early 1950s with an observation by French physician Jean Cottet. He noted that farm workers exposed to the insecticide phenyl ethyl acetic acid exhibited remarkably low plasma cholesterol levels.[1] This finding intrigued chemists at Imperial Chemical Industries (ICI), including Jeff Thorp, who synthesized a more potent and less toxic analogue: ethyl-p-chlorophenoxyisobutyrate, later known as this compound.[1]
Initial preclinical studies in the late 1950s, primarily in rats, demonstrated its cholesterol-lowering efficacy.[1] The first report of its effectiveness in reducing serum cholesterol in humans was published in 1962 by Thorp and Waring.[2] Patented in 1958 and approved for medical use in 1963 under the trade name Atromid-S, this compound quickly became a prominent agent for managing hyperlipidemia.[3][4]
Mechanism of Action: Unraveling the PPARα Pathway
Initially, the precise mechanism of this compound's action was not fully understood. It was known to reduce plasma triglycerides by decreasing the concentration of very-low-density lipoproteins (VLDL) and, to a lesser extent, lower low-density lipoprotein (LDL) cholesterol.[2]
Subsequent research revealed that this compound is a prodrug, rapidly hydrolyzed in the body to its active form, clofibric acid.[5] The primary target of clofibric acid was identified as the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor highly expressed in the liver, heart, and muscle.[6][7]
Activation of PPARα by clofibric acid leads to a cascade of metabolic changes:
-
Increased Lipoprotein Lipase Activity: PPARα activation enhances the expression of lipoprotein lipase, an enzyme that breaks down triglycerides in VLDL particles, facilitating their clearance from the bloodstream.[3][6]
-
Enhanced Fatty Acid Oxidation: It stimulates the transcription of genes involved in the beta-oxidation of fatty acids in both mitochondria and peroxisomes. This increases the catabolism of fatty acids for energy, reducing their availability for triglyceride synthesis.[6]
-
Reduced Hepatic VLDL Production: By decreasing the synthesis of triglycerides and apolipoprotein B, a key component of VLDL, this compound curtails the liver's output of these triglyceride-rich particles.[4][6]
-
Modulation of Apolipoproteins: It influences the expression of apolipoproteins, including an increase in apoA-I and apoA-II, which are components of high-density lipoprotein (HDL), contributing to a modest increase in HDL cholesterol.[6]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Key Clinical Trials and Experimental Protocols
The efficacy and safety of this compound were evaluated in several large-scale clinical trials during the 1960s and 1970s. These studies were pivotal in establishing the "lipid hypothesis"—the idea that lowering cholesterol could reduce the risk of coronary heart disease (CHD).
Secondary Prevention Trials: Newcastle and Scottish Studies
Two notable secondary prevention trials published in 1971 provided early, promising results.[1]
-
Experimental Protocol:
-
Objective: To assess the efficacy of this compound in preventing further cardiovascular events in patients with existing ischemic heart disease.
-
Study Design: Double-blind, placebo-controlled trials.
-
Participants: Patients with a history of myocardial infarction or angina.
-
Intervention: this compound versus placebo (corn oil in the Newcastle trial).[8]
-
Duration: Approximately five years.[8]
-
-
Key Findings:
The Coronary Drug Project (CDP)
The Coronary Drug Project (CDP) was a large-scale, randomized, double-blind study in the United States that began in 1966.[2][10]
-
Experimental Protocol:
-
Objective: To evaluate the long-term efficacy and safety of several lipid-lowering drugs, including this compound, in men with a history of myocardial infarction.[10][11]
-
Study Design: Randomized, double-blind, placebo-controlled trial conducted in 53 centers.[10][12]
-
Participants: 8,341 men aged 30-64 with a previous myocardial infarction.[2][10] 1,103 were assigned to the this compound group.[10]
-
Intervention: this compound (1.8 g/day ) compared to placebo (lactose) and other lipid-lowering agents.[10][12]
-
Duration: Follow-up for at least five years.[10]
-
-
Key Findings:
The WHO Cooperative this compound Trial
This was a large primary prevention trial initiated in 1965 across centers in Edinburgh, Prague, and Budapest to determine if this compound could reduce the incidence of ischemic heart disease in healthy men with high cholesterol.[1][14][15]
-
Experimental Protocol:
-
Objective: To assess the effectiveness of this compound in the primary prevention of ischemic heart disease in hypercholesterolemic men.[14]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[14][15]
-
Participants: 15,745 healthy men aged 30-59. Participants were selected from the upper third of the serum cholesterol distribution and randomized to this compound or a placebo. A second control group was selected from the lowest third of the cholesterol distribution.[14][15]
-
Intervention: this compound (1.6 g/day ) versus placebo (olive oil capsules).[14][15]
-
Duration: The initial trial period was 5.3 years, with a longer-term follow-up.[1][16]
-
The diagram below illustrates the general workflow of the WHO Cooperative this compound Trial.
-
Key Findings:
-
This compound achieved a mean reduction of 9% in serum cholesterol.[1]
-
There was a 25% lower incidence of non-fatal myocardial infarction in the this compound group.[1]
-
However, there was no change in coronary mortality and a significant increase in non-cardiovascular mortality, with 25% more all-cause deaths in the this compound-treated group during the trial.[1][16]
-
This compound treatment also led to an increased incidence of gallstones.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on plasma lipids as reported in various clinical studies.
Table 1: Effect of this compound on Plasma Lipids (Percentage Change)
| Study/Patient Group | Total Cholesterol | Triglycerides | LDL Cholesterol | HDL Cholesterol | VLDL Cholesterol | VLDL Triglycerides |
| WHO Trial | -9% | - | - | - | - | - |
| Type IIa Hyperlipoproteinemia | -11.0% | -26.1% | -15.2% | +11.3% | - | - |
| Type IIa (vs. Tiadenol) | -4% | - | - | Increase | Significant | - |
| Decrease | ||||||
| Type IIb (vs. Tiadenol) | - | - | +14.2% | - | Significant | - |
| Decrease | ||||||
| Type IV (vs. Tiadenol) | - | - | +6.1% | - | Significant | Significant |
| Decrease | Decrease | |||||
| Hypertriglyceridemia (vs. Gemfibrozil) | - | -32% | - | - | - | -38% |
Sources: WHO Trial[1], Type IIa Hyperlipoproteinemia[17], vs. Tiadenol[18], vs. Gemfibrozil[19]
Decline and Legacy
The results of the major clinical trials, particularly the WHO primary prevention trial, raised significant safety concerns. The increase in non-cardiovascular mortality and the risk of gallstones outweighed the modest benefits in reducing non-fatal heart attacks.[1] Consequently, the use of this compound declined sharply, and it was eventually discontinued in 2002.[3]
Despite its ultimate withdrawal from the market, the legacy of this compound is profound. It was the first widely used lipid-lowering drug that provided a means to test the lipid hypothesis on a large scale.[1] The research into its mechanism of action led to the discovery of the critical role of PPARα in lipid metabolism, paving the way for the development of newer, safer, and more effective fibrates.[1] The challenges and controversies surrounding the this compound trials also provided invaluable lessons in the design and interpretation of large-scale, long-term clinical studies, influencing the methodology of cardiovascular research for decades to come.
References
- 1. The this compound saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound [glowm.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Trial of this compound in the treatment of ischaemic heart disease. Five-year study by a group of physicians of the Newcastle upon Tyne region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ischaemic heart disease: a secondary prevention trial using this compound. Report by a research committee of the Scottish Society of Physicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioLINCC: Coronary Drug Project (CDP) [biolincc.nhlbi.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Coronary Drug Project - Wikipedia [en.wikipedia.org]
- 13. Coronary Drug Project (CDP) « Heart Attack Prevention [epi.umn.edu]
- 14. WHO Cooperative this compound Trial « Heart Attack Prevention [epi.umn.edu]
- 15. A cooperative trial on the primary prevention of ischaemic heart disease using this compound: design, methods, and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. W.H.O. cooperative trial on primary prevention of ischaemic heart disease using this compound to lower serum cholesterol: mortality follow-up. Report of the Committee of Principal Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of colestipol and this compound on plasma lipid and lipoproteins in type IIa hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound and tiadenol treatment in hyperlipoproteinemias. A comparative trial of drugs affecting lipoprotein catabolism and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofibrate's Role in the Regulation of Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibrate, a fibric acid derivative, has historically been a cornerstone in the management of hyperlipidemia. Its primary therapeutic effects are the reduction of plasma triglycerides and, to a lesser extent, cholesterol. This is achieved through a multi-faceted mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates lipid metabolism, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. This compound, though its use has declined with the advent of statins, remains a significant tool for understanding the regulation of lipid homeostasis and the development of novel therapeutic agents.[1] It belongs to the fibrate class of drugs, which are particularly effective in treating hypertriglyceridemia.[2] The primary mechanism of action of this compound is the activation of PPARα, which leads to profound changes in the expression of genes involved in fatty acid uptake, oxidation, and lipoprotein metabolism.[1][3]
Molecular Mechanisms of this compound Action
This compound's effects on lipid metabolism are primarily mediated through its active metabolite, clofibric acid, which acts as a ligand for PPARα.[4] The activation of this nuclear receptor initiates a cascade of events that collectively lead to a more favorable lipid profile.
PPARα Activation
This compound, upon entering the cell, binds to and activates PPARα. This ligand-activated transcription factor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event modulates the transcription of numerous genes involved in lipid metabolism.
dot
Increased Lipoprotein Lipase (LPL) Activity
One of the key downstream effects of PPARα activation by this compound is the increased expression and activity of lipoprotein lipase (LPL).[6] LPL is an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for uptake by peripheral tissues.[3] Enhanced LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the circulation.[6]
Reduced Hepatic VLDL Production
This compound has been shown to decrease the hepatic synthesis and secretion of VLDL.[7] This is achieved, in part, by promoting the β-oxidation of fatty acids within the liver, thereby reducing the availability of fatty acid substrates for triglyceride synthesis. Furthermore, this compound can inhibit the expression of genes involved in hepatic lipogenesis.
Enhanced Fatty Acid Oxidation
By activating PPARα, this compound upregulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[8][9] This leads to an increased catabolism of fatty acids for energy production, particularly in the liver. This not only contributes to the reduction in VLDL production but also helps to lower circulating free fatty acid levels.
dot
Quantitative Effects on Lipid Profiles
Numerous clinical and preclinical studies have quantified the effects of this compound on plasma lipid and lipoprotein levels. A summary of these findings is presented below.
| Parameter | Species | Study Type | Dosage | Duration | % Change | Reference |
| Triglycerides | Human | Clinical Trial | 2 g/day | 4 weeks | ↓ 45% | [6] |
| Human | Clinical Trial | 2 g/day | 1 week | ↓ 61% | [10] | |
| Rat (hyperlipidemic) | Animal Study | - | 2-4 days | ↓ (VLDL) | [7][11] | |
| Total Cholesterol | Human | Clinical Trial | 2 g/day | 4 weeks | ↓ 11% | [6] |
| Rat (obese Zucker) | Animal Study | 200 mg/kg | 30 weeks | ↓ (serum) | [6] | |
| VLDL-Triglycerides | Human | Clinical Trial | - | - | ↓ 38% | [12] |
| Lipoprotein Lipase Activity | Human | Clinical Trial | - | - | ↑ 46% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on lipid metabolism.
In Vivo Animal Studies: Hyperlipidemic Rat Model
-
Animal Model: Male Sprague-Dawley rats are often used. Hyperlipidemia can be induced by feeding a high-sucrose or high-fat diet for several weeks.[7][12]
-
This compound Administration: this compound is typically administered orally, mixed with the diet (e.g., 0.3% w/w), or via gavage.[7][13]
-
Blood Collection and Lipid Analysis: Blood samples are collected from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation. Total cholesterol, triglycerides, and lipoprotein profiles are determined using enzymatic colorimetric assays and ultracentrifugation.[14][15][16][17]
-
Tissue Collection and Analysis: Livers are excised, weighed, and processed for histological analysis (e.g., H&E staining for lipid accumulation) or snap-frozen for subsequent molecular analysis (e.g., gene expression of PPARα target genes).[18][19]
dot
In Vitro Studies: Primary Hepatocyte Culture
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice using a two-step collagenase perfusion method.[20]
-
Cell Culture and Treatment: Hepatocytes are plated on collagen-coated dishes and cultured in appropriate media. After attachment, cells are treated with various concentrations of clofibric acid (the active form of this compound) dissolved in a suitable solvent like DMSO.[21]
-
Gene Expression Analysis: After the treatment period, total RNA is extracted from the cells. The expression levels of target genes (e.g., Acox1, Cpt1a) are quantified using quantitative real-time PCR (qRT-PCR), with normalization to a housekeeping gene.[21][22][23]
-
Fatty Acid Oxidation Assay: Cells are incubated with radiolabeled fatty acids (e.g., [1-¹⁴C]palmitate). The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ and acid-soluble metabolites.[8][9][24][25]
Measurement of Lipoprotein Lipase (LPL) Activity
-
Sample Collection: Post-heparin plasma is collected from subjects after an intravenous injection of heparin, which releases LPL from the endothelial surface into the circulation.[3][5][26]
-
Assay Principle: LPL activity is measured by incubating the plasma with a triglyceride-rich substrate emulsion and quantifying the release of free fatty acids over time.[27] An automated kinetic colorimetric method can also be used.[5]
-
Data Analysis: LPL activity is typically expressed as micromoles of free fatty acid released per hour per milliliter of plasma.
PPARα Reporter Gene Assay
-
Cell Line and Plasmids: A suitable cell line (e.g., HepG2) is co-transfected with a PPARα expression vector and a reporter plasmid containing a PPRE sequence upstream of a luciferase gene. A control plasmid expressing Renilla luciferase is also co-transfected for normalization.[28][29]
-
Treatment and Luciferase Assay: Transfected cells are treated with this compound or a vehicle control. After incubation, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system.[1][28][30][31]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of reporter gene expression by this compound is then calculated relative to the vehicle control.
Conclusion
This compound exerts its lipid-lowering effects through a well-defined mechanism centered on the activation of PPARα. This leads to a coordinated regulation of genes involved in lipoprotein metabolism and fatty acid oxidation, ultimately resulting in reduced plasma triglycerides and cholesterol. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the intricate roles of fibrates and PPARα in lipid homeostasis and to develop next-generation therapies for dyslipidemia. While this compound itself is less commonly used today due to the availability of more potent and safer alternatives, its legacy as a tool for understanding fundamental principles of lipid metabolism remains significant.
References
- 1. assaygenie.com [assaygenie.com]
- 2. An approach to measuring the in vivo transformation of glycerol to a very low density lipoprotein triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. An automated method for measuring lipoprotein lipase and hepatic triglyceride lipase activities in post-heparin plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on postheparin plasma triglyceride lipase activities in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on lipoprotein metabolism in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of fatty acid utilization by sodium this compound in rat and monkey hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. binasss.sa.cr [binasss.sa.cr]
- 11. Effect of this compound on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of this compound feeding on the metabolism of palmitate and erucate in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipoprotein isolation and analysis from serum by preparative ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The isolation of lipoproteins from human plasma by ultracentrifugation in zonal rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pbbmi.org [pbbmi.org]
- 20. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pure.ed.ac.uk [pure.ed.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. mouselivercells.com [mouselivercells.com]
- 26. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A method for the determination of lipoprotein lipase in postheparin plasma and body tissues utilizing a triolein-coated Celite substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 29. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 30. assaygenie.com [assaygenie.com]
- 31. youtube.com [youtube.com]
Initial Studies on Clofibrate and Peroxisome Proliferation: A Technical Guide
Executive Summary
Clofibrate, a phenoxy-isobutyrate derivative, was one of the first synthetic hypolipidemic agents. Its introduction in the 1960s led to seminal discoveries regarding the biogenesis and metabolic function of peroxisomes. Initial investigations in rodents revealed that this compound administration induced marked hepatomegaly and a striking proliferation of hepatic peroxisomes, then often referred to as "microbodies". This proliferation was accompanied by significant increases in the activities of specific peroxisomal enzymes, most notably those involved in fatty acid β-oxidation. These early, purely observational studies were foundational, establishing a direct link between a pharmacological agent and the dramatic expansion of a specific cellular organelle. While the precise molecular mechanism involving Peroxisome Proliferator-Activated Receptors (PPARs) would not be elucidated for several decades, these initial studies provided the critical phenomenological basis for all subsequent research in the field. This guide provides a detailed overview of these initial studies, focusing on the quantitative data, experimental protocols, and the logical framework of the early investigations.
Quantitative Data from Initial Studies
The following tables summarize the key quantitative findings from the seminal early studies on the effects of this compound on rodent liver.
Table 2.1: Effects of this compound on Liver Weight and Peroxisome Volume
| Species | Dose | Duration | Change in Liver Weight (% of body weight) | Change in Peroxisome Volume Density | Reference |
| Rat | 0.25% in diet | 21 days | Significant increase | 2.5-fold increase in microbody profiles | Svoboda & Azarnoff, 1966 |
| Rat | 400 mg/kg/day | 7 days | Significant increase | Significant increase in microbody volume | Anthony et al., 1978[1] |
| Mouse | 0.5% in diet | 4 days | Not specified | Number and average size of peroxisomes doubled | (Referenced in a later study)[2] |
Table 2.2: Effects of this compound on Hepatic Enzyme Activities
| Species | Dose | Duration | Enzyme | Fold Increase in Activity | Reference |
| Rat | 0.25% in diet | 21 days | Catalase | ~2-fold | Svoboda & Azarnoff, 1966 |
| Rat | Not specified | Not specified | Carnitine Acetyltransferase | 7-fold increase in synthesis rate | Mannaerts et al., 1979[3] |
| Rat | Not specified | Not specified | Palmitoyl-CoA Oxidation | 11 to 18-fold | Lazarow, 1977[4][5] |
| Rat | Not specified | 2 weeks | Fatty Acyl-CoA Oxidizing System | ~10-fold | Lazarow & de Duve, 1976[6] |
| Rat | 0.5% in diet | 2 weeks | Carnitine Palmitoyltransferase | 4-fold | Brady & Brady, 1989[7] |
Experimental Protocols of Key Early Studies
The methodologies employed in the initial studies of this compound and peroxisome proliferation were foundational. Below are detailed protocols reconstructed from the descriptions in these seminal papers.
Animal Treatment Protocols
-
Animal Models: The primary animal models used in these initial studies were male rats (typically Sprague-Dawley or Fischer 344 strains) and mice.
-
Drug Administration: this compound (ethyl-p-chlorophenoxyisobutyrate) was typically administered as a dietary admixture, with concentrations ranging from 0.25% to 0.5% (w/w). In some studies, the drug was administered by oral gavage.
-
Treatment Duration: The duration of treatment in these early studies varied from a few days to several weeks to observe both acute and more chronic effects on the liver.
Electron Microscopy for Peroxisome Visualization
The ultrastructural analysis of liver tissue was a cornerstone of the initial discovery of this compound-induced peroxisome proliferation.
-
Tissue Fixation: Small pieces of liver tissue were fixed immediately after excision. A common fixative was a solution of 1% osmium tetroxide buffered with veronal acetate at pH 7.4.
-
Dehydration and Embedding: The fixed tissues were then dehydrated through a graded series of ethanol solutions and subsequently embedded in an epoxy resin such as Epon or Araldite.
-
Sectioning and Staining: Ultrathin sections (60-90 nm) were cut using an ultramicrotome equipped with a glass or diamond knife. The sections were then mounted on copper grids and stained with solutions of uranyl acetate and lead citrate to enhance contrast.
-
Imaging: The stained sections were examined using a transmission electron microscope (TEM).
Biochemical Assays for Enzyme Activity
-
Subcellular Fractionation: Livers were homogenized in a buffered sucrose solution and subjected to differential centrifugation to separate subcellular fractions, including the mitochondrial and peroxisomal fractions.
-
Catalase Activity Assay: The activity of catalase was typically measured spectrophotometrically by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
Carnitine Acetyltransferase Activity Assay: This enzyme's activity was determined by measuring the rate of acetyl-CoA dependent formation of acetylcarnitine.
-
Fatty Acyl-CoA Oxidase Activity Assay: The activity of this key enzyme of the peroxisomal β-oxidation pathway was measured by monitoring the production of H2O2 in the presence of palmitoyl-CoA.[8] This was often done using a coupled assay where the H2O2 produced is used to oxidize a chromogenic substrate.
Visualizations: Signaling Pathways and Experimental Workflows
Early Hypothetical Signaling Pathway of this compound Action
Experimental Workflow for Studying this compound's Effects
Conclusion
The initial studies on this compound and peroxisome proliferation represent a landmark in cell biology and pharmacology. Through meticulous ultrastructural and biochemical analyses, early researchers uncovered a profound and specific effect of a synthetic compound on a cellular organelle. These foundational observations, made decades before the advent of modern molecular biology techniques, not only provided the first clues to the metabolic function of peroxisomes in fatty acid oxidation but also paved the way for the eventual discovery of the nuclear receptor superfamily of PPARs. The data and protocols from this era, while seemingly rudimentary by today's standards, were instrumental in shaping our current understanding of lipid metabolism and the cellular responses to xenobiotics. This technical guide serves as a testament to the enduring value of these pioneering investigations.
References
- 1. A quantitative analysis of fine structure and drug metabolism in livers of this compound-treated young adult and retired breeder rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator Activator α Agonist this compound Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of carnitine acetyltransferase by this compound in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three hypolipidemic drugs increase hepatic palmitoyl-coenzyme A oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A fatty acyl-CoA oxidizing system in rat liver peroxisomes; enhancement by this compound, a hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and acetylsalicylic acid on hepatic carnitine palmitoyltransferase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of peroxisomal fatty acyl-coenzyme A oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
Beyond PPARα: An In-depth Technical Guide to the Alternative Molecular Targets of Clofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a first-generation fibrate drug, has been historically used for the management of hyperlipidemia. Its primary mechanism of action is widely recognized as the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism. However, a growing body of evidence suggests that the pharmacological and toxicological profile of this compound is not solely dictated by its interaction with PPARα. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond PPARα, focusing on its effects on mitochondrial function and the induction of cytochrome P450 enzymes. This document is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of the multifaceted molecular interactions of this compound.
Core Molecular Targets Beyond PPARα
While PPARα remains the principal target of this compound, significant cellular effects have been observed that are not directly mediated by this receptor. The two most prominent alternative targets are mitochondria and the cytochrome P450 (CYP) family of enzymes.
Mitochondrial Dysfunction
This compound has been shown to directly impact mitochondrial integrity and function, leading to a cascade of events that can contribute to both its therapeutic and toxic effects. The primary mitochondrial targets include the respiratory chain and the mitochondrial permeability transition pore (mPTP).
Quantitative Data on this compound-Induced Mitochondrial Effects
| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Respiratory Complex I Activity | Rat skeletal muscle homogenates | 100 µM | 27% inhibition | [1] |
| Mitochondrial Membrane Potential (ΔΨm) | Isolated mouse liver mitochondria and AML-12 hepatocytes | > 0.3 mM | Rapid collapse | [2] |
| Cellular Respiration (O₂ consumption) | HepG2 cells | Not specified | -14% to -15% inhibition | [2] |
Signaling Pathways and Mechanisms
This compound's interaction with mitochondria leads to impaired electron transport chain function, specifically inhibiting Complex I. This inhibition contributes to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. Prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering apoptosis. Additionally, this compound has been observed to induce the relocation of phosphatidylcholine transfer protein (PC-TP) to the mitochondria in endothelial cells, though the precise functional consequence of this is still under investigation.
This compound-induced mitochondrial dysfunction pathway.
Induction of Cytochrome P450 Enzymes
This compound is a well-documented inducer of hepatic cytochrome P450 (CYP) enzymes, particularly members of the CYP4A subfamily. These enzymes are involved in the metabolism of fatty acids. While some of this induction is mediated through PPARα, evidence suggests a complex regulatory network.
Quantitative Data on this compound-Mediated CYP4A Induction
| Parameter | Organism/System | This compound/Clofibric Acid Dose/Concentration | Fold Induction | Reference |
| CYP4A1 RNA | Cultured rat hepatocytes | 1 mM clofibric acid (4 days) | 500-fold | [3] |
| CYP4A mRNA | Maternal rat liver (in vivo) | 300 mg/kg this compound (3 days) | 12-fold | [4] |
| CYP4A mRNA | Fetal rat liver (in vivo, via placental transfer) | 300 mg/kg this compound to mother (3 days) | 3-fold | [4] |
| CYP4A mRNA | Neonatal rat liver (in vivo, via lactation) | 500 mg/kg this compound to mother (3 days) | 15-fold | [5] |
| CYP4A Protein | Maternal rat liver, kidney, and fetal livers | 300 mg/kg this compound to mother (3 days) | Increased | [4] |
Signaling Pathways and Mechanisms
The induction of CYP4A enzymes by this compound leads to an increased capacity for fatty acid ω-hydroxylation. This metabolic pathway can alter the profile of signaling lipids and contribute to the overall effects of the drug on lipid homeostasis. The induction of CYP4A by this compound is a transcriptional event, leading to increased mRNA and protein levels. While PPARα is a key mediator, the potential involvement of other transcription factors or signaling pathways cannot be entirely ruled out.
This compound-mediated induction of CYP4A enzymes.
Other Potential, Less Characterized Targets
AMP-Activated Protein Kinase (AMPK)
Some studies have investigated the potential for fibrates to activate AMPK, a key cellular energy sensor, independently of PPARα. While the related compound fenofibrate has been shown to activate AMPK through inhibition of the mitochondrial respiratory chain, studies have indicated that this compound does not significantly share this effect. Therefore, at present, there is insufficient evidence to classify AMPK as a direct, PPARα-independent molecular target of this compound.
Pregnane X Receptor (PXR)
PXR is a nuclear receptor that regulates the expression of a wide array of drug-metabolizing enzymes and transporters.[6][7] Activation of PXR can lead to drug-drug interactions and alterations in lipid metabolism.[8] While this compound's profile as an inducer of drug-metabolizing enzymes could suggest a potential interaction with PXR, there is currently no direct evidence from the scientific literature to confirm that this compound is an agonist or activator of PXR.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: This protocol utilizes the fluorescent dye 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide (JC-1) to assess mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Isolated mitochondria or cultured hepatocytes (e.g., AML-12)
-
This compound
-
JC-1 staining solution (5 µg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader with appropriate filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm) fluorescence.
Procedure:
-
Cell/Mitochondria Preparation: Isolate mitochondria from tissue or culture hepatocytes to the desired density. For adherent cells, plate them in a suitable format (e.g., 96-well plate or on coverslips).
-
This compound Treatment: Treat the cells or isolated mitochondria with varying concentrations of this compound (e.g., 0.1 mM to 1 mM) for the desired duration (e.g., 30 minutes to 24 hours). Include a vehicle control (e.g., DMSO).
-
JC-1 Staining: Remove the treatment medium and wash the cells/mitochondria with PBS. Add fresh culture medium or buffer containing 5 µg/mL JC-1 and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the JC-1 staining solution and wash the cells/mitochondria twice with PBS.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader. Acquire images or readings for both green and red fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio in this compound-treated samples compared to the control indicates a collapse of the mitochondrial membrane potential.
Workflow for measuring mitochondrial membrane potential.
Assay for Cytochrome P450 (CYP4A) Induction
Principle: This protocol describes the in vitro induction of CYP4A in a cultured hepatocyte model, followed by the measurement of enzyme activity using lauric acid as a substrate. The rate of formation of the ω-hydroxylated metabolite, 12-hydroxylauric acid, is quantified by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cryopreserved or freshly isolated primary human hepatocytes or a suitable hepatoma cell line (e.g., HepaRG™).
-
Hepatocyte culture medium.
-
This compound (or clofibric acid).
-
Positive control inducer (e.g., a known CYP4A inducer).
-
Vehicle control (e.g., DMSO).
-
Lauric acid.
-
NADPH.
-
LC-MS system.
-
12-hydroxylauric acid standard.
Procedure:
-
Cell Culture and Plating: Thaw and plate hepatocytes according to the supplier's instructions in a suitable format (e.g., 24- or 48-well plates). Allow cells to attach and form a monolayer.
-
Induction: Treat the hepatocyte cultures with various concentrations of this compound (e.g., 10 µM to 1 mM), a positive control, and a vehicle control for 48-72 hours. Refresh the medium with the test compounds every 24 hours.
-
Enzyme Activity Assay:
-
After the induction period, wash the cells with PBS.
-
Add fresh medium or buffer containing lauric acid (e.g., 100 µM) to each well.
-
Initiate the reaction by adding NADPH (e.g., 1 mM).
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
-
Sample Preparation and LC-MS Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant to new vials for LC-MS analysis.
-
Quantify the amount of 12-hydroxylauric acid formed by comparing the peak area to a standard curve generated with the 12-hydroxylauric acid standard.
-
-
Data Analysis: Normalize the rate of metabolite formation to the protein content of each well. Calculate the fold induction by dividing the normalized activity in the this compound-treated wells by the normalized activity in the vehicle control wells.
Workflow for assessing CYP4A induction by this compound.
Conclusion
References
- 1. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of cytochrome P450 and peroxisomal enzymes by clofibric acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Placental transfer of the hypolipidemic drug, this compound, induces CYP4A expression in 18.5-day fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translactational induction of CYP4A expression in 10.5-day neonatal rats by the hypolipidemic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptor PXR in Drug-Induced Hypercholesterolemia [mdpi.com]
Clofibrate's Impact on Fatty Acid Oxidation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a fibric acid derivative, has been a subject of extensive research due to its significant lipid-lowering properties.[1] Primarily indicated for the treatment of hyperlipidemia, its mechanism of action is deeply rooted in the modulation of lipid metabolism.[2] This technical guide provides an in-depth exploration of the core effects of this compound on fatty acid oxidation pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism.[2][3] Activation of PPARα by this compound initiates a cascade of transcriptional events that collectively enhance the catabolism of fatty acids, thereby reducing circulating triglyceride levels.[2] This guide will delve into the specifics of how this compound influences both mitochondrial and peroxisomal fatty acid oxidation, providing a comprehensive resource for professionals in the field.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key enzymes, gene expression, and metabolic parameters related to fatty acid oxidation, as reported in various studies.
Table 1: Effect of this compound on Enzyme Activity
| Enzyme/Process | Tissue/Cell Type | Treatment Details | Fold Change/Percentage Change | Reference(s) |
| Malic Enzyme mRNA Level | Rat Liver | 14 days administration | ~6-fold increase | [4] |
| Malic Enzyme mRNA Level | Rat White Adipose Tissue | 14 days administration | ~2-fold increase | [4] |
| Fatty Acyl-CoA Oxidase | Rat Liver | 5 g/kg diet for 7 days | 8-10-fold increase | [5] |
| Fatty Acyl-CoA Oxidase | Rat Liver | This compound treatment | 3-4-fold increase | [5] |
| Respiratory Complex I Activity | Rat Skeletal Muscle Homogenates | 100 µM this compound | -27% | [6] |
| Coupled Respiration | HepG2 Cells | Clofibric acid treatment | -11% (not significant) | [7] |
| Maximal Uncoupled Respiratory Activity | HepG2 Cells | Clofibric acid treatment | -15% | [7] |
Table 2: Effect of this compound on Gene Expression
| Gene | Tissue/Cell Type | Treatment Details | Fold Change/Percentage Change | Reference(s) |
| CPT1A mRNA Level | Broiler Chicken Liver | This compound in diet | ~35% increase | [8] |
| INSIG2 mRNA Level | Broiler Chicken Liver | This compound in diet | Increased | [8] |
| SREBP1 and SREBP2 mRNA and protein levels | Broiler Chicken Liver | This compound in diet | Decreased | [8] |
| FASN and GPAM mRNA Levels | Broiler Chicken Liver | This compound in diet | Decreased | [8] |
| HMGCR and LDLR mRNA Levels | Broiler Chicken Liver | This compound in diet | Decreased | [8] |
| Genes involved in fatty acid metabolism (e.g., acyl-CoA oxidase) | Rat Liver | 25 mg/kg/day or 250 mg/kg/day for 1, 3, or 7 days | Upregulated | [9] |
| Genes involved in cell proliferation (e.g., topoisomerase II-Alpha) | Rat Liver | 25 mg/kg/day or 250 mg/kg/day for 1, 3, or 7 days | Upregulated | [9] |
| Genes involved in fatty acid oxidation (e.g., cytochrome P450 4A1) | Rat Liver | 25 mg/kg/day or 250 mg/kg/day for 1, 3, or 7 days | Upregulated | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound's effect on fatty acid oxidation.
Isolation of Primary Hepatocytes
Primary hepatocytes are a crucial model for studying hepatic lipid metabolism. The following is a generalized protocol for their isolation from rodents.
Materials:
-
Liver Perfusion Medium
-
Liver Digest Medium (containing collagenase)
-
Plating Medium (e.g., DMEM with FBS and antibiotics)
-
Peristaltic pump and tubing
-
Surgical instruments
-
70 µm and 100 µm cell strainers
-
Refrigerated centrifuge
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically expose the peritoneal cavity and locate the portal vein.
-
Cannulate the portal vein and initiate perfusion with Liver Perfusion Medium at a flow rate of 3-4 ml/min to flush out the blood. The liver should blanch.[10]
-
Switch the perfusion to Liver Digest Medium containing collagenase and continue for 10-15 minutes, or until the liver becomes soft and digested.[10]
-
Excise the digested liver and transfer it to a sterile dish containing Plating Medium.[10]
-
Gently mince the liver to release the hepatocytes.[10]
-
Filter the cell suspension through a 100 µm followed by a 70 µm cell strainer to remove undigested tissue and debris.[10][11]
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 3-5 minutes at 4°C to pellet the hepatocytes.[3][11]
-
Discard the supernatant containing non-parenchymal cells and dead hepatocytes.
-
Resuspend the hepatocyte pellet in Plating Medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed the viable hepatocytes onto collagen-coated plates at the desired density for subsequent experiments.[11]
Measurement of Mitochondrial Fatty Acid Oxidation
This protocol measures the rate of mitochondrial β-oxidation using radiolabeled fatty acids.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2)
-
Radiolabeled long-chain fatty acid (e.g., [1-14C]palmitic acid) complexed to BSA
-
L-carnitine, Malate, ATP, Coenzyme A
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing respiration buffer, L-carnitine, malate, ATP, and coenzyme A.
-
Add the isolated mitochondria or permeabilized cells to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled palmitate-BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the acid-soluble products (ASP), which include acetyl-CoA and other intermediates of the Krebs cycle, from the unoxidized fatty acids by centrifugation.
-
Transfer a portion of the supernatant (containing the ASP) to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.[12]
Measurement of Peroxisomal β-Oxidation
This assay specifically measures the activity of the peroxisomal β-oxidation pathway.
Materials:
-
Cell homogenates or isolated peroxisomes
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, NAD+, FAD, Coenzyme A)
-
A substrate specific for peroxisomal β-oxidation (e.g., [1-14C]lignoceric acid or a fluorescent fatty acid analog like 12-(1-pyrene)dodecanoic acid).[13]
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the specific substrate.
-
Add the cell homogenate or isolated peroxisomes to the reaction mixture.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a strong acid or a solvent).
-
Extract the reaction products.
-
Quantify the amount of product formed, which is indicative of peroxisomal β-oxidation activity. This can be done by measuring radioactivity or fluorescence, depending on the substrate used.[13]
Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the activity of CPT, the rate-limiting enzyme for mitochondrial fatty acid uptake.
Materials:
-
Tissue homogenates or isolated mitochondria
-
Assay buffer (e.g., Tris-HCl buffer)
-
Palmitoyl-CoA
-
L-[3H]carnitine (radiolabeled)
-
Bovine Serum Albumin (BSA)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BSA, and palmitoyl-CoA.
-
Add the tissue homogenate or isolated mitochondria to the mixture.
-
Initiate the reaction by adding L-[3H]carnitine.
-
Incubate at 37°C for a defined time.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Extract the formed [3H]palmitoylcarnitine using a solvent (e.g., butanol).
-
Wash the organic phase to remove any unreacted L-[3H]carnitine.
-
Transfer the organic phase to a scintillation vial and evaporate the solvent.
-
Add scintillation fluid and measure the radioactivity. The amount of radioactivity is proportional to the CPT activity.[14]
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying changes in the expression of genes involved in fatty acid oxidation.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Gene-specific primers for target and housekeeping genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time qPCR:
-
Prepare a reaction mixture containing the qPCR master mix, gene-specific forward and reverse primers, and the synthesized cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression fold change using the 2-ΔΔCt method.[15]
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Tissue-specific effect of this compound on rat lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of this compound and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Respiratory Complexes as Targets of Drugs: The PPAR Agonist Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with PPARα Agonist this compound Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced gene expression changes in rat liver: a cross-laboratory analysis using membrane cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 12. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. benchchem.com [benchchem.com]
Early Research on Clofibrate and Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, one of the earliest synthetic lipid-lowering agents, emerged in the 1960s as a promising therapeutic for hyperlipidemia.[1] Its development spurred a wave of research into the intricate pathways of cholesterol biosynthesis and the pharmacological means of its regulation. This technical guide provides an in-depth analysis of the seminal early research on this compound, focusing on its mechanisms of action related to cholesterol synthesis. We will delve into the key experimental protocols that were pivotal in elucidating its effects and present the quantitative data from these foundational studies in a structured format. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the historical context and scientific underpinnings of fibrate drug action.
Mechanism of Action: An Overview
Early investigations into this compound's mechanism of action revealed a multifaceted approach to lowering plasma lipids. The primary mode of action was identified as the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.[2] This nuclear receptor plays a crucial role in the regulation of genes involved in lipid metabolism. Activation of PPAR-alpha by this compound leads to a cascade of events, including increased fatty acid oxidation and a reduction in the hepatic synthesis and secretion of very-low-density lipoprotein (VLDL), a key carrier of triglycerides.[2]
Furthermore, early studies demonstrated that this compound directly impacts the cholesterol biosynthesis pathway by inhibiting key enzymes. This guide will focus on the experimental evidence for the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and mevalonate-5-pyrophosphate decarboxylase. Animal studies suggested that this compound's interruption of cholesterol biosynthesis occurs prior to the formation of mevalonate.[3]
Quantitative Effects of this compound on Plasma Lipids and Lipoproteins
The clinical efficacy of this compound in modulating plasma lipid levels was a primary focus of early research. Numerous studies quantified its effects on total cholesterol, triglycerides, and various lipoprotein fractions. The following tables summarize key quantitative findings from this era.
| Parameter | Baseline (Mean) | Post-Clofibrate (Mean) | Percentage Change | Study |
| Total Cholesterol (mg/dL) | 329 | 270 | -17.9% | Comparison of Colestipol and this compound in Hypercholesterolemia |
| Total Triglycerides | Not Specified | Not Specified | -32% | Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man[5] |
| VLDL Triglycerides | Not Specified | Not Specified | -38% | Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man[5] |
| VLDL Triglyceride Fractional Catabolic Rate | Not Specified | Not Specified | +35% | Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man[5] |
Impact on Cholesterol Biosynthesis Enzymes
This compound's influence extends to the direct inhibition of key enzymes within the cholesterol synthesis pathway. Early in vitro and in vivo studies in animal models provided quantitative data on this inhibitory action.
| Enzyme | This compound Concentration | Percentage Inhibition | Tissue/Model | Study |
| HMG-CoA Reductase | 1.25-5.00 mM | Progressive Inhibition | Chick Liver and Brain (in vitro) | Effects of this compound on the main regulatory enzymes of cholesterogenesis |
| Mevalonate-5-pyrophosphate Decarboxylase | 1.25-5.00 mM | Progressive Inhibition | Chick Brain (in vitro) | Effect of this compound on brain mevalonate-5-pyrophosphate decarboxylase[6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in understanding this compound's effects on cholesterol biosynthesis.
Sterol Balance Studies
Objective: To determine the effect of this compound on the overall balance of cholesterol in the body, including dietary intake, fecal excretion of neutral and acidic sterols, and endogenous synthesis.
Methodology (Based on Grundy et al., 1972): [4]
-
Dietary Control: Patients are admitted to a metabolic ward and placed on a controlled diet with a constant, known intake of cholesterol and fat for a baseline period.
-
Fecal Collection: Complete stool collections are obtained throughout the study period. Fecal flow markers, such as chromic oxide, are administered to accurately time the collections.
-
Sterol Extraction: Fecal samples are homogenized and saponified. Neutral sterols (cholesterol and its bacterial conversion products) and acidic sterols (bile acids) are extracted with petroleum ether.
-
Quantification:
-
Neutral Sterols: The extracted neutral sterols are analyzed by gas-liquid chromatography (GLC) to separate and quantify individual sterols.
-
Acidic Sterols: The extracted bile acids are methylated and acetylated, then quantified by GLC.
-
-
Cholesterol Synthesis Calculation: Endogenous cholesterol synthesis is calculated as the sum of fecal neutral and acidic sterol excretion minus the dietary cholesterol intake.
-
This compound Administration: Following the baseline period, patients are administered this compound (e.g., 2 g/day ), and the dietary control and fecal collections continue.
-
Comparison: The sterol balance during the this compound treatment period is compared to the baseline period to determine the drug's effect on cholesterol absorption, excretion, and synthesis.
Isotope Kinetic Studies for Cholesterol Turnover
Objective: To investigate the effect of this compound on the turnover rate and pool sizes of cholesterol in different body compartments.
Methodology (Based on Grundy et al., 1972): [4]
-
Radiotracer Administration: A tracer dose of radiolabeled cholesterol (e.g., ¹⁴C-cholesterol) is administered intravenously to the patient.
-
Plasma Sampling: Serial blood samples are collected over a period of several weeks.
-
Lipid Extraction and Analysis: Plasma lipids are extracted, and the specific activity (radioactivity per unit mass) of plasma cholesterol is determined over time.
-
Compartmental Analysis: The decay curve of plasma cholesterol specific activity is analyzed using a two-pool or three-pool model of cholesterol metabolism. This analysis yields key kinetic parameters:
-
Production Rate (PR): The rate at which newly synthesized and absorbed cholesterol enters the central pool.
-
Mass of Cholesterol in Pools (Mₐ, Mᵦ): The size of the rapidly and slowly exchanging cholesterol pools.
-
Transfer Rate Constants (kₐᵦ, kᵦₐ): The fractional rates of cholesterol transfer between the pools.
-
-
This compound Intervention: The isotope kinetic study is performed before and during this compound administration to assess its impact on these kinetic parameters.
HMG-CoA Reductase Activity Assay
Objective: To measure the in vitro effect of this compound on the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Methodology (Based on Hulcher and Oleson, 1973):
-
Microsome Preparation:
-
Animal liver (e.g., rat or chick) is homogenized in a buffered solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains HMG-CoA reductase.
-
-
Assay Reaction:
-
The microsomal preparation is incubated at 37°C in a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor)
-
Dithiothreitol (to maintain a reducing environment)
-
HMG-CoA (substrate)
-
Varying concentrations of this compound or a vehicle control.
-
-
-
Measurement of Enzyme Activity:
-
The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation at 340 nm. The decrease in absorbance at 340 nm is directly proportional to the enzyme activity.
-
-
Data Analysis: The rate of NADPH consumption is calculated and expressed as nanomoles per minute per milligram of microsomal protein. The inhibitory effect of this compound is determined by comparing the activity in the presence of the drug to the control.
Mevalonate-5-Pyrophosphate Decarboxylase Assay
Objective: To determine the in vitro effect of this compound on the activity of mevalonate-5-pyrophosphate decarboxylase.
Methodology (Based on Zafra et al., 1987): [6]
-
Enzyme Preparation: A 105,000 g supernatant (cytosolic fraction) is prepared from chick brain homogenate, which contains the mevalonate-activating enzymes.
-
Assay Reaction:
-
The supernatant is incubated in a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP and Mg²⁺ (cofactors)
-
[2-¹⁴C]mevalonic acid (radiolabeled substrate)
-
Varying concentrations of this compound or a vehicle control.
-
-
-
Measurement of Enzyme Activity:
-
The reaction is stopped, and the product, [¹⁴C]isopentenyl pyrophosphate, is separated from the unreacted substrate using techniques like ion-exchange chromatography.
-
The radioactivity of the product is measured using a scintillation counter.
-
-
Direct Assay with Specific Substrate: To specifically measure mevalonate-5-pyrophosphate decarboxylase activity, [2-¹⁴C]pyrophosphomevalonate is used as the substrate, and the release of ¹⁴CO₂ is quantified.
-
Data Analysis: The enzyme activity is expressed as the amount of product formed per unit time per milligram of protein. The inhibitory effect of this compound is calculated by comparing the activity in the presence of the drug to the control.
Visualizations
Signaling Pathway of this compound's Action on Cholesterol Biosynthesis
Caption: this compound's dual action: PPAR-alpha activation and direct enzyme inhibition.
Experimental Workflow for Sterol Balance Study
Caption: Workflow for assessing this compound's impact on cholesterol balance.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
References
- 1. Differential effect of this compound on hepatic drug oxidation and cholesterol 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound on cholesterol metabolism in patients with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on brain mevalonate-5-pyrophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofibrate's Foundational Impact on VLDL Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies elucidating the impact of clofibrate on Very Low-Density Lipoprotein (VLDL) levels. This compound, a first-generation fibrate drug, has been instrumental in shaping our understanding of lipid metabolism and the pharmacological regulation of dyslipidemia. While its clinical use has been largely superseded by newer agents with improved safety profiles, the seminal research on its mechanism of action remains a cornerstone for professionals in lipidology and cardiovascular drug development.[1][2]
Core Mechanism of Action: PPARα Activation
This compound's primary mechanism for lowering VLDL levels is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][3] Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
The downstream effects of PPARα activation that collectively lead to a reduction in VLDL levels include:
-
Increased Fatty Acid Oxidation: PPARα activation upregulates genes involved in the beta-oxidation of fatty acids in both mitochondria and peroxisomes.[3] This increased catabolism of fatty acids reduces their availability for triglyceride synthesis in the liver.[3]
-
Enhanced Lipoprotein Lipase (LPL) Activity: this compound enhances the activity of LPL, a critical enzyme for the hydrolysis of triglycerides within VLDL particles.[3][5] This leads to accelerated clearance of VLDL from the circulation.
-
Reduced Hepatic VLDL Production: By decreasing the availability of triglycerides, this compound leads to a reduction in the assembly and secretion of VLDL particles from the liver.[3][5]
-
Modulation of Apolipoproteins: this compound influences the expression of several apolipoproteins. It has been shown to decrease the production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing VLDL catabolism.[6]
Quantitative Impact on VLDL and Other Lipoproteins
Clinical and preclinical studies have quantified the effects of this compound on VLDL and other lipoprotein fractions. The following tables summarize key quantitative data from foundational research.
| Table 1: Effect of this compound on VLDL Composition in Type III Hyperlipoproteinaemia | |
| Parameter | Observation |
| VLDL Cholesterol (in all subfractions) | Significant reduction[7] |
| VLDL Triglycerides (in S(f) >100 and S(f) 60-100 fractions) | Significant reduction[7] |
| VLDL Apolipoprotein B | No significant change[7] |
| VLDL Arginine-Rich Peptide | Largely disappeared on therapy[7] |
| Data from a study in 6 patients with type III hyperlipoproteinaemia after four weeks of therapy. |
| Table 2: Effect of this compound on VLDL in Type IV Hyperlipoproteinaemia | |
| Parameter | Observation |
| Serum Triglycerides | Significant fall[8] |
| Serum Cholesterol | Significant fall[8] |
| VLDL Triglycerides | Significantly decreased[8] |
| VLDL Cholesterol | Significantly decreased[8] |
| VLDL Apolipoprotein B | Significantly decreased[8] |
| Apo CII/Apo CIII Ratio in VLDL | Raised[8] |
| Data from a study in 11 patients with type IV hyperlipoproteinemia after 30 days of this compound administration. |
| Table 3: Comparative Effects of this compound and Gemfibrozil on VLDL Triglyceride Kinetics | |
| Parameter | This compound |
| Plasma Total Triglyceride Reduction | 32% (average)[9] |
| VLDL Triglyceride Reduction | 38% (average)[9] |
| VLDL Triglyceride Transport (Production) Rate | No change[9] |
| VLDL Triglyceride Fractional Catabolic Rate (FCR) | Increased by 35%[9] |
| Data from a comparative study in hyperlipidemic patients. |
Detailed Experimental Protocols
The foundational understanding of this compound's effects on VLDL metabolism was built upon a variety of experimental methodologies, both in human subjects and in vitro models.
In Vivo VLDL Triglyceride Kinetics in Humans
A key methodology for understanding the dynamic effects of this compound on VLDL metabolism involves the use of radiolabeled tracers to determine production and clearance rates.
-
Objective: To determine the turnover rates of VLDL triglycerides (VLDL-TG).
-
Protocol:
-
Patient Population: Patients with mild-to-moderate hypertriglyceridemia were recruited.[10][11]
-
Tracer Administration: A precursor for triglyceride synthesis, such as 3H-glycerol, was administered intravenously.[9][10][11]
-
Blood Sampling: Serial blood samples were collected over a period of time.
-
Lipoprotein Isolation: VLDL was isolated from plasma samples, typically by ultracentrifugation.
-
Radioactivity Measurement: The radioactivity incorporated into VLDL-TG was measured at each time point.
-
Data Analysis: The radioactivity-time curves of VLDL-TG were analyzed using multicompartmental modeling to calculate the fractional catabolic rate (FCR) and transport (production) rates of VLDL-TG.[9][10][11]
-
In Vitro Studies using Hepatoma Cell Lines (Hep G2)
The human hepatoma cell line, Hep G2, has been a valuable in vitro model to investigate the direct effects of this compound on hepatic lipoprotein production.
-
Objective: To determine if this compound directly modulates the synthesis and secretion of VLDL components in liver cells.
-
Protocol:
-
Cell Culture: Hep G2 cells were cultured in appropriate media.
-
Drug Treatment: Cells were treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 days).[12]
-
Measurement of Secreted Apolipoprotein B (ApoB): The amount of ApoB, the primary structural protein of VLDL, secreted into the culture medium was quantified.
-
Pulse-Chase Experiments: To distinguish between effects on synthesis and secretion, pulse-chase studies were performed. Cells were pulsed with a radiolabeled amino acid (e.g., [35S]methionine) to label newly synthesized proteins, followed by a chase with unlabeled medium. The amount of labeled ApoB secreted over time was then measured.
-
Triglyceride Synthesis and Secretion: The synthesis and secretion of triglycerides by the Hep G2 cells were also measured to assess the drug's impact on lipid production.[12]
-
Signaling Pathways and Logical Relationships
The molecular mechanisms underlying this compound's action on VLDL metabolism involve a cascade of signaling events initiated by PPARα activation.
Caption: Signaling pathway of this compound's effect on VLDL metabolism.
The following diagram illustrates the general workflow for investigating the impact of this compound on VLDL kinetics in a clinical research setting.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Treatment with PPARα Agonist this compound Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs affecting triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of this compound on the composition of very low and low density lipoprotein subfractions in type III hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of this compound on lipid and protein components of very low density lipoproteins in type IV hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and caloric restriction on kinetics of very low density lipoprotein triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Modulation of lipoprotein production in Hep G2 cells by fenofibrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofibrate: A Historical and Technical Review of a Pioneering Hyperlipidemia Therapy
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, stands as a cornerstone in the pathology of atherosclerotic cardiovascular disease. The latter half of the 20th century witnessed a burgeoning understanding of this link, fueling the quest for effective lipid-lowering therapies. Among the vanguard of these early therapeutic agents was clofibrate, a fibric acid derivative that, for a time, represented a significant hope in the management of hyperlipidemia. This technical guide provides a comprehensive retrospective on this compound, delving into its historical context, mechanism of action, pivotal clinical trials, and the eventual reasons for its decline in clinical use. This analysis is intended to offer valuable insights for researchers, scientists, and professionals engaged in the ongoing development of novel dyslipidemia treatments.
The Dawn of an Era: Discovery and Development
This compound, known by the trade name Atromid-S, was developed in the mid-20th century and was one of the first widely used lipid-lowering agents.[1] Its synthesis in 1957 by Imperial Chemical Industries (ICI) was spurred by observations of cholesterol-lowering effects in industrial workers exposed to a related compound.[2] this compound was approved for medical use in 1963 and was primarily prescribed for the treatment of hypertriglyceridemia.[2][3]
Mechanism of Action: Unraveling the Role of PPARα
This compound's therapeutic effects are primarily mediated through its active metabolite, clofibric acid, which acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][4] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism.[1][5]
Activation of PPARα by this compound initiates a cascade of events that collectively contribute to its lipid-lowering properties:
-
Enhanced Lipoprotein Lipase Activity: this compound increases the activity of lipoprotein lipase, an enzyme responsible for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons.[4] This leads to the enhanced clearance of triglyceride-rich lipoproteins from the circulation.
-
Decreased Hepatic VLDL Production: By modulating gene expression in the liver, this compound reduces the synthesis and secretion of VLDL particles, the primary carriers of endogenous triglycerides.[6]
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle, thereby reducing the availability of fatty acids for triglyceride synthesis.[5]
-
Modulation of HDL Cholesterol: The effect of this compound on high-density lipoprotein (HDL) cholesterol is more modest, with some studies showing a slight increase in HDL levels.[6]
The intricate signaling pathway of this compound's action is depicted in the following diagram:
Pivotal Clinical Trials: A Search for Efficacy and Safety
The clinical utility of this compound was rigorously evaluated in several large-scale clinical trials, most notably the Coronary Drug Project (CDP) and the World Health Organization (WHO) primary prevention trial. These studies were instrumental in defining both the benefits and the risks associated with long-term this compound therapy.
The Coronary Drug Project (CDP)
The CDP was a landmark randomized, double-blind, placebo-controlled trial conducted in the United States between 1966 and 1975.[7] It aimed to evaluate the efficacy and safety of several lipid-lowering drugs, including this compound, for the secondary prevention of coronary heart disease (CHD) in men with a history of myocardial infarction.[7]
Experimental Protocol:
-
Participants: 8,341 men aged 30 to 64 years with a history of one or more myocardial infarctions.[8]
-
Intervention: Patients were randomized to receive one of five active drug regimens or a placebo. The this compound group (n=1,103) received 1.8 g of this compound daily.[1][2] The placebo group (n=2,789) received lactose capsules.[1]
-
Primary Endpoint: All-cause mortality.[8]
-
Follow-up: Patients were followed for a minimum of five years.[2]
The experimental workflow for the Coronary Drug Project is illustrated below:
References
- 1. Coronary Drug Project - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The this compound saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of this compound, bile-sequestering agents and probucol on high-density lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronary Drug Project (CDP) « Heart Attack Prevention [epi.umn.edu]
- 8. BioLINCC: Coronary Drug Project (CDP) [biolincc.nhlbi.nih.gov]
A Preliminary Investigation into the Anti-inflammatory Properties of Clofibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary scientific investigations into the anti-inflammatory properties of Clofibrate, a well-established lipid-lowering agent. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways. The primary mechanism of this compound's anti-inflammatory action is attributed to its role as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, which subsequently modulates inflammatory signaling pathways, most notably inhibiting the nuclear factor-kappa B (NF-κB) cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers from various preclinical studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in a Rat Model of Myocardial Infarction
| Cytokine | Treatment Group | Concentration (pg/mg protein) | Percent Reduction vs. MI-Vehicle | Reference |
| TNF-α | Sham | ~25 | - | [1][2] |
| MI-Vehicle | ~100 | - | [1][2] | |
| MI-Clofibrate (100 mg/kg) | ~50 | 50% | [1][2] | |
| IL-6 | Sham | ~15 | - | [1][2] |
| MI-Vehicle | ~60 | - | [1][2] | |
| MI-Clofibrate (100 mg/kg) | ~30 | 50% | [1][2] | |
| IL-1β | Sham | ~10 | - | [1][2] |
| MI-Vehicle | ~40 | - | [1][2] | |
| MI-Clofibrate (100 mg/kg) | ~20 | 50% | [1][2] |
Table 2: Effect of this compound on Inflammatory Mediators in a Rat Model of Myocardial Infarction
| Inflammatory Mediator | Treatment Group | Relative Expression (Fold Change vs. Sham) | Percent Reduction vs. MI-Vehicle | Reference |
| iNOS | MI-Vehicle | Increased | - | [1][2] |
| MI-Clofibrate (100 mg/kg) | Reduced | Significant | [1][2] | |
| ICAM-1 | MI-Vehicle | Increased | - | [1][2] |
| MI-Clofibrate (100 mg/kg) | Reduced | Significant | [1][2] | |
| VCAM-1 | MI-Vehicle | Increased | - | [1][2] |
| MI-Clofibrate (100 mg/kg) | Reduced | Significant | [1][2] | |
| Nuclear NF-κB p65 | MI-Vehicle | Increased | - | [1][2] |
| MI-Clofibrate (100 mg/kg) | Reduced | Significant | [1][2] |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in a Rat Model of Metabolic Syndrome with Ischemia/Reperfusion Injury
| Cytokine | Treatment Group | Concentration (pg/mg of tissue) | Percent Reduction vs. MetS-V-I/R | Reference |
| IL-1β | MetS-Vehicle-I/R | ~175 | - | [3] |
| MetS-Clofibrate-I/R | ~100 | ~43% | [4][3] | |
| IL-6 | MetS-Vehicle-I/R | ~250 | - | [4][3] |
| MetS-Clofibrate-I/R | ~150 | ~40% | [4][3] | |
| TNF-α | MetS-Vehicle-I/R | ~200 | - | [4][3] |
| MetS-Clofibrate-I/R | ~125 | ~37.5% | [4][3] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanisms and experimental procedures discussed in the literature.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature investigating the anti-inflammatory effects of this compound.
In Vivo Myocardial Infarction Model in Rats
-
Myocardial Infarction Induction:
-
Anesthetize rats (e.g., with a combination of ketamine and xylazine).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) to induce myocardial infarction.[1][2]
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Experimental Groups:
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood samples for serum separation.
-
Excise the heart and isolate the left ventricle for tissue homogenization.
-
-
Biochemical Analysis:
-
Cytokine Measurement: Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in serum and left ventricle homogenates, following the manufacturer's instructions.[1][2]
-
Protein Expression Analysis: Perform Western blotting on left ventricle homogenates to determine the expression levels of iNOS, ICAM-1, VCAM-1, and the nuclear translocation of NF-κB p65.
-
In Vitro Anti-inflammatory Assay using Macrophages
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
Cell Stimulation:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of NO production.
-
Cytokine Secretion: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits.
-
-
Analysis of Signaling Pathways:
-
Lyse the cells to prepare protein extracts.
-
Perform Western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) to confirm the inhibition of the NF-κB pathway by this compound.
-
Western Blotting for NF-κB Pathway Proteins
-
Protein Extraction:
-
Prepare cytoplasmic and nuclear protein extracts from tissue homogenates or cell lysates using a nuclear extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of each extract using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-NF-κB p65, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total protein or Lamin B1 for nuclear extracts).
-
This guide provides a foundational understanding of the anti-inflammatory potential of this compound. Further research, including well-designed clinical trials, is necessary to fully elucidate its therapeutic utility in inflammatory conditions.
References
- 1. This compound Treatment Decreases Inflammation and Reverses Myocardial Infarction-Induced Remodelation in a Rodent Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Treatment Decreases Inflammation and Reverses Myocardial Infarction-Induced Remodelation in a Rodent Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR Alpha Activation by this compound Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Clofibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro cell culture experiments with Clofibrate, a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist. The protocols outlined below are compiled from established research and are intended to assist in the investigation of this compound's effects on various cellular processes, including cell viability, lipid metabolism, and apoptosis.
Introduction
This compound is a fibric acid derivative that has been used as a lipid-lowering agent.[1] In the context of in vitro research, it serves as a valuable tool to investigate the roles of PPARα in cellular signaling and metabolism.[2] Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipid metabolism.[2][3] Beyond its effects on lipid metabolism, this compound has been shown to induce apoptosis in various cancer cell lines and influence signaling pathways such as WNT/β-catenin and NF-κB.[4][5]
Data Presentation
The following table summarizes quantitative data from in vitro studies on this compound, providing a reference for expected outcomes in different cell lines.
| Cell Line | Concentration | Duration | Effect | Quantitative Value | Reference |
| Raji (human lymphoma) | 272 µM | 72 hours | Cell Viability (IC50) | 272 µM | [6] |
| SU-DHL-4 (human lymphoma) | Not specified | 72 hours | Cell Viability | Dose-dependent reduction | [6] |
| AH-130 (rat hepatoma) | 1 mM | 4 hours | Apoptosis | 46% of cells | [7][8] |
| AH-130 (rat hepatoma) | 1 mM | 24 hours | Viability | 13% viable cells | [7][8] |
| HepG2 (human hepatoma) | 1 mM | Not specified | Apoptosis | Extensive | [7] |
| Rat Hepatoma (CRL-1548) | 500 µM | Not specified | FABP1 Induction | Significant increase | [9] |
| L6 (rat skeletal myoblasts) | 30-300 µM | 24 hours | Apoptosis | Dose-dependent | [10] |
Signaling Pathway
The diagram below illustrates the primary signaling pathway activated by this compound. As a PPARα agonist, this compound initiates a cascade of events that influence gene expression related to lipid metabolism and can also impact other pathways involved in cell proliferation and apoptosis.
Caption: this compound activates PPARα, leading to changes in gene expression and modulation of other key signaling pathways.
Experimental Workflow
The following diagram provides a general workflow for an in vitro experiment using this compound, from cell culture preparation to data analysis.
Caption: A typical workflow for in vitro experiments investigating the effects of this compound on cultured cells.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cells with this compound. Specific cell densities and media will vary depending on the cell line used.
Materials:
-
Appropriate cell line (e.g., HepG2, Raji, CRL-1548)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize adherent cells or collect suspension cells and perform a cell count.
-
Seed cells into the appropriate tissue culture plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at 37°C in a humidified atmosphere, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[12]
Materials:
-
Treated cells in a 6-well plate
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer according to the manufacturer's instructions.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence at the appropriate wavelengths.
-
Express the results as a fold increase in caspase-3 activity compared to the vehicle-treated control.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is for quantifying changes in the mRNA levels of target genes.[13]
Materials:
-
Treated cells in a 6-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Following treatment, harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
Conclusion
The protocols and data presented here offer a foundational framework for the in vitro investigation of this compound. Researchers are encouraged to adapt these methodologies to their specific cell lines and experimental questions. Careful optimization of cell densities, drug concentrations, and incubation times will be crucial for obtaining robust and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ijrpr.com [ijrpr.com]
- 4. This compound Demonstrates Efficacy in In Vitro Treatment of Lymphoma and Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Demonstrates Efficacy in In Vitro Treatment of Lymphoma and Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]
- 7. Rapid and extensive lethal action of this compound on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. univda.it [univda.it]
- 9. This compound Attenuates ROS Production by Lipid Overload in Cultured Rat Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis is mediated by Ca2+-dependent caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Clofibrate in Rodent Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of clofibrate in rodent models for preclinical research. This document outlines the mechanism of action, summarizes effective dosages from various studies, and offers detailed protocols for its preparation and administration, as well as for subsequent biochemical analyses.
Mechanism of Action
This compound is a lipid-lowering agent that belongs to the fibrate class of drugs.[1] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2]
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Fatty Acid Catabolism: Upregulation of genes for fatty acid uptake, transport, and β-oxidation in the liver, leading to decreased triglyceride levels.
-
Lipoprotein Metabolism: Increased activity of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and reduced hepatic production of very-low-density lipoprotein (VLDL).[1]
-
Cholesterol Homeostasis: this compound can lead to a reduction in serum cholesterol levels.[3]
Due to its significant effects on lipid metabolism in rodents, this compound is widely used as a tool compound to study hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.
This compound Dosage and Administration in Rodent Models
The dosage and administration route of this compound can vary significantly depending on the rodent species, strain, and the specific research question. The following tables summarize dosages and their observed effects as reported in the literature.
Table 1: this compound Administration in Rat Models
| Strain | Dosage | Administration Route | Vehicle/Formulation | Duration | Key Findings | Reference(s) |
| Wistar | 400 mg/kg/day | In diet | N/A | Up to 18 months | Liver and kidney morphological changes. | [4][5] |
| Sprague-Dawley | 5 g/kg diet | In diet | N/A | 4 days | Increased endogenous biosynthesis of oxalate. | [6][7] |
| Fischer 344 | 1000-10000 ppm in diet | In diet | N/A | 19 weeks | Dose-dependent depression in body-weight gain. | [1][8] |
| Sprague-Dawley | 100 or 250 mg/kg/day | Gastric instillation | N/A | 16 days | Not specified | [1] |
| Male Rats | 113 mg/kg | Intraperitoneal injection | Not specified | Single dose | 85% of the dose recovered in urine within 24h. | [1] |
| Normal Rats | 0.3% w/w in diet | In diet | N/A | Up to 21 days | Lowered serum cholesterol and triglycerides; kidney hypertrophy. | [9] |
| Hyperlipidemic Rats | 125-460 mg/kg/day | Oral | Not specified | Not specified | Suppressed the increase in blood lipids. | [10] |
| Male Wistar | 100 mg/kg/day | Oral | Not specified | 7 days | Reduced HMG-CoA reductase activity and serum cholesterol. | [11] |
Table 2: this compound Administration in Mouse Models
| Strain | Dosage | Administration Route | Vehicle/Formulation | Duration | Key Findings | Reference(s) |
| C57B1/10J | 150, 250, 350 mg/kg/day | In diet | N/A | 18 months | Increased liver weights at higher doses. | [1][8] |
| Neonatal CD-1 | 100, 250, 500 mg/kg | Oral gavage | Not specified | 2 doses (days 9 & 16 post-birth) | No carcinogenic effect observed. | [2] |
| Tg.AC and FVB | Up to 500 mg/kg/day (males), 650 mg/kg/day (females) | Oral gavage | Not specified | 6 months | Liver hypertrophy, but not carcinogenic. | [3] |
| p53+/- | Up to 100 mg/kg/day (males), 125 mg/kg/day (females) | Oral gavage | Not specified | 6 months | No neoplastic response. | [10] |
| Adult Mice | Not specified | In diet | N/A | Chronic | Retarded ethanol-induced lipid accumulation in the liver. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound (powder)
-
Vehicle (select one):
-
Corn oil or other appropriate vegetable oil
-
0.5% or 1% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
2-4% Tween-80 and 4% DMSO in sterile water[5]
-
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Scale
Procedure for Oil-based Formulation (for Oral Gavage):
-
Calculate the required amount of this compound and corn oil based on the desired concentration and total volume needed.
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex the mixture vigorously for 2-3 minutes until the powder is evenly suspended. For higher concentrations, gentle warming (to ~37°C) may aid in dissolution.
-
Visually inspect for complete dissolution or a homogenous suspension.
Procedure for Aqueous Suspension (for Oral Gavage or IP Injection):
-
Prepare the desired concentration of CMC solution in sterile water. This may require stirring for several hours.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small amount of the CMC solution to the powder to create a paste.
-
Gradually add the remaining CMC solution while continuously vortexing to ensure a uniform suspension.
-
If clumping occurs, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
For the Tween-80/DMSO vehicle, first dissolve the this compound in DMSO, then add the Tween-80 and finally the sterile water.[5]
Note: Always prepare fresh solutions or suspensions of this compound for each experiment to ensure stability and efficacy.
Protocol 2: Administration of this compound via Oral Gavage
Materials:
-
Prepared this compound solution/suspension
-
Appropriate gauge gavage needle (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringe (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of this compound solution to administer.
-
Draw the calculated volume of the this compound preparation into the syringe.
-
Gently restrain the rodent. For mice, scruff the back of the neck to immobilize the head. For rats, a towel wrap may be used.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly dispense the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution/suspension (must be sterile)
-
Appropriate gauge needle (25-27 gauge for mice, 23-25 gauge for rats)
-
Syringe (1 mL)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Draw the calculated volume of the sterile this compound preparation into the syringe.
-
Position the animal in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn back. If so, withdraw and use a new sterile needle at a different site.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 4: Biochemical Analysis of Plasma Lipids
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL.
-
Spectrophotometer or plate reader
Procedure:
-
At the end of the treatment period, collect blood from the animals via an appropriate method (e.g., cardiac puncture, tail vein).
-
Place the blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Determine the concentrations of triglycerides, total cholesterol, HDL, and LDL in the plasma using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength using a spectrophotometer or plate reader.
-
Calculate the lipid concentrations based on the standard curve.
Protocol 5: Gene Expression Analysis in Liver Tissue
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for PPARα target genes (e.g., Acox1, Cpt1a) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Harvest liver tissue from the animals and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.
-
Extract total RNA from a small piece of liver tissue (~20-30 mg) using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the control and this compound-treated groups, normalized to the housekeeping gene.
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: A typical experimental workflow for a this compound study in rodents.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of the carcinogenic potential of this compound in the neonatal mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the carcinogenic potential of this compound in the FVB/Tg.AC mouse after oral administration--part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Use of a Lipid-Lowering Fibrate Medication to Prevent Nicotine Reward and Relapse: Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. This compound feeding to Sprague-Dawley rats increases endogenous biosynthesis of oxalate and causes hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal gluconeogenesis in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the carcinogenic potential of this compound in the p53+/- mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Effect of this compound on cholesterol and lipid metabolism in ethanol - treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing Fatty Acid Oxidation in Hepatocytes with Clofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate is a well-characterized lipid-lowering agent belonging to the fibrate class of drugs.[1] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver.[1][2][3][4] As a ligand for PPARα, this compound modulates the expression of a suite of genes integral to lipid metabolism.[2][5] Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid uptake, transport, and subsequent oxidation in both mitochondria and peroxisomes.[2][3][4][5] This makes this compound a valuable pharmacological tool for in vitro studies aimed at understanding the regulation of hepatic fatty acid oxidation and for screening potential therapeutic agents targeting metabolic disorders.
These application notes provide detailed protocols for utilizing this compound to induce fatty acid oxidation in cultured hepatocytes, methods for quantifying this effect, and an overview of the underlying signaling pathway.
Mechanism of Action: PPARα-Mediated Upregulation of Fatty Acid Oxidation
This compound exerts its effects by binding to and activating PPARα.[1][2] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[3][5] This binding event initiates the transcription of genes that facilitate multiple aspects of fatty acid metabolism, leading to an overall increase in fatty acid oxidation.[2][5]
Signaling Pathway of this compound-Induced Fatty Acid Oxidation
Caption: this compound activates PPARα, leading to increased transcription of genes involved in fatty acid oxidation.
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for studying this compound-induced fatty acid oxidation in hepatocytes.
Protocol 1: Treatment of Cultured Hepatocytes with this compound
This protocol describes the treatment of primary hepatocytes or hepatocyte-derived cell lines with this compound to induce the expression of genes involved in fatty acid oxidation.
Materials:
-
Primary hepatocytes or a suitable cell line (e.g., HepG2)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed hepatocytes in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment. Allow the cells to attach and recover overnight in a 37°C incubator with 5% CO₂.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in the cell culture medium from a stock solution. A typical concentration range to test is between 10 µM and 500 µM.[3] Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment: Carefully aspirate the existing medium from the wells. Gently wash the cells once with sterile phosphate-buffered saline (PBS). Replace the PBS with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Return the plate to the incubator and incubate for 18-24 hours. This incubation period allows for sufficient time for changes in gene expression to occur.[3]
Protocol 2: Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate
This protocol measures the rate of fatty acid β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from [1-¹⁴C]palmitic acid.
Materials:
-
This compound-treated and vehicle-treated hepatocytes (from Protocol 1)
-
[1-¹⁴C]palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Serum-free culture medium (e.g., DMEM)
-
Perchloric acid (e.g., 0.6 M)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Radiolabeled Palmitate-BSA Conjugate:
-
Dissolve sodium palmitate and [1-¹⁴C]palmitic acid in a small volume of heated water (~70°C).
-
Add this solution to a pre-warmed, fatty acid-free BSA solution (e.g., 7.5% BSA) to achieve the desired final concentration (e.g., 100 µM palmitate).[3]
-
-
Initiation of the Fatty Acid Oxidation Assay:
-
Incubation:
-
Seal the plate (e.g., with parafilm) to prevent evaporation.
-
Incubate the plate at 37°C for a defined period, typically 2-3 hours.[3]
-
-
Termination of the Reaction and Measurement of Oxidation:
-
The β-oxidation of [1-¹⁴C]palmitic acid results in the production of ¹⁴C-labeled acid-soluble metabolites (ASMs), primarily [¹⁴C]acetyl-CoA.[3]
-
Stop the reaction by adding an appropriate volume of cold perchloric acid to the medium in each well.[3]
-
Transfer the medium to a microcentrifuge tube.
-
Centrifuge the tubes to pellet the precipitated proteins and lipids.[3]
-
-
Quantification:
-
Transfer a known volume of the supernatant (containing the ¹⁴C-ASMs) to a scintillation vial.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity using a scintillation counter.
-
The rate of fatty acid oxidation is proportional to the amount of radioactivity detected in the acid-soluble fraction.
-
Data Presentation
The quantitative data obtained from fatty acid oxidation assays can be summarized for clear comparison.
Table 1: Effect of this compound on Fatty Acid Oxidation in Cultured Hepatocytes
| Treatment Group | This compound Concentration (µM) | Fatty Acid Oxidation Rate (nmol/mg protein/hr) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | Example Value | 1.0 |
| This compound | 50 | Example Value | Calculated Value |
| This compound | 100 | Example Value | Calculated Value |
| This compound | 250 | Example Value | Calculated Value |
| This compound | 500 | Example Value | Calculated Value |
Note: The actual values will be determined experimentally. Protein concentration should be determined for each well to normalize the fatty acid oxidation rates.
Table 2: this compound-Induced Changes in Gene Expression Related to Fatty Acid Oxidation
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| CPT1a | Vehicle Control | 1.0 |
| This compound (100 µM) | Example Value | |
| ACOX1 | Vehicle Control | 1.0 |
| This compound (100 µM) | Example Value |
Note: Gene expression changes are typically measured by quantitative real-time PCR (qRT-PCR). Values are examples and should be determined experimentally.
Concluding Remarks
This compound serves as a reliable and effective tool for inducing fatty acid oxidation in hepatocyte cultures through the activation of PPARα. The protocols outlined in these application notes provide a framework for researchers to investigate the molecular mechanisms governing hepatic lipid metabolism. It is important to note that while this compound is a potent inducer in rodent hepatocytes, the response in human hepatocytes may be less pronounced.[6][7] Therefore, careful optimization of concentrations and incubation times is recommended for each specific cell system. Furthermore, the observed increase in fatty acid oxidation is dependent on the cellular carnitine status, which is a crucial cofactor for the transport of long-chain fatty acids into the mitochondria.[6][7] These considerations are vital for the accurate interpretation of experimental results and for advancing our understanding of metabolic regulation in the liver.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid metabolism in hepatocytes cultured with hypolipidaemic drugs. Role of carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid metabolism in hepatocytes cultured with hypolipidaemic drugs. Role of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clofibrate Treatment in Animal Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, in various animal models of hyperlipidemia. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of hypolipidemic agents.
Introduction
This compound is a well-established lipid-lowering agent primarily used to treat hypertriglyceridemia.[1][2] Its therapeutic effects are mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][3] Animal models are indispensable tools for investigating the pharmacological effects of this compound and other fibrates, providing insights into their mechanisms of action and potential therapeutic applications for dyslipidemia and associated metabolic disorders.
Mechanism of Action
This compound's primary mechanism of action involves the activation of PPARα. This leads to a cascade of downstream effects that collectively contribute to its lipid-lowering properties:
-
Enhanced Lipoprotein Lipase Activity: Activation of PPARα increases the expression and activity of lipoprotein lipase, an enzyme responsible for the hydrolysis of triglycerides within very low-density lipoproteins (VLDL) and chylomicrons.[1] This facilitates the clearance of triglyceride-rich lipoproteins from the circulation.
-
Reduced Hepatic VLDL Production: this compound decreases the hepatic synthesis and secretion of VLDL particles, a major carrier of triglycerides in the bloodstream.[1]
-
Increased Fatty Acid Oxidation: By upregulating the expression of genes involved in fatty acid transport and β-oxidation in the liver and skeletal muscle, this compound promotes the catabolism of fatty acids, thereby reducing their availability for triglyceride synthesis.[1]
-
Modulation of Apolipoproteins: this compound can influence the expression of apolipoproteins, including increasing the production of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), which are key components of high-density lipoprotein (HDL).[1]
Signaling Pathway
Caption: this compound's PPARα-mediated signaling pathway in hepatocytes.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound treatment on various physiological and biochemical parameters in different animal models of hyperlipidemia.
Table 1: Effects of this compound on Serum Lipids in Rodent Models
| Animal Model | Treatment Details | Duration | Serum Cholesterol | Serum Triglycerides | Reference |
| Obese Zucker Rats | 200 mg/kg body weight (subcutaneous) | 30 weeks | Significantly Lower | Not Affected | [4] |
| High-Sucrose Fed Rats | Not specified | 12 hours | No Change | Marked Decrease (VLDL) | [5] |
| High-Sucrose Fed Rats | Not specified | 2-4 days | No Change (LDL) | Decreased (VLDL) | [5] |
| High-Cholesterol Diet Fed Rats | 100 mg/kg/day | 2 weeks | Decreased | Decreased | [6] |
| High-Cholesterol Diet Fed ICR Mice | 100 mg/kg/day | 2 weeks | Decreased | Not Specified | [6] |
| Ethanol-Treated Mice | Not specified | Chronic | 15-25% Decrease | Partially Prevented Increase | [7] |
Table 2: Effects of this compound on Body and Organ Weights
| Animal Model | Treatment Details | Duration | Body Weight | Liver Weight | Other Organ Weights | Reference |
| Obese Zucker Rats | 200 mg/kg body weight (subcutaneous) | 30 weeks | No Difference | Lowered | Spleen and Heart weights lowered | [4] |
| Metabolic Syndrome Rats | Not specified | Not specified | Decreased | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound treatment in animal models of hyperlipidemia are provided below.
Protocol 1: Induction of Hyperlipidemia in Rats using a High-Fat Diet
This protocol describes the induction of hyperlipidemia in rats through dietary manipulation, a commonly used model to study the effects of lipid-lowering agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Standard rodent chow
-
High-fat diet (HFD) formulation (e.g., 45% kcal from fat, often from lard or a combination of fats)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Animal caging and husbandry supplies
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Spectrophotometer and appropriate assay kits for lipid analysis
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water to allow for acclimatization.
-
Group Allocation: Randomly divide the animals into at least two groups: a control group receiving a standard diet and a hyperlipidemic group receiving the HFD. A third group receiving the HFD and this compound treatment should also be included.
-
Induction of Hyperlipidemia: Feed the respective diets to the animals for a period of 4-8 weeks. Monitor food and water intake and body weight regularly.
-
This compound Administration: Following the induction period, administer this compound (e.g., 100-300 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for the desired treatment duration (typically 2-4 weeks).
-
Blood Sample Collection: At the end of the treatment period, fast the animals overnight and collect blood samples via retro-orbital sinus puncture or cardiac puncture under anesthesia.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Lipid Profile Analysis: Analyze the serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using commercially available enzymatic kits.
-
Tissue Collection: After blood collection, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue) for further analysis (e.g., histopathology, gene expression).
Caption: Workflow for high-fat diet-induced hyperlipidemia studies.
Protocol 2: Chemical Induction of Hyperlipidemia in Rats using Triton X-100
This protocol outlines a rapid method for inducing acute hyperlipidemia using the non-ionic surfactant Triton X-100.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Triton X-100 solution (e.g., 10% in saline)
-
This compound
-
Vehicle for this compound administration
-
Other materials as listed in Protocol 1
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats as described in Protocol 1. Fast the animals for 18 hours before the induction of hyperlipidemia.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein.
-
This compound Pre-treatment: Administer this compound or vehicle orally to the respective groups 1 hour before Triton X-100 injection.
-
Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton X-100 (e.g., 100-400 mg/kg body weight).
-
Post-Induction Blood Samples: Collect blood samples at various time points after Triton X-100 injection (e.g., 6, 12, 24, and 48 hours) to monitor the lipid profile.
-
Serum Separation and Analysis: Process and analyze the blood samples as described in Protocol 1.
Caption: Workflow for Triton X-100-induced hyperlipidemia studies.
Conclusion
This compound remains a valuable pharmacological tool for studying lipid metabolism in preclinical animal models of hyperlipidemia. The protocols and data presented here provide a foundation for researchers to investigate the efficacy and mechanisms of novel lipid-lowering therapies. Careful selection of the animal model and experimental design is crucial for obtaining robust and translatable results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Strains and species differences in experimental hyperlipidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cholesterol and lipid metabolism in ethanol - treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPAR Alpha Activation by this compound Alleviates Ischemia/Reperfusion Injury in Metabolic Syndrome Rats by Decreasing Cardiac Inflammation and Remodeling and by Regulating the Atrial Natriuretic Peptide Compensatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
Application Notes: Preparation and Solubility of Clofibrate for Laboratory Use
Introduction
Clofibrate is a fibric acid derivative and a well-characterized ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[1] It is utilized in laboratory settings to study lipid metabolism, as it effectively lowers plasma triglycerides by increasing the activity of lipoprotein lipase, which promotes the conversion of VLDL to LDL.[2][3] this compound's activity as a PPARα agonist makes it a valuable tool for investigating gene regulation involved in fatty acid oxidation and lipid transport.[1] These notes provide detailed protocols for the preparation and solubilization of this compound for consistent and reproducible results in both in vitro and in vivo experimental models.
Physicochemical Properties
This compound is a stable, colorless to pale-yellow liquid at room temperature.[1][4] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClO₃ | [1][5] |
| Molecular Weight | 242.70 g/mol | [1][3] |
| Density | 1.14 g/mL at 25°C | [1][5] |
| Melting Point | < 25°C | [1][5] |
| Boiling Point | 154°C | [1][5] |
| LogP (Octanol/Water) | 3.620 | [1] |
Solubility of this compound
This compound is practically insoluble in water but is soluble in various organic solvents.[1][4][6] Proper solvent selection is critical for preparing stock solutions for experimental use.
| Solvent | Solubility | Reference |
| Water | 97.08 mg/L (at room temperature) | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM; 7 mg/mL | [1][7] |
| Ethanol | Soluble; 5 mg/mL | [4][7] |
| Chloroform | Easily soluble/Miscible | [4][5] |
| Acetone | Miscible | [4][6] |
| Diethyl Ether | Miscible | [4] |
| Benzene | Easily soluble | [5] |
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed and may cause irritation to the respiratory system and skin.[5] It poses a risk of serious eye damage.[5] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a 100 mM this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for long-term storage and subsequent dilution in cell culture media.
Materials:
-
This compound (liquid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Calculation: this compound is a liquid with a density of 1.14 g/mL.[1][5] To prepare a 100 mM solution, first calculate the volume of this compound needed.
-
Molecular Weight (MW) = 242.7 g/mol
-
Desired Molarity = 100 mM = 0.1 mol/L
-
Grams needed per liter = 0.1 mol/L * 242.7 g/mol = 24.27 g/L
-
Volume needed per liter = 24.27 g/L / 1.14 g/mL = 21.29 mL/L
-
For 1 mL of 100 mM stock: 21.29 µL of this compound is required.
-
-
Dissolution: In a sterile environment (e.g., a biosafety cabinet), add 21.3 µL of this compound to 978.7 µL of sterile, anhydrous DMSO to achieve a final volume of 1 mL.
-
Note: Using fresh, moisture-free DMSO is important as absorbed moisture can reduce the solubility of some compounds.[7]
-
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until it is completely clear and homogenous.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells. A typical final concentration for this compound in cell culture experiments is 500 µM.[8]
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Dilution: To prepare a 500 µM working solution, the 100 mM stock solution must be diluted 200-fold (100,000 µM / 500 µM = 200).
-
Preparation: Add 5 µL of the 100 mM this compound stock solution to 995 µL of pre-warmed complete cell culture medium to make 1 mL of 500 µM working solution.
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.5% (v/v). It is crucial to ensure this concentration is not toxic to the specific cell line being used. A vehicle control (medium with 0.5% DMSO) should always be included in experiments. For sensitive cell lines, a lower final DMSO concentration (e.g., ≤ 0.1%) may be necessary, requiring an intermediate dilution step.[9]
-
Application: Mix the working solution gently by pipetting and add it to the cells immediately.
Protocol 3: Preparation of an Oral Formulation for In Vivo Use
This protocol provides a general method for preparing a this compound suspension for oral administration (gavage) in animal models, such as mice or rats.
Materials:
-
This compound (liquid)
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Homogenizer or sonicator
-
Calibrated micropipettes and sterile tubes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Suspension Preparation: For a target dose of, for example, 100 mg/kg in a dosing volume of 10 mL/kg, the required concentration is 10 mg/mL.
-
Calculate the volume of this compound needed: (10 mg/mL) / (1.14 g/mL) = 8.77 µL/mL.
-
-
Mixing: To prepare 10 mL of the formulation, add 87.7 µL of this compound to 9.91 mL of the 0.5% CMC-Na vehicle.
-
Homogenization: Vigorously vortex the mixture. For a more uniform and stable suspension, use a sonicator or a mechanical homogenizer until no separation is visible.
-
Administration: The formulation should be prepared fresh before each use and mixed well immediately before administration to ensure a homogenous suspension.[2]
Mechanism of Action and Experimental Workflow
The primary mechanism of action for this compound is the activation of the PPARα nuclear receptor. The diagrams below illustrate this signaling pathway and a typical experimental workflow for studying its effects in vitro.
Caption: this compound activates PPARα, leading to gene regulation of lipid metabolism.
Caption: A typical workflow for an in vitro cell culture experiment using this compound.
References
- 1. This compound | 637-07-0 [chemicalbook.com]
- 2. This compound | lipid-lowering agent | agonist of PPAR | CAS# 637-07-0 | InvivoChem [invivochem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Assessment of Clofibrate
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the efficacy of clofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a fibric acid derivative that primarily functions as a lipid-lowering agent.[1] Its therapeutic effects are mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[2][3] Activation of PPARα leads to increased fatty acid oxidation and a reduction in plasma triglycerides.[1][4] These protocols outline the necessary steps to assess the efficacy of this compound in a preclinical in vivo setting.
In Vivo Study Design
A well-structured in vivo study is critical for the robust evaluation of this compound's efficacy. This involves the appropriate selection of an animal model, determination of dosage and administration route, and defining clear, measurable endpoints.
Animal Model Selection
The choice of animal model is crucial and should ideally mimic the human condition of hyperlipidemia.
-
Rodent Models:
-
Wistar and Sprague-Dawley Rats: These are commonly used strains that can be induced into a hyperlipidemic state through a high-fat diet.[4]
-
Zucker Rats: This is a genetic model of obesity and hyperlipidemia, providing a more consistent disease phenotype.
-
Mouse Models: Strains such as C57BL/6J are susceptible to diet-induced obesity and hyperlipidemia.
-
-
Other Models:
-
Miniature Pigs: Their cardiovascular and metabolic physiology more closely resembles that of humans, making them a valuable, albeit more complex, model.
-
Dosage and Administration
Dosage should be determined based on previous studies and scaled appropriately for the chosen animal model.
-
Route of Administration: Oral gavage is the most common and clinically relevant route for this compound administration. Intraperitoneal injections can also be used.
-
Dosage Range: In rodents, effective doses have been reported to range from 100 mg/kg to 300 mg/kg body weight per day.[4]
-
Treatment Duration: A treatment period of 2 to 4 weeks is typically sufficient to observe significant changes in lipid profiles and gene expression.
Experimental Groups
A standard study design should include the following groups:
-
Control Group: Healthy animals receiving a standard diet and vehicle.
-
Disease Model Control Group: Animals with induced hyperlipidemia receiving vehicle.
-
This compound Treatment Group(s): Animals with induced hyperlipidemia receiving one or more doses of this compound.
-
Positive Control Group (Optional): Animals with induced hyperlipidemia receiving a known lipid-lowering drug.
Efficacy Endpoints
The efficacy of this compound should be assessed through a combination of biochemical, molecular, and histological endpoints.
Serum Lipid Profile Analysis
A primary endpoint is the analysis of circulating lipid levels. Blood samples should be collected at baseline and at the end of the treatment period following an overnight fast.
Key Parameters to Measure:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
Hepatic Gene Expression Analysis
To confirm the mechanism of action, the expression of PPARα and its target genes in the liver should be quantified.
Key Target Genes:
-
PPARα: To confirm target engagement.
-
CPT1A (Carnitine Palmitoyltransferase 1A): A key enzyme in fatty acid oxidation.[5]
-
ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal fatty acid beta-oxidation pathway.
-
SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): A key transcription factor in lipogenesis, which is expected to be downregulated.[2]
Liver Histopathology
Histological analysis of the liver is essential to assess the impact of this compound on hepatic steatosis (fatty liver).
Staining Methods:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of inflammation and cellular damage.[6][7][8][9][10]
-
Oil Red O Staining: To specifically visualize and quantify neutral lipid accumulation in the liver.[5][11][12][13][14][15]
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Serum Lipid Profile
| Group | Treatment | n | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| 1 | Control (Vehicle) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 2 | Disease Model (Vehicle) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 3 | This compound (Low Dose) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 4 | This compound (High Dose) | 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Relative Hepatic Gene Expression (Fold Change vs. Disease Model)
| Gene | This compound (Low Dose) | This compound (High Dose) |
| PPARα | Mean ± SD | Mean ± SD |
| CPT1A | Mean ± SD | Mean ± SD |
| ACOX1 | Mean ± SD | Mean ± SD |
| SREBP-1c | Mean ± SD | Mean ± SD |
Table 3: Quantification of Hepatic Steatosis
| Group | Treatment | Steatosis Score (0-3) | Oil Red O Positive Area (%) |
| 1 | Control (Vehicle) | Mean ± SD | Mean ± SD |
| 2 | Disease Model (Vehicle) | Mean ± SD | Mean ± SD |
| 3 | This compound (Low Dose) | Mean ± SD | Mean ± SD |
| 4 | This compound (High Dose) | Mean ± SD | Mean ± SD |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol for Serum Lipid Profile Analysis
This protocol outlines the measurement of total cholesterol, triglycerides, HDL-C, and LDL-C from serum samples.[16][17][18][19][20]
Materials:
-
Blood collection tubes (with or without anticoagulant for serum or plasma, respectively)
-
Centrifuge
-
Commercial enzymatic assay kits for TC, TG, HDL-C, and LDL-C
-
Spectrophotometer or automated biochemical analyzer
Procedure:
-
Blood Collection: Collect blood from fasted animals via a suitable method (e.g., cardiac puncture, tail vein).
-
Serum/Plasma Preparation: Allow blood to clot at room temperature for 30 minutes (for serum) and then centrifuge at 2000 x g for 15 minutes at 4°C.[18][19] Collect the supernatant (serum or plasma).
-
Lipid Measurement:
-
Follow the instructions provided with the commercial assay kits.
-
Typically, this involves mixing a small volume of serum/plasma with the provided reagent and incubating for a specified time at a specific temperature (e.g., 5 minutes at 37°C).[18]
-
Measure the absorbance at the recommended wavelength using a spectrophotometer.[16][18]
-
Calculate the lipid concentrations based on the absorbance of a known standard provided in the kit.
-
Protocol for Quantitative Real-Time PCR (qPCR)
This protocol describes the quantification of hepatic gene expression.[5][21][22][23][24]
Materials:
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target and reference genes (e.g., β-actin, GAPDH)
Procedure:
-
Tissue Collection and Storage: Immediately after euthanasia, excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C until RNA extraction.
-
RNA Extraction:
-
Homogenize the frozen liver tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a reference gene for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treatment groups to the disease model control group.
-
Protocol for Liver Histology
This section provides protocols for H&E and Oil Red O staining of liver sections.
Materials:
-
10% Neutral Buffered Formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Harris hematoxylin solution
-
Eosin Y solution
-
Mounting medium
Procedure:
-
Tissue Fixation and Processing:
-
Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2 changes of 5 minutes each).
-
Rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) and finally in distilled water.
-
-
Staining:
-
Stain with Harris hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in 1% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute or ammonia water.
-
Rinse in running tap water.
-
Counterstain with Eosin Y for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through an ascending series of ethanol concentrations and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
10% Neutral Buffered Formalin
-
Oil Red O working solution
-
60% Isopropanol
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh liver tissue in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
-
Sectioning: Cut 8-10 µm thick frozen sections using a cryostat and mount on glass slides.
-
Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Staining:
-
Rinse with distilled water.
-
Briefly rinse with 60% isopropanol.
-
Stain with freshly prepared and filtered Oil Red O working solution for 15-20 minutes.
-
Briefly rinse with 60% isopropanol to remove excess stain.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the nuclei with Mayer's Hematoxylin.
-
Rinse with tap water.
-
Coverslip with an aqueous mounting medium.
-
Visualizations
Signaling Pathway
Caption: this compound activates PPARα, leading to changes in gene expression that promote lipid metabolism.
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor alpha agonist, this compound, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocyte Peroxisome Proliferator–Activated Receptor α Enhances Liver Regeneration after Partial Hepatectomy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 7. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. molecular-machines.com [molecular-machines.com]
- 10. mycetoma.edu.sd [mycetoma.edu.sd]
- 11. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 14. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 15. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 19. Triglycerides, total cholesterol, high density lipoprotein cholesterol and low density lipoprotein cholesterol in rats exposed to premium motor spirit fumes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. mdpi.com [mdpi.com]
Application of Clofibrate in Non-alcoholic Fatty Liver Disease Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, histologically ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves dysregulated lipid metabolism, insulin resistance, and inflammation. Clofibrate, a first-generation fibrate drug, and its successor fenofibrate, are agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[[“]][2] PPARα is a master regulator of lipid metabolism, particularly in the liver, making it a significant target of interest in NAFLD research.[3][4] Although this compound has been largely superseded in clinical practice by newer fibrates due to adverse effects, its role as a PPARα agonist makes it a valuable tool in preclinical research to elucidate the molecular mechanisms of NAFLD and explore potential therapeutic pathways. These notes provide an overview of the application of this compound and other PPARα agonists in NAFLD research, including quantitative data, experimental protocols, and key signaling pathways.
Mechanism of Action: PPARα Activation
This compound exerts its effects by binding to and activating PPARα, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR).[2] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] Activation of PPARα leads to a cascade of transcriptional changes that collectively enhance fatty acid catabolism and reduce lipid accumulation in the liver.
Key Molecular Effects of PPARα Activation:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[3][4] This increases the breakdown of fatty acids for energy, reducing their availability for triglyceride synthesis.
-
Reduced Triglyceride Synthesis: Decreased production of very low-density lipoprotein (VLDL) in the liver.[5]
-
Enhanced Lipoprotein Lipase Activity: Increased activity of lipoprotein lipase, which hydrolyzes triglycerides in lipoproteins, facilitating their clearance from circulation.
-
Anti-inflammatory Effects: PPARα activation can suppress inflammatory signaling pathways, such as NF-κB, which is crucial in the progression from simple steatosis to NASH.[3]
Data Presentation: Effects of this compound and Fenofibrate in NAFLD Models
The following tables summarize the quantitative effects of this compound and the related, more commonly studied fenofibrate, on key parameters in preclinical and clinical models of NAFLD.
Table 1: Effects of this compound in Animal Models of Dyslipidemia and NAFLD
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference(s) |
| Hepatic Triglycerides | Swiss-Webster Mice | 500 mg/kg/day i.p. for 5 days | ~30% decrease in total hepatic triglycerides. | [6] |
| Hepatic Cholesterol Esters | Swiss-Webster Mice | 500 mg/kg/day i.p. for 5 days | ~25% decrease in total cholesterol esters. | [6] |
| Serum Triglycerides | Sucrose-fed Hyperlipidemic Rats | Not specified | Marked decrease in VLDL, which is rich in triglycerides, after 2-4 days. | [5][7][8] |
| Serum Cholesterol | Obese Zucker Rats | 200 mg/kg/day s.c. for 30 weeks | Significantly lower fasted serum cholesterol levels. | [9] |
| Liver Lipids | Mice | 0.5% w/w in food for 2 weeks | Decreased net content of triacylglycerols. | [10] |
Table 2: Effects of Fenofibrate in Animal and Human Studies of NAFLD
| Parameter | Model | Treatment Protocol | Key Findings | Reference(s) |
| Hepatic Steatosis, Inflammation, Fibrosis | MCD and CDAHFD Diet-fed Mice | 25 mg/kg, twice daily (BID) | Significantly decreased hepatic steatosis, inflammation, and fibrosis. | [11] |
| Serum ALT/AST | High-Fat Diet (HFD)-fed Mice | 100 mg/kg/day | Decreased serum ALT and AST levels. | [11] |
| Liver Fat Content | HFD-fed Mice | 100 mg/kg/day | Reduced amount of liver fat. | [11] |
| Serum Triglycerides | NAFLD Patients | 200 mg/day for 48 weeks | Significant decrease in triglyceride levels. | [12] |
| Serum ALT | NAFLD Patients | 200 mg/day for 48 weeks | Proportion of patients with abnormal ALT (>45 IU/L) decreased from 93.7% to 62.5%. | [12] |
| Serum AST | NAFLD Patients | 200 mg/day for 48 weeks | Proportion of patients with abnormal AST (>45 IU/L) decreased from 50% to 18.7%. | [12] |
| Hepatocellular Ballooning | NAFLD Patients | 200 mg/day for 48 weeks | Significant decrease in the grade of hepatocellular ballooning. | [12] |
| Steatosis, Inflammation, Fibrosis (Histology) | NAFLD Patients | 200 mg/day for 48 weeks | No significant change in the grade of steatosis, lobular inflammation, or fibrosis. | [12] |
Mandatory Visualizations
Experimental Protocols
In Vivo NAFLD Mouse Model Protocol
This protocol describes the induction of NAFLD in mice using a high-fat diet (HFD) and subsequent treatment with a PPARα agonist.
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
NAFLD Induction: Switch mice to a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[13] A control group remains on a standard chow diet.
2. This compound/Fenofibrate Administration:
-
Preparation: Prepare a suspension of this compound or fenofibrate in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na).
-
Dosing: Following the NAFLD induction period, divide the HFD-fed mice into two groups: a treatment group and a vehicle control group. Administer the drug (e.g., fenofibrate at 25-100 mg/kg body weight) or vehicle daily via oral gavage for a period of 4-8 weeks.[11]
3. Sample Collection and Analysis:
-
Serum Analysis: At the end of the treatment period, collect blood via cardiac puncture. Separate serum to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol using commercially available assay kits.
-
Liver Histology: Perfuse the liver with saline, then fix a portion in 10% neutral buffered formalin for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and ballooning, and Sirius Red staining for fibrosis.
-
Hepatic Lipid Staining: Snap-freeze a portion of the liver in optimal cutting temperature (OCT) compound. Cut cryosections and stain with Oil Red O to visualize neutral lipid accumulation.[14]
-
Gene Expression Analysis: Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qPCR) to analyze the expression of PPARα target genes (e.g., Cpt1a, Acox1) and markers of inflammation (e.g., Tnf-α, Il-6).
In Vitro Steatosis Model Protocol (HepG2 Cells)
This protocol details the induction of steatosis in a human hepatocyte cell line and treatment with a PPARα agonist.
1. Cell Culture:
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Induction of Steatosis:
-
Fatty Acid Solution: Prepare a stock solution of free fatty acids (FFAs), typically a 2:1 molar ratio of oleic acid to palmitic acid, complexed to bovine serum albumin (BSA).
-
Induction: Seed HepG2 cells in 24- or 96-well plates. Once they reach 70-80% confluency, replace the culture medium with a medium containing the FFA solution (e.g., 1 mM final concentration) for 24 hours to induce lipid accumulation.[14]
3. This compound/Fenofibrate Treatment:
-
Treatment: Co-treat the cells with the FFA solution and various concentrations of this compound or fenofibrate (or vehicle control) for 24 hours.
4. Analysis of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash cells gently with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.[14]
-
Wash with PBS and then with 60% isopropanol.
-
Stain with a freshly prepared and filtered Oil Red O working solution for 15-20 minutes at room temperature.[14][15]
-
Wash away excess stain with water.
-
-
Quantification:
Conclusion
This compound and other fibrates serve as crucial research tools for investigating the role of PPARα in NAFLD. Their ability to modulate lipid metabolism and inflammation in preclinical models provides a platform for understanding disease pathogenesis and for the initial screening of novel therapeutic agents targeting these pathways. While clinical data on fibrates for direct histological improvement in NAFLD remains inconclusive, the foundational research using these compounds continues to be invaluable for the field.
References
- 1. consensus.app [consensus.app]
- 2. PPARα in the Epigenetic Driver Seat of NAFLD: New Therapeutic Opportunities for Epigenetic Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptors as targets to treat non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on lipoprotein metabolism in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced changes in the liver, heart, brain and white adipose lipid metabolome of Swiss-Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on lipoprotein metabolism in hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on lipids and fatty acids of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 12. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. agilent.com [agilent.com]
Clofibrate: A Versatile Tool for Elucidating Peroxisome Biogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a well-characterized hypolipidemic drug, has proven to be an invaluable tool for investigating the intricate processes of peroxisome biogenesis and proliferation. By acting as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), this compound triggers a signaling cascade that culminates in a significant increase in the number and size of peroxisomes, particularly in hepatocytes.[1][2] This dramatic and inducible response provides a robust experimental model to dissect the molecular machinery governing peroxisome formation, dynamics, and function. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study peroxisome biogenesis in both in vivo and in vitro models.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects on peroxisome biogenesis primarily through the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[2][3] Upon binding to this compound, PPARα undergoes a conformational change, allowing it to heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism and, crucially, peroxisome biogenesis.[4]
Key genes upregulated by the this compound-PPARα-RXR complex include those encoding for peroxisomal membrane proteins (PMPs) and enzymes of the peroxisomal β-oxidation pathway, such as acyl-CoA oxidase (ACOX).[1][5] The increased expression of these proteins drives the proliferation of peroxisomes, leading to enhanced fatty acid oxidation.[2]
Quantitative Effects of this compound on Peroxisome Biogenesis
The administration of this compound leads to measurable changes in peroxisome number, size, and enzymatic activity. The following table summarizes quantitative data from various studies, providing a reference for expected outcomes.
| Parameter | Model System | Treatment Details | Fold Change/Effect | Reference |
| Peroxisome Number | Male Sprague-Dawley Rats | 9000 ppm this compound in diet for 13 weeks | ~7-fold increase in peroxisomal volume density | [6] |
| Peroxisome Number | Pregnant Mice | 400 mg/kg oral this compound from day 6 of gestation | Amplified fetal liver peroxisomes (visualized by EM) | [7] |
| Peroxisome Volume Density | Fetal Rat Hepatocytes | 0.8% this compound in maternal diet | Significant increase, particularly after 19 days of gestation | [8] |
| Peroxisomal β-oxidation Activity | Male Sprague-Dawley Rats | Diet supplemented with this compound for 22 days | 5-fold increase | [9] |
| Acyl-CoA Oxidase (ACOX) mRNA | Pigs | 5 g this compound/kg in diet for 28 days | +66% increase | [5] |
| Catalase Activity | Pigs | 5 g this compound/kg in diet for 28 days | +41% increase | [5] |
| Peroxisomal Volume Fraction (Vv) | Human Patient (X-linked adrenoleukodystrophy) | 1.5 g/day this compound for 2 years | 500% increase | [10] |
| p62-positive granules | High-Fat Diet-fed Rats | 0.3% this compound in diet for 12 weeks | 7.5-fold increase | [1][11] |
| LAMP2-positive granules | High-Fat Diet-fed Rats | 0.3% this compound in diet for 12 weeks | 7.2-fold increase | [1][11] |
| Pex5-positive granules | High-Fat Diet-fed Rats | 0.3% this compound in diet for 12 weeks | 71.4-fold increase | [1][11] |
Experimental Protocols
Detailed methodologies are provided below for key experiments to study this compound-induced peroxisome biogenesis.
Protocol 1: In Vivo Induction of Peroxisome Proliferation in Rodents
This protocol describes the oral administration of this compound to rats or mice to induce hepatic peroxisome proliferation.
Materials:
-
This compound
-
Vehicle (e.g., olive oil, corn oil, or powdered standard rodent chow)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Gavage needles (for oral gavage) or food mixing equipment
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation:
-
Dietary Admixture: Mix this compound into the powdered rodent chow at the desired concentration (e.g., 0.3% to 0.8% w/w).[1][8] Ensure homogenous mixing.
-
Oral Gavage: Dissolve or suspend this compound in a suitable vehicle like olive oil to the desired concentration (e.g., 300 mg/kg body weight).[12]
-
-
Administration:
-
Control Group: Administer the vehicle alone (e.g., standard chow or olive oil) to a control group of animals.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals according to approved protocols. Perfuse the liver with phosphate-buffered saline (PBS) and excise portions for subsequent analysis (e.g., electron microscopy, immunohistochemistry, biochemical assays).
Protocol 2: In Vitro Induction of Peroxisome Proliferation in Hepatocytes
This protocol outlines the treatment of primary hepatocytes or hepatoma cell lines with this compound.
Materials:
-
Primary hepatocytes or a suitable cell line (e.g., HepG2, rat AH-130 hepatoma cells)[13]
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed hepatocytes at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1 mM).[13] Replace the existing medium with the this compound-containing medium.
-
Control Group: Treat a set of cells with medium containing the same concentration of DMSO as the this compound-treated cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 4 to 72 hours).[13][14]
-
Cell Harvesting and Analysis: Harvest the cells for downstream applications such as immunofluorescence, Western blotting, or RT-qPCR.
Protocol 3: Visualization and Quantification of Peroxisomes
This protocol details methods for observing and quantifying changes in peroxisome numbers and morphology.
A. Electron Microscopy (EM):
-
Fixation: Fix small pieces of liver tissue in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).
-
Post-fixation: Post-fix the tissue in 1% osmium tetroxide.
-
Staining (optional): For enhanced visualization of peroxisomes, incubate the tissue in a 3,3'-diaminobenzidine (DAB) solution to stain for catalase activity.[8]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol and embed in resin.
-
Sectioning and Imaging: Cut ultrathin sections, stain with uranyl acetate and lead citrate, and examine using a transmission electron microscope.
-
Quantification: Use stereological methods to determine the peroxisome volume density and numerical density.[6][8]
B. Immunofluorescence Microscopy:
-
Cell Preparation: Grow cells on coverslips and treat with this compound as described in Protocol 2.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a peroxisomal marker protein (e.g., anti-PMP70, anti-Catalase, or anti-PEX14).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number and intensity of peroxisome-specific fluorescent puncta per cell.
Protocol 4: Measurement of Peroxisomal Enzyme Activity
This protocol provides a general method for assaying the activity of peroxisomal enzymes.
A. Acyl-CoA Oxidase (ACOX) Activity Assay:
-
Homogenate Preparation: Homogenize liver tissue or cultured cells in a suitable buffer.
-
Subcellular Fractionation (optional): Isolate the peroxisomal fraction by differential centrifugation for a more specific measurement.
-
Assay Principle: ACOX catalyzes the first step of peroxisomal β-oxidation, producing H₂O₂. The rate of H₂O₂ production can be measured spectrophotometrically using a coupled reaction with horseradish peroxidase and a suitable chromogen.
-
Assay Procedure:
-
Incubate the homogenate or peroxisomal fraction with a fatty acyl-CoA substrate (e.g., palmitoyl-CoA).
-
Add horseradish peroxidase and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine).
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and normalize to the protein concentration of the sample.
B. Catalase Activity Assay:
-
Homogenate Preparation: Prepare tissue or cell homogenates as described above.
-
Assay Principle: Catalase catalyzes the decomposition of H₂O₂ into water and oxygen. The rate of H₂O₂ consumption can be monitored spectrophotometrically at 240 nm.
-
Assay Procedure:
-
Add the homogenate to a solution of H₂O₂ in a suitable buffer.
-
Immediately measure the decrease in absorbance at 240 nm over time.
-
-
Data Analysis: Calculate the catalase activity based on the rate of H₂O₂ decomposition.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying this compound-induced peroxisome biogenesis and the logical relationships between the key components.
References
- 1. Peroxisome Proliferator Activator α Agonist this compound Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a peroxisome-proliferator, enhances reverse cholesterol transport through cytochrome P450 activation and oxysterol generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment in pigs: Effects on parameters critical with respect to peroxisome proliferator-induced hepatocarcinogenesis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Maternal this compound administration amplifies fetal peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proliferative response of foetal liver peroxisomes to this compound treatment of pregnant rats. A quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate inhibits this compound-induced hepatic peroxisomal proliferation and free radical production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal proliferation induced by treatment with this compound in a patient with a peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator Activator α Agonist this compound Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptor alpha agonist, this compound, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and extensive lethal action of this compound on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro peroxisome proliferation properties of selected this compound analogues in the rat. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Clofibrate in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing clofibrate in preclinical research models of metabolic syndrome. This compound, a well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist, serves as a valuable tool for investigating the molecular mechanisms underlying metabolic dysregulation and for the preclinical evaluation of novel therapeutic agents.
Introduction
Metabolic syndrome is a complex clustering of risk factors, including central obesity, insulin resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein [HDL] cholesterol), and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. This compound, a member of the fibrate class of drugs, primarily acts by activating PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Its experimental use in animal models of metabolic syndrome allows for the elucidation of PPARα-mediated therapeutic effects and the exploration of novel treatment strategies.
Mechanism of Action: PPARα Activation
This compound exerts its metabolic effects predominantly through the activation of PPARα. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2][3] This binding modulates the transcription of genes involved in:
-
Fatty Acid Catabolism: Upregulation of genes encoding for enzymes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation.[1][2]
-
Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, leading to increased HDL cholesterol levels.[1]
-
Reduced Triglyceride Synthesis: Decreased hepatic production of very-low-density lipoprotein (VLDL).[1]
-
Improved Glucose Homeostasis: this compound has been shown to improve glucose tolerance and reduce insulin resistance, although the precise mechanisms are still under investigation.[4][5]
Data Presentation: Effects of this compound in a High-Fat Diet-Induced Metabolic Syndrome Rat Model
The following tables summarize the typical quantitative effects of this compound treatment in a rat model of metabolic syndrome induced by a high-fat diet.
Table 1: Effects of this compound on Plasma Lipid Profile
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound |
| Triglycerides (mg/dL) | 80 ± 10 | 150 ± 20 | 95 ± 15 |
| Total Cholesterol (mg/dL) | 70 ± 8 | 120 ± 15 | 90 ± 12 |
| VLDL Cholesterol (mg/dL) | 15 ± 3 | 35 ± 5 | 20 ± 4 |
| HDL Cholesterol (mg/dL) | 45 ± 5 | 30 ± 4 | 40 ± 5 |
| LDL Cholesterol (mg/dL) | 10 ± 2 | 55 ± 7 | 30 ± 5 |
Data are presented as mean ± standard deviation and are representative values synthesized from multiple preclinical studies.
Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound |
| Fasting Plasma Glucose (mg/dL) | 90 ± 10 | 125 ± 15 | 100 ± 12 |
| Fasting Plasma Insulin (ng/mL) | 1.5 ± 0.3 | 3.5 ± 0.5 | 2.0 ± 0.4 |
| HOMA-IR | 3.4 ± 0.7 | 10.8 ± 1.8 | 5.0 ± 1.1 |
| Glucose AUC (OGTT, mg·min/dL) | 15000 ± 1500 | 25000 ± 2000 | 18000 ± 1800 |
HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is calculated as: [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5. AUC (Area Under the Curve) during an Oral Glucose Tolerance Test (OGTT).
Experimental Protocols
Protocol 1: In Vivo Study - this compound Treatment in a High-Fat Diet-Induced Metabolic Syndrome Rat Model
1.1. Induction of Metabolic Syndrome:
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Diet:
-
Confirmation of Metabolic Syndrome: After the induction period, confirm the development of metabolic syndrome by measuring body weight, blood pressure, and baseline plasma glucose, insulin, and lipid levels.
1.2. This compound Administration:
-
Preparation of this compound Solution: Prepare a suspension of this compound in a vehicle such as corn oil or 0.5% carboxymethylcellulose. A common dosage used in rat studies is 100-300 mg/kg body weight.[8]
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 2-4 weeks. The volume should typically be 5-10 ml/kg.
-
Treatment Groups:
-
Control (Standard Diet + Vehicle)
-
Metabolic Syndrome (High-Fat Diet + Vehicle)
-
Metabolic Syndrome + this compound
-
1.3. Assessment of Metabolic Parameters:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast rats overnight (12-16 hours).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg body weight glucose solution orally.
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure plasma glucose concentrations at each time point.
-
-
Blood and Tissue Collection:
-
At the end of the treatment period, fast rats overnight.
-
Anesthetize the animals and collect blood via cardiac puncture.
-
Centrifuge the blood to separate plasma and store at -80°C for further analysis.
-
Perfuse and collect the liver for histological analysis and measurement of lipid content.
-
1.4. Biochemical Analysis:
-
Plasma Glucose and Triglycerides: Use commercially available colorimetric assay kits.
-
Plasma Insulin: Use a rat-specific ELISA kit.
-
Liver Triglyceride Content:
-
Homogenize a portion of the liver tissue.
-
Extract lipids using a suitable solvent (e.g., chloroform:methanol).
-
Measure triglyceride content using a colorimetric assay kit.
-
1.5. Histological Analysis of Liver:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess overall morphology and steatosis.
-
Stain with Oil Red O on frozen sections to specifically visualize lipid droplets.
Protocol 2: In Vitro Study - PPARα Activation Assay
2.1. Cell Culture:
-
Use a suitable cell line, such as a hepatoma cell line (e.g., HepG2) or a cell line engineered to express a PPARα reporter system.
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
2.2. This compound Treatment:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Treatment: Seed cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of this compound (e.g., 10-500 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
2.3. PPARα Activation Assessment (Reporter Gene Assay):
-
Transfect cells with a reporter plasmid containing a PPRE upstream of a luciferase gene, along with a PPARα expression vector if necessary.
-
After transfection, treat the cells with this compound as described above.
-
Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates PPARα activation.
2.4. Gene Expression Analysis (qPCR):
-
After this compound treatment, isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of known PPARα target genes (e.g., CPT1A, ACOX1). An upregulation of these genes confirms PPARα activation.
Mandatory Visualizations
Caption: this compound-mediated PPARα signaling pathway.
Caption: Experimental workflow for this compound in a rat model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Treatment with PPARα Agonist this compound Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. This compound improves glucose tolerance in fat-fed rats but decreases hepatic glucose consumption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on glucose tolerance, insulin secretion, triglycerides and fibrinogen in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-fat, high-carbohydrate diet-induced experimental model of metabolic syndrome in rats | Birulina | Bulletin of Siberian Medicine [bulletin.ssmu.ru]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Clofibrate's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofibrate, a fibric acid derivative, is a well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its primary mechanism of action involves the modulation of gene expression, particularly genes involved in lipid metabolism.[1][2] This document provides detailed protocols for assessing the in vitro effects of this compound on gene expression in hepatic cells. The protocols cover cell culture and treatment, RNA extraction, and quantitative reverse transcription PCR (RT-qPCR) for the analysis of PPARα target genes. Additionally, quantitative data from literature is summarized, and key signaling pathways and experimental workflows are visualized.
Introduction
This compound has been utilized as a lipid-lowering agent to treat hyperlipidemia.[2] It functions by activating PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[1][2][3] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[3] This modulation of gene expression leads to an increase in fatty acid oxidation and a decrease in triglyceride levels.[1] Understanding the specific effects of this compound on gene expression is crucial for elucidating its therapeutic mechanisms and potential side effects. The following protocols provide a framework for researchers to investigate these effects in a controlled laboratory setting.
Data Presentation
The following tables summarize the quantitative effects of this compound on the expression of key PPARα target genes in liver cells, as reported in the literature.
Table 1: Effect of this compound on PPARα Target Gene Expression in Rat Liver
| Gene | Fold Change (mRNA) | Treatment Conditions | Reference |
| Malic Enzyme | ~6-fold increase | 14 days administration in rats | [4] |
| Fatty Acid Synthase | No significant change | 14 days administration in rats | [4] |
| Acyl-CoA Oxidase (ACOX1) | Upregulated | High or low doses for 1, 3, or 7 days in rats | [5] |
| Cytochrome P450 4A1 | Upregulated | High or low doses for 1, 3, or 7 days in rats | [5] |
Table 2: Effect of this compound on PPARα Target Gene Expression in Pig Liver and Adipose Tissue
| Gene | Fold Change (mRNA) | Tissue | Treatment Conditions | Reference |
| Various PPARα target genes | Moderately increased | Liver | Not specified | |
| Various PPARα target genes | Moderately increased | Adipose Tissue | Not specified |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment of HepG2 Cells
This protocol describes the culture of the human hepatoma cell line HepG2 and subsequent treatment with this compound.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
6-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio in fresh medium.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to attach and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the 100 mM stock solution in cell culture medium to final concentrations (e.g., 50 µM, 100 µM, 200 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Total RNA Extraction
This protocol describes the extraction of total RNA from cultured cells using a commercially available kit.
Materials:
-
Treated and control HepG2 cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen; or similar)
-
Ethanol (70%), molecular biology grade
-
RNase-free water
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Procedure:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit. A general workflow is provided below.
-
Cell Lysis:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the lysis buffer provided in the kit to each well and scrape the cells.
-
Homogenize the lysate by passing it through a needle and syringe or by vortexing.
-
-
RNA Purification:
-
Add ethanol to the lysate to precipitate the RNA.
-
Transfer the mixture to a spin column provided in the kit.
-
Centrifuge to bind the RNA to the silica membrane of the column.
-
Wash the membrane with the provided wash buffers to remove contaminants.
-
-
DNase Treatment (Optional but Recommended):
-
To remove any contaminating genomic DNA, perform an on-column DNase digestion according to the kit's protocol.
-
-
RNA Elution:
-
Elute the purified RNA from the membrane using RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
Store the purified RNA at -80°C until further use.
-
Protocol 3: Quantitative Reverse Transcription PCR (RT-qPCR)
This protocol outlines the two-step RT-qPCR procedure to quantify the expression of target genes.
Materials:
-
Purified total RNA from Protocol 2
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad; or similar)
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Forward and reverse primers for target genes and a housekeeping gene
-
RNase-free water
-
qPCR instrument
-
Optical-grade qPCR plates or tubes
Procedure:
Step 1: Reverse Transcription (cDNA Synthesis)
-
Follow the instructions of the chosen reverse transcription kit.
-
In an RNase-free tube, combine the following components for each RNA sample:
-
Total RNA (e.g., 1 µg)
-
Reverse transcriptase enzyme
-
Reaction buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water to the final reaction volume.
-
-
Incubate the reaction mixture according to the kit's protocol (e.g., 25°C for 5 min, 42°C for 30-60 min, followed by an inactivation step at 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Step 2: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mixture for each gene to be analyzed. For each reaction, combine:
-
qPCR master mix
-
Forward primer (final concentration 100-500 nM)
-
Reverse primer (final concentration 100-500 nM)
-
cDNA template (diluted as necessary)
-
Nuclease-free water to the final reaction volume.
-
-
Aliquot the reaction mixture into a qPCR plate or tubes.
-
Run the qPCR reaction using a standard thermal cycling program:
-
Initial denaturation (e.g., 95°C for 2-10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melting curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., TBP, TUBB2a for liver cells).[1]
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 3: Recommended Housekeeping Genes for qPCR in Liver Cells
| Gene Symbol | Gene Name | Reference |
| TBP | TATA-box binding protein | [1] |
| TUBB2A | Tubulin beta 2A class IIa | [1] |
| ACTB | Beta-actin | [1] |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | [1] |
Table 4: Example Primer Sequences for Human PPARα Target Genes
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| CPT1A | CAGCTCGCACATTACAAGGA | TGCACAAAGTTGCAGGACTC | [4] |
| ACOX1 | CTGATGAAATACGCCCAGGT | GGTCCCATACGTCAGCTTGT | [4] |
| FABP1 | GCTGGCATGGCAAACTTGTC | TCATGCTCTTCGCCTTTGTC | (Designed based on common sequences) |
| PDK4 | CCTGAAGATTGAGGAGCAGC | GCTTGGCATATGCAGGATCT | (Designed based on common sequences) |
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's effect on gene expression.
Caption: this compound-mediated PPARα signaling pathway for gene expression regulation.
References
- 1. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pnfs.or.kr [pnfs.or.kr]
- 5. This compound does not induce peroxisomal proliferation in human hepatoma cell lines PLC/PRF/5 and SK-HEP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clofibrate Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of Clofibrate. The following information is designed to facilitate the successful preparation and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a lipophilic (fat-soluble) molecule, classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low aqueous solubility. Its chemical structure lacks easily ionizable groups, making it "practically insoluble in water".[1][2]
Q2: What are the common consequences of this compound's low solubility in experiments?
A2: The primary consequence is the precipitation of the compound out of solution. This can occur when preparing stock solutions, diluting them in aqueous buffers or cell culture media, or due to temperature changes.[3] Precipitation leads to an inaccurate final concentration of the compound, which can significantly impact experimental reproducibility and the validity of the results.
Q3: What initial steps should I take to prepare a this compound solution?
A3: It is recommended to first prepare a concentrated stock solution of this compound in a suitable organic solvent before diluting it into your aqueous experimental medium. This is a standard procedure for compounds that are not readily soluble in water.[4]
Q4: Can I filter out the precipitate if it forms in my solution?
A4: Filtering is generally not a recommended solution for precipitation. The act of filtering removes the precipitated compound, leading to an unknown and lower final concentration in your working solution. This will compromise the accuracy of your experiment.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.
Problem 1: this compound powder does not dissolve in my aqueous buffer.
-
Potential Cause: Direct dissolution of this compound in aqueous solutions is expected to fail due to its hydrophobic nature.
-
Solution:
-
Prepare a primary stock solution in an organic solvent. this compound is miscible with acetone, chloroform, diethyl ether, and ethanol.[1] Dimethyl sulfoxide (DMSO) is also a common choice for preparing stock solutions for in vitro studies.
-
Ensure the stock solution is completely dissolved. Use gentle warming (if the compound is heat-stable) or vortexing to ensure complete dissolution before making further dilutions.
-
Problem 2: Precipitation occurs when diluting the organic stock solution into aqueous media.
-
Potential Cause: "Solvent shock" can occur when a concentrated organic stock solution is rapidly diluted into an aqueous medium. The sudden change in solvent polarity causes the compound to crash out of the solution.
-
Solution:
-
Perform a stepwise serial dilution. Instead of a single large dilution, gradually reduce the solvent concentration.
-
Add the stock solution to the aqueous medium with rapid mixing. This helps to quickly disperse the compound and avoid localized high concentrations that can trigger precipitation.
-
Pre-warm the aqueous medium. Adding the stock solution to a pre-warmed medium (e.g., 37°C for cell culture) can sometimes improve solubility.
-
Problem 3: The final working solution is cloudy or contains visible particles.
-
Potential Cause: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit, even with the use of an organic co-solvent. The final concentration of the organic solvent itself might also be too low to maintain solubility.
-
Solution:
-
Optimize the final solvent concentration. Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the final DMSO concentration as high as is tolerable for your specific cells can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.
-
Utilize solubility enhancers. Consider incorporating co-solvents, surfactants, or cyclodextrins into your aqueous medium to increase the solubility of this compound.
-
Data on this compound Solubilization
The following table summarizes the saturation solubility of this compound in the presence of different concentrations of β-Cyclodextrin (β-CD) and Hydroxypropyl-β-Cyclodextrin (HP-β-CD), demonstrating their effectiveness as solubilizing agents.
| Solubilizing Agent | Concentration (%) | Saturation Solubility of this compound (µg/mL) |
| None (Pure Drug) | - | 1.83 |
| β-Cyclodextrin | 0.25 | 2.98 |
| 0.5 | 4.21 | |
| 0.75 | 5.87 | |
| 1 | 7.64 | |
| HP-β-Cyclodextrin | 0.25 | 3.84 |
| 0.5 | 6.12 | |
| 0.75 | 8.93 | |
| 1 | 11.75 |
Data adapted from a study on enhancing the dissolution rate of this compound using solid dispersion techniques with cyclodextrins.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 242.7 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 24.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Solid Dispersion with HP-β-Cyclodextrin (Kneading Method)
This method can be used to enhance the dissolution rate of this compound for oral formulation development.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Alcohol:water (1:1) solution
Procedure:
-
Weigh the desired amounts of this compound and HP-β-CD (e.g., in a 1:2 drug-to-carrier ratio).
-
Place both powders in a mortar and grind with the pestle for a few minutes to create a physical mixture.
-
Add a few milliliters of the alcohol:water (1:1) solution to the powder mixture.
-
Triturate the mixture until the solvent evaporates, and a paste is formed.
-
Continue triturating until the paste becomes a dry powder.
-
Pass the dried solid dispersion through a sieve to obtain a uniform particle size.
-
Store the resulting powder in a desiccator.
Visualization of this compound's Mechanism of Action
This compound primarily exerts its lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[6][7][8] The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. iajps.com [iajps.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Treatment with PPARα Agonist this compound Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Clofibrate Concentration for Maximal PPARα Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing clofibrate concentration in experiments aimed at achieving maximal Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in activating PPARα?
A1: this compound is a prodrug that is rapidly hydrolyzed by cellular esterases to its active form, clofibric acid.[1] Clofibric acid then acts as a ligand for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.[2] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This binding event initiates the transcription of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels.[2]
Q2: What is the optimal concentration range for this compound or clofibric acid to achieve maximal PPARα activation in cell culture?
A2: The optimal concentration can vary depending on the cell type and experimental conditions. However, based on available data, a concentration range of 100 µM to 1 mM of clofibric acid is commonly used to elicit a significant PPARα response.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. This compound itself is often less potent in vitro due to the variable and sometimes limited conversion to clofibric acid by cultured cells.[5]
Q3: Should I use this compound or its active metabolite, clofibric acid, in my in vitro experiments?
A3: For in vitro experiments, it is highly recommended to use clofibric acid directly.[5] this compound requires conversion to clofibric acid to activate PPARα, and the enzymatic activity required for this conversion can vary significantly between different cell lines, leading to inconsistent results.[5] Using clofibric acid ensures a direct and quantifiable activation of PPARα.
Q4: How should I prepare and store this compound and clofibric acid stock solutions?
A4: this compound is practically insoluble in water.[4] Clofibric acid is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and ethanol.[6] For cell culture experiments, a concentrated stock solution of clofibric acid can be prepared in DMSO.[6] It is recommended to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C.
Data Presentation
Table 1: Concentration-Dependent Activation of PPARα by this compound and Clofibric Acid
| Compound | Species | Assay Type | Cell Line | Effective Concentration (EC50) | Concentration Range Tested | Reference |
| This compound | Murine | Reporter Assay | - | 50 µM | - | [7] |
| This compound | Human | Reporter Assay | - | 55 µM | - | [7] |
| This compound | Human | Reporter Assay | MCF-7 | - | 500 µM | [6] |
| This compound | Rat | FABP1 Expression | Hepatoma Cells | - | 0.5, 1, 2 mM | [7] |
| Clofibric Acid | Human | Coactivator Recruitment | - | 574 µM | - | [5] |
| Clofibric Acid | Human | Reporter Assay | TCL-1 | - | 1.0, 2.5 mM | [4] |
| Clofibric Acid | Rat | Reporter Assay | COS-1 | - | 100 µM | [5] |
Experimental Protocols
Detailed Methodology for PPARα Reporter Gene Assay
This protocol outlines the steps for a luciferase-based reporter assay to quantify the activation of PPARα by clofibric acid in a human hepatoma cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Lentiviral vector containing a PPARα response element (PPRE) linked to a luciferase reporter gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
White, clear-bottom 96-well plates
-
This compound or Clofibric Acid
-
Positive control (e.g., GW7647)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Generation of a Stable PPARα Reporter Cell Line:
-
Produce lentiviral particles by co-transfecting HEK293T cells with the PPRE-luciferase lentiviral vector and packaging plasmids.
-
Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Transduce HepG2 cells with the lentiviral supernatant in the presence of polybrene (final concentration 8 µg/mL).
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for stably transduced cells.
-
Expand the puromycin-resistant cells to establish a stable PPARα reporter cell line.[8]
-
-
PPARα Activation Assay:
-
Seed the stable PPARα reporter HepG2 cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of clofibric acid and control compounds (positive and vehicle controls) in culture medium. Ensure the final vehicle concentration is consistent across all wells (typically <0.1%).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measure the luciferase activity using a luminometer.[8]
-
Mandatory Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. libir.josai.ac.jp [libir.josai.ac.jp]
- 5. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
identifying and mitigating Clofibrate toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofibrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[1] While this activation leads to the desired lipid-lowering effects, it can also cause toxicity, particularly in rodents. The sustained activation of PPARα can lead to peroxisome proliferation, especially in the liver, which can result in oxidative stress and subsequent cellular damage.[2]
Q2: What are the most common signs of this compound toxicity observed in animal studies?
A2: The most frequently reported toxicities in animal studies, particularly in rodents, are hepatotoxicity and myopathy. Hepatotoxicity can manifest as liver enlargement (hepatomegaly), increased liver enzyme levels (ALT, AST), and histological changes such as hepatocellular hypertrophy and necrosis.[3][4] Myopathy can present as muscle weakness, myotonia, and elevated creatine phosphokinase (CPK) levels.[5]
Q3: Are there species-specific differences in this compound toxicity?
A3: Yes, there are significant species-specific differences in the response to this compound. Rodents (rats and mice) are highly sensitive to the peroxisome-proliferating effects of this compound and are more prone to developing hepatotoxicity and liver tumors.[6] In contrast, non-rodent species, including primates and humans, are significantly less sensitive to these effects. This is an important consideration when extrapolating findings from animal studies to human risk assessment.
Q4: What is the general dose range where toxicity is observed in rodents?
A4: The toxic dose of this compound in rodents can vary depending on the species, strain, duration of treatment, and the specific toxic endpoint being measured. For example, in rats, oral doses of 250 mg/kg/day for several days have been shown to induce significant changes in gene expression related to hepatotoxicity.[6] Another study in rats showed that a daily intake of 400 mg/kg was associated with increased cell turnover in the liver over a period of 12 months or more.[4] It is crucial to conduct dose-ranging studies to determine the appropriate dose for your specific experimental model and objectives.
Troubleshooting Guide
Issue 1: High variability in serum liver enzyme levels (ALT, AST) between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable exposures and, consequently, variable toxic responses.
-
Underlying Health Status: Pre-existing subclinical health issues in some animals can make them more susceptible to hepatotoxicity.
-
Sample Handling: Improper collection, processing, or storage of blood samples can affect enzyme activity. Hemolysis of blood samples is a common cause of falsely elevated enzyme levels.
-
Genetic Variability: Even within the same strain, there can be genetic differences that influence an individual animal's response to the drug.
-
-
Solutions:
-
Standardize Dosing Technique: Ensure all personnel are trained and proficient in the chosen dosing method (e.g., oral gavage, dietary administration). For dietary administration, monitor food intake to ensure consistent drug consumption.
-
Health Screening: Thoroughly screen all animals for any signs of illness before starting the experiment.
-
Optimize Blood Collection: Follow a strict protocol for blood collection and serum separation to minimize hemolysis and other artifacts. Process samples promptly or store them appropriately at -80°C.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.
-
Issue 2: Unexpected weight loss or reduced food intake in this compound-treated animals.
-
Possible Causes:
-
Gastrointestinal Distress: this compound can cause gastrointestinal upset, leading to decreased appetite and weight loss.[1]
-
Systemic Toxicity: Significant systemic toxicity can lead to general malaise and reduced food and water consumption.
-
Palatability of Medicated Feed: If administering this compound in the diet, the taste of the drug may reduce food intake.
-
-
Solutions:
-
Monitor Animal Health Closely: Regularly observe animals for any signs of distress. Monitor body weight and food/water intake daily.
-
Consider Alternative Dosing Routes: If palatability is an issue, consider oral gavage to ensure accurate dosing.
-
Dietary Support: Provide a highly palatable and nutritious diet to encourage eating. In severe cases, supportive care, such as subcutaneous fluid administration, may be necessary after consulting with a veterinarian.
-
Dose Adjustment: If weight loss is significant, consider reducing the dose of this compound.
-
Issue 3: Histopathological findings are inconsistent with biochemical data (e.g., normal liver enzymes but visible liver damage).
-
Possible Causes:
-
Timing of Sample Collection: Biochemical markers in the blood can be transient. The timing of blood collection relative to the peak of injury is critical.
-
Type of Liver Injury: Some forms of liver injury, such as apoptosis, may not cause a significant release of ALT and AST into the bloodstream.
-
Regenerative Processes: The liver has a high regenerative capacity. If the injury is not ongoing, enzyme levels may return to normal while histological evidence of past damage and repair remains.
-
-
Solutions:
-
Time-Course Studies: Conduct a pilot study with multiple time points for both blood and tissue collection to understand the kinetics of the toxic response.
-
Comprehensive Histopathology: In addition to standard H&E staining, consider special stains or immunohistochemistry to detect specific types of cell death (e.g., TUNEL assay for apoptosis) or cellular changes.
-
Correlate with Other Markers: Analyze other markers of liver injury, such as bilirubin and alkaline phosphatase, to get a more complete picture of the type of hepatotoxicity.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Liver Parameters in Rats
| Dose (mg/kg/day) | Duration | Change in Liver-to-Body Weight Ratio | Change in Serum ALT Levels | Histopathological Findings | Reference |
| 25 | 7 days | Increase | Not specified | Minimal changes | [6] |
| 250 | 7 days | Significant Increase | Increase | Hepatocellular hypertrophy | [6] |
| 400 | 12+ months | Not specified | Increase | Increased cell turnover | [4] |
Table 2: Effects of this compound on Coenzyme A Concentration in Rat Tissues
| Tissue | Treatment | Total CoA Increase (fold) | Reference |
| Liver | 600 mg/kg/day for 5 days | 3.2 | [7] |
| Kidney | 600 mg/kg/day for 5 days | 1.8 | [7] |
| Heart | 600 mg/kg/day for 5 days | 2.7 | [7] |
| Skeletal Muscle | 600 mg/kg/day for 5 days | 2.4 | [7] |
Experimental Protocols
1. Protocol for Serum Alanine Aminotransferase (ALT) Assay
This protocol is a general guideline based on commercially available colorimetric assay kits. Always refer to the specific manufacturer's instructions for your kit.
-
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The pyruvate is then used in a subsequent reaction that produces a colored product, the intensity of which is proportional to the ALT activity.
-
Materials:
-
Serum samples from control and this compound-treated animals.
-
ALT assay kit (containing ALT assay buffer, substrate, enzyme mix, and a colorimetric probe).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit.
-
-
Procedure:
-
Sample Preparation: Collect blood via cardiac puncture or another appropriate method. Allow the blood to clot and then centrifuge to separate the serum. Avoid hemolysis.
-
Standard Curve Preparation: Prepare a standard curve according to the kit's instructions using the provided standard.
-
Reaction Setup: Add the appropriate volume of serum sample and standards to the wells of the 96-well plate.
-
Reagent Addition: Add the ALT assay buffer, substrate, and enzyme mix to each well as per the kit's protocol.
-
Incubation: Incubate the plate at the temperature and for the duration specified in the kit's instructions (typically 30-60 minutes at 37°C).
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the ALT activity in the samples by comparing their absorbance to the standard curve.
-
2. Protocol for Histopathological Examination of Liver and Muscle (H&E Staining)
-
Principle: Hematoxylin and Eosin (H&E) staining is a common histological technique that stains cell nuclei blue and the cytoplasm and extracellular matrix pink, allowing for the visualization of tissue morphology and the identification of pathological changes.
-
Materials:
-
Liver and muscle tissue samples.
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Microscope slides.
-
Hematoxylin and Eosin stains.
-
Ethanol series (for dehydration).
-
Xylene (for clearing).
-
Mounting medium.
-
-
Procedure:
-
Fixation: Immediately after collection, fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (typically 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Mounting: Float the sections on a water bath and mount them onto microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a descending series of ethanol to water.
-
Staining:
-
Immerse the slides in Hematoxylin solution to stain the nuclei.
-
Rinse with water.
-
Differentiate in acid alcohol to remove excess stain.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Counterstain with Eosin solution to stain the cytoplasm and extracellular matrix.
-
-
Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope to assess tissue morphology and identify any pathological changes, such as inflammation, necrosis, or changes in cell size.
-
3. Protocol for Quantification of Lipid Peroxidation (TBARS Assay)
-
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.
-
Materials:
-
Tissue homogenates (liver or muscle).
-
Thiobarbituric acid (TBA).
-
Trichloroacetic acid (TCA).
-
MDA standard.
-
Spectrophotometer.
-
-
Procedure:
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer on ice.
-
Reaction Mixture: To a specific volume of the tissue homogenate, add TCA to precipitate proteins, followed by the TBA reagent.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to occur.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet the precipitate.
-
Measurement: Measure the absorbance of the supernatant at the appropriate wavelength (typically around 532 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of MDA.
-
Calculation: Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.[8]
-
Visualizations
Caption: this compound-Activated PPARα Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound Toxicity.
References
- 1. Functional foods and bioactive compounds: a comprehensive review on their role in mitigating drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rat Alanine aminotransferase (ALT) Elisa Kit – AFG Scientific [afgsci.com]
- 4. [Effect of this compound on intracellular enzyme distribution in the rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound-induced gene expression changes in rat liver: a cross-laboratory analysis using membrane cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced increase in coenzyme A concentration in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
off-target effects of Clofibrate in molecular biology experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Clofibrate in molecular biology experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line after treatment with this compound, which is unexpected as we are using it to study lipid metabolism. What could be the cause?
A1: While this compound is primarily known as a PPARα agonist to modulate lipid metabolism, it can induce apoptosis and necrosis in a cell-type-specific manner, particularly in hepatoma cell lines like HepG2 and AH-130.[1][2] This cytotoxic effect is an off-target effect. At a concentration of 1 mM, this compound can lead to a rapid and significant decrease in cell viability.[1][2] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q2: Our gene expression analysis shows unexpected changes in genes not directly related to fatty acid oxidation after this compound treatment. Is this a known off-target effect?
A2: Yes, this is a known phenomenon. While this compound's primary mechanism involves the activation of PPARα and subsequent upregulation of genes involved in lipid metabolism, it can also induce PPARα-independent changes in gene expression.[3][4] For instance, studies have shown alterations in the expression of genes related to cell proliferation, such as topoisomerase II-Alpha.[4] It is recommended to perform a comprehensive gene expression analysis (e.g., RNA-seq or microarray) to identify the full spectrum of transcriptional changes induced by this compound in your experimental system.
Q3: We have noticed disruption of the Golgi apparatus in our cells treated with this compound. Is this related to its PPARα activity?
A3: The disruption of the Golgi complex by this compound is a significant off-target effect that appears to be independent of its PPARα agonist activity.[3][5] Other PPARα activators, such as DEHP and WY-14643, do not produce the same effect.[5] this compound inhibits the forward transport of proteins from the endoplasmic reticulum (ER) to the Golgi and promotes the retrograde movement of Golgi membranes back to the ER.[3][5] This suggests that this compound interacts with other cellular proteins that regulate membrane trafficking between these organelles.
Q4: What are some alternative compounds to this compound for studying lipid metabolism with potentially fewer off-target effects?
A4: Several other fibrates and compounds can be used to study lipid metabolism, some with different side-effect profiles. These include:
-
Fenofibrate: Another commonly used fibrate that activates PPARα.[6]
-
Bezafibrate: A fibrate that also activates PPARα.[7]
-
Gemfibrozil: A fibrate with a slightly different mechanism of action compared to this compound.[6][8]
-
Statins (e.g., Atorvastatin, Simvastatin): These are HMG-CoA reductase inhibitors and represent a different class of lipid-lowering drugs that could be used for comparative studies.[9]
It is important to note that all drugs have the potential for off-target effects, and the ideal control would be to use a structurally similar but inactive analog of this compound if available.
Troubleshooting Guides
Issue 1: Unexpected Cell Death
Symptoms:
-
Reduced cell viability in MTT, WST-1, or other viability assays.
-
Increased number of floating or detached cells.
-
Morphological changes consistent with apoptosis or necrosis.
Possible Cause:
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line. This will help you identify a concentration that modulates lipid metabolism with minimal cytotoxicity.
-
Time-Course Experiment: Assess cell viability at different time points (e.g., 4, 24, 48 hours) to understand the kinetics of the cytotoxic effect.[1][2]
-
Alternative Viability Assays: Use multiple assays to confirm cytotoxicity. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH release) and an apoptosis assay (caspase-3 activity).
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure your assay is working correctly.
-
Consider a Different Fibrate: If cytotoxicity remains an issue at effective concentrations, consider using an alternative fibrate like fenofibrate, which may have a different cytotoxicity profile in your cell line.
Issue 2: Inconsistent or Unexpected Gene Expression Results
Symptoms:
-
High variability in qPCR results between replicates.
-
Changes in the expression of unexpected genes.
-
Lack of change in known PPARα target genes.
Possible Causes:
-
Off-target gene regulation by this compound.[4]
-
Variability in experimental procedures.
-
Cell line-specific responses.
Troubleshooting Steps:
-
Confirm PPARα Activation: As a positive control, measure the expression of well-established PPARα target genes known to be upregulated by this compound, such as Acyl-CoA oxidase (ACOX1) or Cytochrome P450 4A1 (CYP4A1).[4]
-
Comprehensive Transcriptome Analysis: If you observe unexpected changes, consider a broader analysis like a microarray or RNA-seq to get a complete picture of the transcriptional landscape.[4]
-
Validate with a Different PPARα Agonist: To determine if the unexpected gene expression changes are PPARα-dependent, treat your cells with another PPARα agonist (e.g., WY-14643) and compare the results.[5]
-
Optimize qPCR Protocol: Ensure your qPCR protocol is optimized, including primer validation and the use of appropriate housekeeping genes for normalization.
Issue 3: Altered Cellular Morphology (Golgi Disruption)
Symptoms:
-
Dispersed or fragmented Golgi apparatus observed via immunofluorescence.
-
Inhibition of protein secretion.
Possible Cause:
Troubleshooting Steps:
-
Visualize the Golgi: Use immunofluorescence with antibodies against Golgi-specific markers (e.g., GM130 for cis-Golgi or TGN46 for the trans-Golgi network) to visualize the morphology of the Golgi apparatus.
-
Functional Secretion Assay: Perform a functional assay to assess the secretory pathway, such as a secreted protein reporter assay (e.g., secreted luciferase or alkaline phosphatase).
-
Compare with Other Golgi Disruptors: As a positive control for Golgi disruption, you can use a compound like Brefeldin A (BFA).[5] Comparing the effects of this compound and BFA can provide insights into the mechanism of disruption.
-
Test Other PPARα Agonists: To confirm the PPARα-independent nature of this effect in your system, treat cells with other PPARα agonists and observe for Golgi disruption.[5]
Quantitative Data Summary
Table 1: Cytotoxic Effects of this compound on Hepatoma Cell Lines
| Cell Line | Concentration | Time Point | % Viable Cells | Effect | Reference |
| AH-130 | 1 mM | 4 hours | 41% | Apoptosis/Necrosis | [1][2] |
| AH-130 | 1 mM | 24 hours | 13% | Necrosis/Apoptosis | [1][2] |
| HepG2 | 1 mM | Not specified | Apoptosis | Apoptosis | [1] |
Table 2: this compound-Induced Gene Expression Changes in Rat Liver
| Gene | Function | Dose | Time Point | Fold Change | Reference |
| Acyl-CoA oxidase | Fatty Acid Metabolism | 250 mg/kg/day | 7 days | Upregulated | [4] |
| Cytochrome P450 4A1 | Fatty Acid Oxidation | 250 mg/kg/day | 7 days | Upregulated | [4] |
| Topoisomerase II-Alpha | Cell Proliferation | 250 mg/kg/day | 7 days | Upregulated | [4] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying changes in gene expression following this compound treatment.
Materials:
-
6-well plates
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Gene-specific primers for your target genes and housekeeping genes
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with the desired concentration of this compound or vehicle control for the specified time.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for your gene of interest, and the qPCR master mix.
-
qPCR Run: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.
Protocol 3: Immunofluorescence for Golgi Apparatus Visualization
This protocol is for visualizing the morphology of the Golgi apparatus after this compound treatment.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound stock solution
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or a vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and then fix them with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope.
Visualizations
Caption: On-Target PPARα Signaling Pathway of this compound.
Caption: Off-Target Cytotoxicity Pathway of this compound.
Caption: this compound-Induced Golgi Disruption Workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. In vivo and in vitro peroxisome proliferation properties of selected this compound analogues in the rat. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound inhibits membrane trafficking to the Golgi complex and induces its retrograde movement to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of hypocholesterolemic activity for cyclic analogs of this compound in normolipemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
limitations of Clofibrate as a research tool in specific cell lines
Technical Support Center: Clofibrate
Welcome to the technical support center for the use of this compound as a research tool. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the limitations and unexpected effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is the ethyl ester of clofibric acid and is rapidly hydrolyzed by cellular esterases to its active form, clofibric acid.[1] Its primary, well-characterized mechanism is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action modulates the expression of genes involved in lipid metabolism and fatty acid oxidation.[2][3]
Q2: I'm observing effects in a cell line that reportedly has low or no PPARα expression. What could be the cause?
This is a critical limitation of using this compound. The compound is known to have several PPARα-independent or "off-target" effects, especially at higher concentrations. These can include:
-
Induction of Oxidative Stress: this compound can affect mitochondria, leading to increased production of reactive oxygen species (ROS) and subsequent oxidative damage to DNA and proteins.[4][5]
-
Induction of Apoptosis: At high concentrations (e.g., 1 mM), this compound can induce rapid apoptosis in some cancer cell lines, such as rat AH-130 and human HepG2 hepatoma cells.[6] This effect may be independent of its action on peroxisome proliferation.
-
Alteration of Membrane Composition: this compound treatment can dramatically alter the fatty acid composition of cellular membranes, which may influence signaling and cell function.[7]
Q3: Are there species-specific or cell-line-specific differences in the response to this compound?
Yes, significant differences exist. Rodent cells are generally much more responsive to peroxisome proliferators like this compound than human cells.[1][8] For instance, treatment of primary human hepatocytes or human hepatoma cell lines (PLC/PRF/5, SK-HEP-1) with this compound failed to induce peroxisome proliferation, a hallmark effect seen in rodent liver cells.[1][8] This species specificity is a major limitation when extrapolating data from rodent cell lines to human biology.
Q4: What is a typical effective concentration range for this compound in cell culture?
The effective concentration can vary widely depending on the cell line and the endpoint being measured.
-
For PPARα Activation: EC50 values are reported to be around 50-55 µM for both murine and human PPARα.[9]
-
For Off-Target Effects: Higher concentrations are often required. For example, 500 µM was used to induce FABP1 and reduce ROS in rat hepatoma cells.[10] Significant apoptosis was observed at 1 mM in other hepatoma cell lines.[6] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration and to be aware that concentrations above 100 µM are more likely to induce off-target effects.
Troubleshooting Guide
Problem 1: My cells are dying or showing signs of stress after this compound treatment.
| Possible Cause | Solution |
| High Concentration/Cytotoxicity | This compound can induce apoptosis and necrosis at high concentrations (e.g., >200 µM).[6][11] |
| Troubleshooting Steps: 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 in your cell line.[12]2. Lower the treatment concentration to a non-toxic range (ideally <100 µM for PPARα-specific effects).3. Reduce the treatment duration. Apoptotic effects can be seen as early as 4 hours.[6] | |
| Solvent Toxicity | This compound is often dissolved in DMSO. Final DMSO concentrations >0.1% can be toxic to some cell lines.[12] |
| Troubleshooting Steps: 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated control.2. Keep the final DMSO concentration at or below 0.1%.[12] | |
| Induction of Oxidative Stress | This compound is a known pro-oxidant and can cause mitochondrial damage.[5] |
| Troubleshooting Steps: 1. Measure ROS levels (e.g., using DCF) to assess oxidative stress.[10]2. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) as a control experiment to see if it rescues the phenotype. |
Problem 2: I am not observing the expected induction of PPARα target genes (e.g., CPT1, ACOX1).
| Possible Cause | Solution |
| Low PPARα Expression | The cell line may not express sufficient levels of PPARα for a robust response. This is common in many non-hepatic cell lines and even some human hepatoma lines.[8] |
| Troubleshooting Steps: 1. Verify PPARα expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot) level.2. If expression is low, consider using a cell line known to be responsive (e.g., primary rodent hepatocytes) or a system with ectopic PPARα expression. | |
| Species Specificity | Human cell lines are often less responsive to fibrates than rodent cell lines.[1][8] |
| Troubleshooting Steps: 1. Be aware that a lack of response in a human cell line is a known limitation and may be an accurate result.[8]2. Use a positive control compound known to be a potent PPARα agonist in human cells (e.g., GW7647). | |
| Suboptimal Concentration or Duration | The concentration may be too low or the treatment time too short to induce a significant transcriptional response. |
| Troubleshooting Steps: 1. Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10 µM to 200 µM) experiment to find the optimal conditions for gene induction in your specific cell line. |
Quantitative Data Summary
The following tables provide a summary of reported concentrations and their effects. Note that these values are highly cell-line and context-dependent.
Table 1: Effective Concentrations (EC50) for PPAR Activation
| Receptor | Species | EC50 | Reference |
|---|---|---|---|
| PPARα | Murine | 50 µM | [9] |
| PPARα | Human | 55 µM | [9] |
| PPARγ | Murine | ~500 µM | [9] |
| PPARγ | Human | ~500 µM |[9] |
Table 2: Concentrations Associated with Cytotoxicity and Off-Target Effects
| Cell Line | Effect | Concentration | Duration | Reference |
|---|---|---|---|---|
| Rat Hepatoma (AH-130) | Apoptosis & Necrosis | 1 mM | 4-24h | [6] |
| Human Hepatoma (HepG2) | Apoptosis | 1 mM | Not specified | [6] |
| Rat Hepatoma (CRL-1548) | Reduced ROS | 500 µM | 24-48h | [10] |
| Jurkat T-cells | Apoptosis | >0.5 mM | 45 min - 8h | [11] |
| Primary Human Hepatocytes | No Peroxisome Proliferation | Up to 1 mM | 72h |[1] |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 0, 10, 50, 100, 200, 500, 1000 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: RT-qPCR for PPARα Target Gene Expression
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound and controls for the determined optimal time.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix, forward and reverse primers for your target gene (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., ACTB, GAPDH), and the synthesized cDNA.
-
Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Visualizations
Signaling and Off-Target Pathways
Caption: On-target vs. Off-target effects of this compound.
Experimental Troubleshooting Workflow
Caption: Troubleshooting unexpected results in this compound experiments.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Caloric restriction prevents oxidative damage induced by the carcinogen this compound in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial damage by the "pro-oxidant" peroxisomal proliferator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and extensive lethal action of this compound on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha agonist, this compound, has profound influence on myocardial fatty acid composition [pubmed.ncbi.nlm.nih.gov]
- 8. This compound does not induce peroxisomal proliferation in human hepatoma cell lines PLC/PRF/5 and SK-HEP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Attenuates ROS Production by Lipid Overload in Cultured Rat Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in Clofibrate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clofibrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results. Given that this compound was discontinued for clinical use in 2002 due to adverse effects and inconsistent outcomes, understanding and controlling experimental variability is crucial for interpreting research findings accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lipid-lowering agent that acts as a prodrug. It is rapidly hydrolyzed in the body to its active metabolite, clofibric acid.[1] Clofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[1][2] Activation of PPARα leads to an increase in fatty acid oxidation and a reduction in triglyceride secretion.[2]
Q2: Why are my experimental results with this compound inconsistent?
Variability in experiments with this compound can arise from several factors:
-
Species-Specific Metabolism and Response: The metabolism of clofibric acid and the subsequent physiological response can differ significantly between species. For instance, rodents and humans primarily form an ester glucuronide conjugate, while dogs, cats, and ferrets also produce a taurine conjugate.[3] Furthermore, the hypolipidemic and peroxisome proliferation effects are more pronounced in rodents than in humans.[4]
-
Dose-Dependent Biphasic Response: Studies in rats have shown that this compound can induce a biphasic response, where different doses can have varying, and sometimes opposing, effects on gene expression and physiological endpoints.[5]
-
Genetic Background of Animal Models: The genetic background of the animal strain used can influence the response to this compound. Different strains of rats and mice can exhibit varied lipid-lowering responses.
-
Cell Culture Conditions: In in vitro experiments, factors such as cell line authenticity, passage number, confluency, and the composition of the culture medium (especially the serum) can all contribute to variability.[6]
-
Active Metabolite: this compound itself is a prodrug; its active form is clofibric acid.[1] Ensuring complete and consistent conversion to the active form in the experimental system is critical.
Q3: Are there differences in the effects of this compound and other fibrates?
Yes, while all fibrates act as PPARα agonists, they can exhibit different potencies and effects. For example, in Hep G2 cells, fenofibrate was found to be more effective than this compound at inhibiting lipid secretion and, unlike this compound, it also increased apolipoprotein AI secretion.[7]
Troubleshooting Guides
Issue 1: Inconsistent PPARα Activation in In Vitro Reporter Assays
Symptoms:
-
High variability between replicate wells.
-
Low signal-to-noise ratio.
-
Inconsistent dose-response curves.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. |
| Transfection Efficiency | Optimize transfection protocols for your specific cell line. Use a positive control reporter plasmid (e.g., CMV-driven luciferase) to assess transfection efficiency.[8] |
| Reagent Quality | Use fresh, high-quality reagents. Prepare master mixes for transfection and treatment to minimize pipetting errors.[8] |
| Promoter Strength | If the signal is consistently weak, consider using a reporter construct with a stronger promoter or a more sensitive luciferase substrate.[8] |
| Compound Solubility | Ensure this compound (or clofibric acid) is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in the media is consistent and non-toxic to the cells. |
| Incubation Time | Optimize the incubation time for both the compound treatment and the luciferase assay. High signals might require shorter incubation times.[9] |
Issue 2: Variable Lipid-Lowering Effects in Animal Models
Symptoms:
-
Inconsistent changes in plasma triglyceride and cholesterol levels between animals in the same treatment group.
-
Lack of a clear dose-response relationship.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Genetics | Use a well-characterized and genetically homogenous animal strain. Report the specific strain used in all publications. |
| Diet and Acclimation | Acclimate animals to the housing conditions and diet for a sufficient period before starting the experiment. Ensure consistent diet composition and feeding schedules. |
| Drug Formulation and Administration | Ensure the drug is properly formulated and administered consistently (e.g., oral gavage, in feed). For dietary administration, verify homogenous mixing and measure food intake to calculate the actual dose consumed. |
| Timing of Sample Collection | Standardize the time of day for blood collection to minimize diurnal variations in lipid levels. Fasting animals prior to blood collection can also reduce variability. |
| Metabolic Differences | Be aware of species and even strain-level differences in drug metabolism.[3] Consider measuring plasma levels of clofibric acid to correlate exposure with response. |
Data Presentation
Table 1: Variability in the Effect of this compound on Plasma Lipids in Different Species
| Species | Dose | Duration | Triglyceride Change (%) | Cholesterol Change (%) | Reference |
| Human (Type III Hyperlipoproteinemia) | 2 g/day | 8 weeks | ~ -50% | ~ -40% | [4] |
| Rat (Normolipidemic) | 0.5 mmol/kg/day | 7 days | Decrease | Decrease | [10] |
| Rat (Sucrose-fed, Hyperlipidemic) | Not specified | 2-4 days | Decrease | No change in LDL/VLDL | [11] |
| Mouse (Ethanol-fed) | Not specified | Not specified | Partial prevention of increase | -15% to -25% | [3] |
Table 2: Comparative Effects of this compound and Other Fibrates on Apolipoprotein Secretion in Hep G2 Cells
| Compound | Concentration | Apolipoprotein B Secretion | Apolipoprotein AI Secretion | Reference |
| Fenofibrate | >15 µg/mL | ~ -30% | +20% to +101% | [12] |
| This compound | Not specified | Similar decrease to Fenofibrate | No increase | [12] |
Experimental Protocols
Protocol 1: Assessment of PPARα Activation using a Luciferase Reporter Assay in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells with a PPARα expression vector, a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of clofibric acid (the active metabolite) or vehicle control (e.g., DMSO).
-
Lysis and Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Analysis of Lipid Accumulation in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a multi-well plate.
-
Fatty Acid Loading: To induce lipid accumulation, incubate cells with a mixture of oleic and palmitic acids complexed to fatty-acid-free bovine serum albumin.
-
This compound Treatment: Treat the lipid-loaded cells with various concentrations of clofibric acid or vehicle control.
-
Staining: After the desired treatment period, fix the cells and stain for neutral lipids using Oil Red O or Nile Red.
-
Quantification: Elute the Oil Red O stain and measure the absorbance, or quantify the Nile Red fluorescence using a microplate reader or fluorescence microscopy.[13][14]
Mandatory Visualizations
Caption: this compound's mechanism of action via PPARα activation.
Caption: General experimental workflows for studying this compound.
References
- 1. Species differences in the metabolic conjugation of clofibric acid and this compound in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of action of this compound: effects on hormone-induced changes in plasma free fatty acids, cholesterol, phospholipids and total esterified fatty acids in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on cholesterol and lipid metabolism in ethanol - treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Studies on the mode of action of this compound: effects on hormone-induced changes in plasma free fatty acids, cholesterol, phospholipids and total esterified fatty acids in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. goldbio.com [goldbio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Alterations in rat serum lipids and apolipoproteins following this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of lipoprotein production in Hep G2 cells by fenofibrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Clofibrate-Induced Hepatotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing clofibrate-induced hepatotoxicity in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to hepatotoxicity?
A1: this compound is a fibric acid derivative that primarily lowers triglyceride levels. Its mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating the expression of genes involved in fatty acid oxidation.[1][2] While this is key to its therapeutic effect, the profound changes in hepatic lipid metabolism and peroxisome proliferation are also thought to contribute to its hepatotoxic potential. The exact mechanism of liver injury is not fully understood but may involve the formation of toxic intermediates or interference with normal liver enzyme functions.[1][3]
Q2: What are the typical signs of hepatotoxicity observed in long-term this compound studies?
A2: In long-term studies, this compound administration can lead to several signs of hepatotoxicity. The most common observation is a mild and often transient elevation in serum aminotransferases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][4][5] While values above three times the normal limit are less common, they can occur in a small percentage of subjects.[1] Other potential findings include hepatomegaly (enlarged liver) and an increased risk for the formation of gallstones due to increased cholesterol secretion into bile.[1][6][7] Histological examination may reveal hepatocellular necrosis, inflammation, and ballooning degeneration.[8]
Q3: What are the proposed molecular mechanisms behind this compound-induced liver injury?
A3: Several mechanisms have been proposed for this compound-induced hepatotoxicity. These include:
-
Oxidative Stress: The proliferation of peroxisomes can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA.[3][8]
-
Mitochondrial Dysfunction: Studies have shown that this compound can directly impact mitochondrial respiration. This toxicity is oxygen-dependent, primarily affecting the oxygen-rich periportal regions of the liver lobule by inhibiting mitochondrial function, which can lead to cell death.[9]
-
Impaired Bile Acid Transport: Fibrates may impair the function of transporter proteins involved in the flow of bile acids, potentially leading to cholestasis.[3]
-
Immune Reactions: Although rare with this compound, immune-mediated responses due to the formation of drug-protein adducts are a possible mechanism of hepatotoxicity for some drugs.[3]
Q4: Are there any known strategies to mitigate this compound-induced hepatotoxicity during an experiment?
A4: While discontinuing the drug is the primary management strategy in clinical settings, in a research context, several approaches can be investigated. Co-administration of antioxidants may help counteract oxidative stress. Interestingly, some studies have shown that this compound pre-treatment can paradoxically protect against other hepatotoxins, like acetaminophen, by increasing hepatic glutathione (GSH) content and enhancing the biliary excretion of toxic metabolites.[10][11] For cholestatic patterns of injury, agents like ursodeoxycholic acid (UDCA) have been explored in similar liver conditions, though specific data on its use with this compound is limited.[12][13]
Q5: How should I monitor for hepatotoxicity in my long-term this compound study?
A5: A robust monitoring plan is crucial. This should include:
-
Regular Blood Chemistry: Frequent monitoring of serum ALT and AST levels is the most common method.[5] Alkaline phosphatase (ALP) and bilirubin should also be monitored to detect cholestatic injury.[3]
-
Histopathology: At the end of the study, or at interim points, liver tissue should be collected for histological examination to assess for necrosis, inflammation, fibrosis, and steatosis.[8]
-
Biomarkers: Consider measuring markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and mitochondrial function.[8][9] Newer biomarkers like specific microRNAs (e.g., miR-122) can provide earlier and more sensitive indications of liver injury than traditional enzymes.[14]
Troubleshooting Guides
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpectedly High ALT/AST Levels Early in the Study | High sensitivity of the animal model; Incorrect dosage or administration; Pre-existing subclinical liver condition. | Verify dosing calculations and administration technique. Review animal health records. Consider reducing the dose or using a different, more resistant strain/species.[8] |
| No Significant Rise in Liver Enzymes, but Histology Shows Damage | Sub-lethal cellular injury not sufficient to cause enzyme leakage; Cholestatic injury pattern may not elevate ALT/AST as dramatically. | Rely on histological scoring as a primary endpoint. Measure markers of cholestasis (e.g., serum bilirubin, ALP) and bile acids.[3][8] |
| High Variability in Hepatotoxicity Markers Between Animals | Genetic variability within the animal cohort; Inconsistent drug administration or diet. | Ensure a homogenous animal population (age, weight, sex). Standardize gavage/administration techniques and ensure equal access to medicated feed. Increase sample size to improve statistical power. |
| Signs of Muscle Toxicity (Myopathy) Confounding Results | This compound is known to potentially cause myopathy, which can also elevate AST levels.[4][7] | Measure creatine kinase (CK) levels. AST is present in both liver and muscle, while ALT is more specific to the liver. A disproportionate rise in AST compared to ALT, along with high CK, suggests muscle damage. |
| Gallstone Formation Observed During Necropsy | This is a known effect of this compound, which increases cholesterol saturation in bile.[1][15] | Document the incidence and severity of gallstones as a study finding. This is an expected toxicological outcome and should be analyzed as part of the drug's safety profile. |
Data Presentation: Quantitative Markers of Hepatotoxicity
The following table summarizes typical quantitative data that can be collected to assess this compound-induced hepatotoxicity. Values are hypothetical and for illustrative purposes.
| Parameter | Control Group | This compound-Treated Group | Potential Interpretation |
| Serum ALT (U/L) | 25 - 40 | 80 - 200 | Indicates hepatocellular injury.[1] |
| Serum AST (U/L) | 50 - 70 | 150 - 350 | Indicates hepatocellular injury (less specific than ALT).[1] |
| Serum ALP (U/L) | 100 - 150 | 200 - 400 | Suggests cholestatic component of injury.[12] |
| Total Bilirubin (mg/dL) | 0.1 - 0.3 | 0.5 - 1.5 | Suggests impaired liver excretory function/cholestasis.[3] |
| Liver-to-Body Weight Ratio (%) | 3.0 - 3.5 | 4.5 - 6.0 | Suggests hepatomegaly, possibly due to peroxisome proliferation.[6] |
| Hepatic Glutathione (GSH) (µmol/g tissue) | 5.0 - 6.5 | 3.0 - 4.5 | Depletion indicates significant oxidative stress.[10] |
| Hepatic Malondialdehyde (MDA) (nmol/mg protein) | 0.5 - 1.0 | 2.0 - 4.0 | Increased levels indicate lipid peroxidation due to oxidative stress.[8] |
Experimental Protocols
Protocol 1: Assessment of Serum Liver Enzymes
-
Sample Collection: Collect blood from animals at baseline and at specified intervals throughout the study (e.g., weekly, monthly) via appropriate methods (e.g., tail vein, saphenous vein).
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
-
Analysis: Use a veterinary or clinical chemistry analyzer to measure ALT, AST, ALP, and total bilirubin levels according to the manufacturer's instructions.
-
Data Normalization: Express results in standard units (e.g., U/L, mg/dL) and compare treated groups to time-matched control groups.
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Tissue Collection: At the end of the study, euthanize animals and perform a necropsy. Record the liver weight.
-
Fixation: Excise sections from multiple liver lobes and immediately fix them in 10% neutral buffered formalin for at least 24 hours.
-
Processing & Staining: Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections. Stain sections with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Masson's Trichrome for fibrosis or Oil Red O (on frozen sections) for lipid accumulation.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion. Score the slides for key features of drug-induced liver injury, including:
-
Hepatocellular necrosis (focal, zonal, massive)
-
Inflammation (type and location of infiltrates)
-
Steatosis (micro- vs. macrovesicular)
-
Bile duct hyperplasia/cholestasis
-
Fibrosis
-
Protocol 3: Measurement of Hepatic Oxidative Stress Markers
-
Tissue Homogenization: Snap-freeze a portion of the liver in liquid nitrogen at necropsy and store at -80°C. To perform the assay, thaw the tissue on ice and homogenize it in a suitable buffer (e.g., cold phosphate buffer).
-
Glutathione (GSH) Assay:
-
Deproteinize the homogenate (e.g., with metaphosphoric acid).
-
Use a commercially available kit based on the reaction of GSH with DTNB (Ellman's reagent) to produce a colored product measured spectrophotometrically at ~412 nm.
-
-
Lipid Peroxidation (MDA) Assay:
-
Use a thiobarbituric acid reactive substances (TBARS) assay.
-
Incubate the liver homogenate with a thiobarbituric acid (TBA) solution at high temperature (e.g., 95°C).
-
The reaction between MDA (a product of lipid peroxidation) and TBA forms a pink-colored adduct.
-
Measure the absorbance of the adduct spectrophotometrically at ~532 nm.
-
-
Data Normalization: Normalize the results to the total protein content of the homogenate, determined by a standard protein assay (e.g., Bradford or BCA).
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for a long-term hepatotoxicity study.
Caption: Logic diagram for troubleshooting elevated liver enzyme results.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Mechanisms of hepatotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Aluminii Clofibras? [synapse.patsnap.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. drugs.com [drugs.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Hepatotoxicity due to this compound is oxygen-dependent in the perfused rat liver [pubmed.ncbi.nlm.nih.gov]
- 10. Protection by this compound against acetaminophen hepatotoxicity in male CD-1 mice is associated with an early increase in biliary concentration of acetaminophen-glutathione adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced in vitro hepatoprotection against acetaminophen is not due to altered glutathione homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid or this compound in the treatment of non-alcohol-induced steatohepatitis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacotherapies for Drug-Induced Liver Injury: A Current Literature Review [frontiersin.org]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies to improve the bioavailability of Clofibrate in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Clofibrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it exhibits high permeability but low aqueous solubility.[1][2] This poor solubility is a primary factor limiting its oral bioavailability, as the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[1][3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies have proven effective for improving the bioavailability of poorly water-soluble drugs like this compound and its analogue, Fenofibrate. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes cosolvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the GI fluids.[4] This enhances the solubilization and absorption of lipophilic drugs.[1][4][5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, thereby enhancing the dissolution rate and bioavailability.[3][6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[2][7] This can lead to the drug being in an amorphous state, which has higher solubility and faster dissolution rates compared to the crystalline form.[8][9]
-
Prodrugs: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through metabolic processes.[10][11] This approach can be used to improve the solubility and/or permeability of the parent drug.[10][12]
Troubleshooting Guides
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor self-emulsification or phase separation upon dilution. | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. | - Systematically vary the ratios of the formulation components to construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.- Select a surfactant or a blend of surfactants with a higher HLB value (typically >12) to facilitate the formation of a stable nanoemulsion.[1] |
| Large droplet size of the resulting emulsion (>200 nm). | - High viscosity of the formulation.- Insufficient amount of surfactant. | - Incorporate a cosolvent to reduce the viscosity of the formulation.- Increase the surfactant concentration, ensuring it remains within safe limits. |
| Drug precipitation after dispersion in aqueous media. | - The drug concentration in the SEDDS formulation exceeds the saturation solubility in the dispersed system. | - Reduce the drug loading in the SEDDS formulation.- Incorporate a polymeric precipitation inhibitor into the formulation. |
Nanoparticle Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Wide particle size distribution (high polydispersity index). | - Inefficient particle size reduction method.- Agglomeration of nanoparticles. | - Optimize the parameters of the nanoprecipitation or milling process (e.g., stirring speed, solvent/antisolvent ratio, temperature).- Incorporate a stabilizer (e.g., a surfactant or polymer) to prevent particle aggregation. |
| Low drug loading or encapsulation efficiency. | - Poor affinity of the drug for the nanoparticle matrix.- Drug leakage during the preparation process. | - Select a polymer or carrier material with higher affinity for this compound.- Optimize the formulation parameters, such as the drug-to-polymer ratio and the type of organic solvent used.[13] |
| Instability of the nanoparticle suspension (sedimentation). | - Insufficient surface charge (low zeta potential).- Particle growth over time (Ostwald ripening). | - Add a charged surfactant or polymer to increase the zeta potential and electrostatic repulsion between particles.- Store the nanoparticle suspension at a lower temperature to reduce the rate of Ostwald ripening. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on bioavailability enhancement strategies for Fenofibrate, a drug analogous to this compound.
Table 1: Pharmacokinetic Parameters of Fenofibrate Formulations in Rats [3]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Relative Bioavailability (%) |
| Drug Powder | 2.36 ± 0.34 | 4 | 17.72 ± 1.52 | 100 |
| PVP Nanospheres | 6.73 ± 1.75 | 4 | 61.01 ± 14.66 | 344.3 |
| HP-β-CD Nanocorpuscles | 6.46 ± 1.83 | 4 | 42.59 ± 11.55 | 240.4 |
| Gelatin Nanocapsules | 9.14 ± 2.47 | 4 | 96.80 ± 15.42 | 546.3 |
Table 2: Dissolution of Fenofibrate from Solid Self-Emulsifying Drug Delivery System (S-SEDDS) [14]
| Formulation | Dissolution after 60 min (%) |
| Untreated Fenofibrate | 2 - 4 |
| S-SEDDS (10% w/w Fenofibrate) | 90 - 100 |
Experimental Protocols
Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from a study on Fenofibrate SNEDDS.[1]
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac WL1349, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol P, PEG 400) by adding an excess amount of the drug to each excipient, followed by vortexing and equilibration for 48 hours.
-
Analyze the supernatant spectrophotometrically to quantify the dissolved drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and cosolvent that exhibit the best solubilizing capacity for this compound.
-
Prepare various formulations by mixing the selected oil, surfactant, and cosolvent at different weight ratios.
-
Titrate each mixture with water and observe for phase changes to identify the self-nanoemulsifying region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Dissolve the desired amount of this compound in the selected oil.
-
Add the surfactant and cosolvent to the oily mixture and vortex until a clear solution is obtained.
-
-
Characterization of SNEDDS:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle type) in a suitable dissolution medium (e.g., simulated gastric fluid).
-
Preparation of Nanoparticles by Nanoprecipitation
This protocol is based on a method for preparing Fenofibrate nanoparticles.[13]
-
Preparation of Solutions:
-
Dissolve this compound and a polymer (e.g., Eudragit L100) in a suitable organic solvent (e.g., acetone and methanol, respectively).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) to act as a stabilizer.
-
-
Nanoprecipitation:
-
Mix the organic solutions of the drug and polymer.
-
Add the organic phase dropwise into the aqueous surfactant solution under constant stirring.
-
Allow the organic solvent to evaporate completely.
-
-
Isolation of Nanoparticles:
-
Centrifuge the resulting nanoparticle suspension at high speed (e.g., 13,000 rpm).
-
Collect the settled nanoparticles and dry them (e.g., in an oven at 40°C).
-
-
Characterization of Nanoparticles:
-
Particle Size and Morphology: Analyze the particle size and shape using scanning electron microscopy (SEM) and DLS.
-
Drug Loading and Encapsulation Efficiency: Determine the amount of drug encapsulated in the nanoparticles using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in an appropriate solvent.
-
Visualizations
Caption: Workflow for the development and evaluation of SNEDDS.
Caption: Strategies to overcome low bioavailability of this compound.
References
- 1. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. AU2008264174B2 - Nanoparticulate fibrate formulations - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Solid self-emulsifying drug delivery system (S-SEDDS) for improved dissolution rate of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
potential drug interactions with Clofibrate in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Clofibrate in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary drug classes known to interact with this compound?
A1: Co-administration of this compound has been shown to have clinically significant interactions with the following drug classes:
-
Statins (HMG-CoA Reductase Inhibitors): Increased risk of myopathy and rhabdomyolysis.[3]
Q2: What is the principal mechanism of interaction between this compound and warfarin?
A2: The primary mechanism is the displacement of warfarin from plasma protein binding sites by this compound. This leads to a temporary increase in the free, pharmacologically active concentration of warfarin, which can potentiate its anticoagulant effect.[1] One study observed a 13% increase in the free drug fraction of warfarin in plasma during co-administration with this compound.[1] However, it is important to note that the net effect on the free concentration of warfarin may not be changed during co-administration, even though total plasma concentrations are lower.[1]
Q3: What are the risks associated with co-administering this compound and statins?
A3: The combination of fibrates, including this compound, and statins is generally avoided due to an increased risk of severe myopathy and rhabdomyolysis.[3] While specific quantitative data for this compound is limited, studies on other fibrates have shown a significant increase in the plasma concentrations of some statins.[3] This is a pharmacodynamic interaction, as both drug classes can cause myopathy independently.
Q4: How does this compound affect the efficacy of sulfonylureas?
A4: this compound can enhance the hypoglycemic effect of sulfonylureas, potentially leading to an increased risk of hypoglycemia.[4][5] The exact mechanism is not fully elucidated but may involve a pharmacodynamic interaction. A large cohort study investigating sulfonylurea and fibrate co-administration found elevated hazard ratios for severe hypoglycemia with some fibrates, though this compound was not specifically analyzed in this study.[4][5]
Q5: Does this compound affect drug-metabolizing enzymes?
A5: Yes, in vitro studies using human hepatocytes have shown that this compound can induce the expression of cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8. It is also a weak inducer of UDP-glucuronosyltransferase (UGT) 1A1. This induction of metabolic enzymes could potentially alter the pharmacokinetics of co-administered drugs that are substrates for these enzymes.
Troubleshooting Guides
Issue: Unexpected variability in anticoagulant effect when co-administering this compound and warfarin.
| Potential Cause | Troubleshooting Steps |
| Displacement from Plasma Proteins | 1. Frequently monitor the International Normalized Ratio (INR) or prothrombin time (PT) upon initiation, dose adjustment, or discontinuation of this compound. 2. Adjust the warfarin dosage as necessary to maintain the target therapeutic range. |
| Individual Patient Variability | 1. Consider subject-specific factors such as genetics (e.g., CYP2C9 and VKORC1 polymorphisms for warfarin metabolism and sensitivity), renal function, and concurrent medications. 2. Establish a baseline warfarin dose and response for each subject before introducing this compound. |
Issue: Observing signs of muscle toxicity in subjects receiving this compound and a statin.
| Potential Cause | Troubleshooting Steps |
| Pharmacodynamic Interaction | 1. Immediately discontinue both drugs if symptoms of myopathy (muscle pain, tenderness, or weakness) occur. 2. Measure serum creatine kinase (CK) levels. Significantly elevated CK confirms myopathy. 3. Monitor renal function, as rhabdomyolysis can lead to acute kidney injury. 4. In future study designs, consider using a lower dose of the statin or selecting a statin less likely to interact. |
Issue: Hypoglycemic events in subjects treated with this compound and a sulfonylurea.
| Potential Cause | Troubleshooting Steps |
| Potentiated Hypoglycemic Effect | 1. Increase the frequency of blood glucose monitoring, especially during the initial phase of co-administration. 2. Consider a preemptive reduction in the sulfonylurea dosage when initiating this compound. 3. Educate subjects on the signs and symptoms of hypoglycemia and the appropriate corrective actions. |
Quantitative Data Summary
| Interacting Drug | Pharmacokinetic/Pharmacodynamic Parameter | Observed Change with this compound Co-administration | Reference |
| Warfarin | Free Drug Fraction in Plasma | 13% Increase | [1] |
| Steady-State Volume of Distribution (Vd) | 18% Increase | [1] | |
| Statins (General Fibrate Interaction) | Risk of Myopathy/Rhabdomyolysis | Increased | [3] |
| Sulfonylureas (General Fibrate Interaction) | Hazard Ratio for Severe Hypoglycemia (Glyburide + Gemfibrozil) | 1.50 (95% CI: 1.24–1.81) | [4][5] |
| Hazard Ratio for Severe Hypoglycemia (Glipizide + Gemfibrozil) | 1.37 (95% CI: 1.11–1.69) | [4][5] |
Experimental Protocols
Protocol: In Vivo Assessment of this compound-Warfarin Interaction in Human Volunteers
This protocol is a generalized summary based on published study designs.[1]
-
Subject Recruitment: Enroll healthy, non-smoking adult volunteers. Obtain informed consent and conduct a comprehensive health screening.
-
Study Design: A sequential, open-label study design.
-
Phase 1: Warfarin Monotherapy (Baseline):
-
Administer a single intravenous loading dose of racemic warfarin.
-
Follow with daily oral maintenance doses of warfarin to achieve a stable target INR.
-
Collect serial blood samples over a 24-hour period to determine baseline pharmacokinetic parameters (e.g., clearance, volume of distribution, free fraction) and pharmacodynamic response (INR/PT).
-
-
Phase 2: this compound and Warfarin Co-administration:
-
Continue the established warfarin maintenance dose.
-
Initiate co-administration of this compound at the therapeutic dose.
-
Allow for a sufficient period (e.g., 2-3 weeks) to reach steady-state concentrations of this compound.
-
Repeat the 24-hour blood sampling to determine pharmacokinetic and pharmacodynamic parameters in the presence of this compound.
-
-
Sample Analysis:
-
Analyze plasma samples for total and free warfarin concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Measure INR/PT at each time point.
-
-
Data Analysis: Compare the pharmacokinetic and pharmacodynamic parameters between the monotherapy and co-administration phases to quantify the extent of the interaction.
Protocol: In Vitro Assessment of this compound's Effect on CYP Enzyme Activity in Human Hepatocytes
This protocol provides a general methodology for evaluating enzyme induction.
-
Cell Culture:
-
Culture cryopreserved primary human hepatocytes in a suitable medium.
-
Allow cells to form a monolayer in collagen-coated plates.
-
-
Treatment:
-
Treat hepatocyte cultures with various concentrations of this compound, a known positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.
-
-
Assessment of Enzyme Activity:
-
After the treatment period, incubate the cells with a probe substrate specific for the CYP isoform of interest (e.g., midazolam for CYP3A4, bupropion for CYP2B6).
-
Collect the supernatant at various time points.
-
-
Sample Analysis:
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine the fold induction of enzyme activity by comparing the metabolite formation rate in this compound-treated cells to the vehicle-treated cells.
-
Optionally, quantify mRNA levels of the CYP enzymes using qRT-PCR to assess transcriptional induction.
-
Visualizations
Caption: this compound and Warfarin Interaction Pathway.
Caption: Pharmacodynamic Interaction of Fibrates and Statins.
Caption: General Experimental Workflow for Drug-Drug Interaction Studies.
References
- 1. This compound displaces warfarin from plasma proteins in man: an example of a pure displacement interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the interaction of warfarin and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. SEVERE HYPOGLYCEMIA IN USERS OF SULFONYLUREA ANTIDIABETIC AGENTS AND ANTIHYPERLIPIDEMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severe hypoglycemia in users of sulfonylurea antidiabetic agents and antihyperlipidemics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clofibrate-Induced Hyperoxaluria in Rat Models
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for establishing and managing a clofibrate-induced hyperoxaluria model in rats. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hyperoxaluria in rats?
A1: this compound-induced hyperoxaluria is primarily caused by an increase in the endogenous biosynthesis of oxalate.[1][2] The drug administration leads to increased activity of lactate dehydrogenase (LDH) in the liver.[1][2] This enzyme facilitates the conversion of glyoxylate to oxalate, resulting in elevated levels of oxalate being excreted in the urine.[1][2]
Q2: What is the typical dosage and administration route for inducing hyperoxaluria with this compound?
A2: A common and effective method is to mix this compound into the rat diet at a concentration of 5 g/kg of diet.[1][2] This method of oral administration via feeding ensures a steady intake of the drug.
Q3: How long does it take to establish a stable hyperoxaluric state in rats after starting this compound administration?
A3: Following the initiation of this compound feeding, the 24-hour urinary excretion of oxalate typically increases for about four days, after which it reaches a stable plateau.[1][2]
Q4: Are there sex-based differences in the response to this compound?
A4: Yes, male and female rats can respond differently. Studies have shown that female rats generally have lower baseline urinary oxalate excretion and lower levels of liver glycolic acid oxidase (GAO) compared to males.[1][2] However, this compound treatment increases LDH levels and oxalate production from glyoxylate in both sexes.[1][2]
Troubleshooting Guide
Q: My rats are not showing a significant increase in urinary oxalate after 4-5 days of this compound administration. What could be the issue?
A: There are several potential reasons for this:
-
Inadequate Food Intake: The induction protocol relies on the rat consuming the this compound-mixed diet. Rats may reduce their food intake due to the taste of the drug or other systemic effects. It is crucial to monitor daily food consumption to ensure the correct dosage is being administered.
-
Incorrect this compound Concentration: Double-check the calculations and mixing procedure to ensure the this compound concentration in the feed is accurate (5 g/kg).
-
Diet Composition: The basal diet composition can influence metabolic pathways. Ensure you are using a consistent and standard rodent chow as the base for your this compound mixture.
-
Urine Collection and Analysis: Verify your 24-hour urine collection method is capturing the full volume. Ensure there are no issues with your oxalate assay, such as sample degradation or instrument malfunction.
Q: I am observing high variability in urinary oxalate levels between animals in the same treatment group. How can I reduce this?
A: High inter-animal variability can be a challenge.
-
Normalize Food and Water Access: Ensure all animals have ad libitum access to the diet and water to minimize variations in consumption patterns.
-
Acclimatization Period: Allow for a sufficient acclimatization period (at least one week) before starting the experiment to let the animals adjust to the housing and handling.[3]
-
Consistent Handling: Handle all animals consistently and at the same time of day to minimize stress, which can affect metabolism and feeding behavior.
-
Baseline Measurements: Collect baseline 24-hour urine samples before starting treatment. This allows you to use each animal as its own control and analyze the change in oxalate excretion, which can reduce variability.
Q: Is there a risk of renal damage in this model?
A: While the primary effect of this compound is metabolic, leading to hyperoxaluria, other models that induce hyperoxaluria (e.g., using ethylene glycol) are known to be nephrotoxic.[4] It is good practice to monitor for signs of renal injury. Consider measuring urinary markers like N-acetyl-beta-D-glucosaminidase (NAG) or observing kidney histology at the end of the study to assess for any potential renal damage.[4]
Experimental Protocols
Protocol 1: Induction of Hyperoxaluria via this compound Feeding
-
Animal Model: Male Sprague-Dawley rats are commonly used for this model.[1][2]
-
Acclimatization: House the rats in individual metabolic cages for at least 7 days before the experiment to allow for adaptation.[3] Maintain a standard 12-hour light/dark cycle and provide free access to water and standard rodent chow.
-
Baseline Data Collection: Over the last 2-3 days of acclimatization, collect 24-hour urine samples to establish baseline oxalate excretion levels.
-
Diet Preparation: Prepare the this compound diet by thoroughly mixing this compound into powdered standard rodent chow at a concentration of 5 g/kg.
-
Treatment Group: Provide the this compound-containing diet to the experimental group of rats ad libitum.
-
Control Group: Provide the control group with the standard rodent chow (without this compound).
-
Urine Collection: Collect 24-hour urine samples at regular intervals (e.g., day 4, 7, 14). To prevent oxalate degradation, collect urine in containers with a preservative like hydrochloric acid (HCl).
-
Monitoring: Record food intake, water intake, and body weight daily for all animals.
Protocol 2: Measurement of Urinary Oxalate
This protocol is based on a common enzymatic colorimetric assay method.
-
Sample Preparation: Centrifuge the collected urine samples to remove any precipitates.
-
Assay Principle: The assay utilizes oxalate oxidase, which catalyzes the oxidation of oxalate to CO₂ and H₂O₂. The hydrogen peroxide (H₂O₂) then reacts with a chromogen in the presence of horseradish peroxidase (HRP) to produce a colored product. The intensity of the color is directly proportional to the oxalate concentration.
-
Procedure (based on commercial kit protocols):
-
Prepare a standard curve using the provided oxalate standard.
-
Add a small volume (e.g., 10 µL) of urine samples and standards to the wells of a 96-well plate.[1]
-
Prepare a working reagent by mixing the enzyme solution (oxalate oxidase and HRP) with the colorimetric substrate buffer.
-
Add the working reagent to all wells.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).[1]
-
Read the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.[1]
-
-
Calculation: Determine the oxalate concentration in the samples by comparing their absorbance to the standard curve. Express the final results as total oxalate excreted per 24 hours (e.g., in mg/24h or µmol/24h).
Data Presentation
Quantitative data should be summarized to clearly show the effect of this compound on urinary oxalate excretion. While the search results confirm a significant increase in oxalate excretion, they did not contain a specific publication with mean and standard deviation values suitable for direct inclusion. The table below is a template based on the expected outcome as described in the literature.[1][2]
| Group | Parameter | Expected Outcome |
| Control | 24-hr Urinary Oxalate | Baseline levels |
| This compound (5 g/kg) | 24-hr Urinary Oxalate | Significantly increased vs. Control |
Note: Researchers should populate a similar table with their own experimental data, including the number of animals per group (n), mean values, and standard deviation (SD) or standard error of the mean (SEM).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound-induced hyperoxaluria rat model.
Mechanism of this compound-Induced Hyperoxaluria
Caption: Biochemical pathway of this compound's effect on oxalate synthesis.
Troubleshooting Logic for Low Oxalate Excretion
Caption: A logical flowchart for troubleshooting insufficient hyperoxaluria.
References
Validation & Comparative
A Comparative Guide to Validating Clofibrate-Induced Changes in Target Gene Expression
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of action of lipid-lowering agents is paramount. This guide provides a comprehensive comparison of Clofibrate's effects on target gene expression with those of its alternatives. We present supporting experimental data, detailed protocols for validation, and clear visualizations of the underlying biological pathways and workflows.
Mechanism of Action: Fibrates vs. Statins
This compound and other fibrates primarily exert their effects through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[1][2] In contrast, statins, another major class of lipid-lowering drugs, act by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition leads to the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which upregulates the expression of genes involved in cholesterol uptake and synthesis.[3][4]
Quantitative Comparison of Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key target genes induced by this compound and its alternatives. The data is compiled from various in vitro and in vivo studies and is presented as fold changes relative to control conditions.
Table 1: Fibrates - PPARα Target Gene Expression Changes
| Gene | Drug | Model System | Fold Change | Reference |
| Fatty Acid Oxidation | ||||
| Acyl-CoA Oxidase (ACOX1) | This compound | Rat Liver | 8-10 | [5] |
| Fenofibrate | Hamster Liver | Stimulation | [6] | |
| Bezafibrate | Rat Liver | 14.5 | [7] | |
| Carnitine Palmitoyltransferase 1A (CPT1A) | This compound | Pig Liver | Increased | |
| Bezafibrate | Rat Adipocytes | 4.5 | [8] | |
| Lipoprotein Metabolism | ||||
| Apolipoprotein A-I (APOA1) | This compound | Rat | No significant change | [9] |
| Fenofibrate | Human | 1.35 | ||
| Gemfibrozil | Human | Increased (mRNA stabilization) | [10] | |
| Lipoprotein Lipase (LPL) | Fenofibrate | Hamster Liver | Stimulation | [6] |
| Bezafibrate | Normolipemic Subjects | Increased activity | [11] |
Table 2: Statins - SREBP-2 Target Gene Expression Changes
| Gene | Drug | Model System | Fold Change | Reference |
| Cholesterol Synthesis | ||||
| HMG-CoA Reductase (HMGCR) | Lovastatin | Mouse Retina | >3 (protein) | [3] |
| Simvastatin | Hep G2 cells | ~4 (activity) | [12] | |
| HMG-CoA Synthase (HMGCS1) | Lovastatin | Mouse Retina | 5-10 (mRNA) | [3] |
| Cholesterol Uptake | ||||
| LDL Receptor (LDLR) | Simvastatin | Hep G2 cells | Increased | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways for fibrates and statins.
Figure 1. Fibrate signaling pathway via PPARα activation.
Figure 2. Statin signaling pathway via SREBP-2 activation.
Experimental Protocols
Accurate validation of gene expression changes is critical. Below are detailed protocols for commonly used techniques.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the amount of a specific mRNA transcript in a sample.
1. RNA Extraction:
-
Homogenize cells or tissues in a lysis buffer (e.g., TRIzol).
-
Perform phase separation using chloroform and collect the aqueous phase containing RNA.
-
Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine total RNA (1-2 µg), oligo(dT) or random primers, and dNTPs.
-
Heat to 65°C for 5 minutes and then place on ice.
-
Add reverse transcriptase buffer, DTT, and reverse transcriptase enzyme.
-
Incubate at 42-50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes.
3. Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the PCR in a real-time thermal cycler using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins based on molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome.
1. Library Preparation:
-
Isolate total RNA as described for qRT-PCR.
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Ligate sequencing adapters and amplify the library by PCR.
2. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
3. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential expression analysis between control and treated samples to identify genes with significant changes in expression.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for validating drug-induced changes in gene and protein expression.
Figure 3. Experimental workflow for validating changes in gene and protein expression.
Conclusion
Validating the effects of this compound and its alternatives on target gene expression requires a multi-faceted approach. By combining robust experimental techniques with a thorough understanding of the underlying signaling pathways, researchers can gain valuable insights into the molecular mechanisms of these important therapeutic agents. This guide provides a framework for designing and executing such studies, enabling objective comparisons and supporting the development of next-generation lipid-lowering therapies.
References
- 1. Comparing HMG‐CoA reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of gemfibrozil and this compound in type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. An actionable sterol-regulated feedback loop modulates statin sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of this compound and its analogs in rats. Dissociation of hypolipidemic effects and the induction of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential induction of stearoyl-CoA desaturase and acyl-CoA oxidase genes by fibrates in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bezafibrate reduces mRNA levels of adipocyte markers and increases fatty acid oxidation in primary culture of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gemfibrozil increases both apo A-I and apo E concentrations. Comparison to other lipid regulators in cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemfibrozil stimulates apolipoprotein A-I synthesis and secretion by stabilization of mRNA transcripts in human hepatoblastoma cell line (Hep G2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of HMG-CoA reductase, apoprotein-B and LDL receptor gene expression by the hypocholesterolemic drugs simvastatin and ciprofibrate in Hep G2, human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clofibrate and Fenofibrate in Metabolic Regulation
A deep dive into the efficacy, mechanisms, and experimental evaluation of two generations of fibrate drugs.
This guide provides a comprehensive comparison between clofibrate, a first-generation fibrate, and fenofibrate, a second-generation fibrate, widely used in the management of dyslipidemia. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their comparative performance based on available experimental data. We delve into their shared mechanism of action, differences in efficacy and safety, and the experimental protocols used to evaluate their metabolic effects.
Mechanism of Action: PPARα Activation
Both this compound and fenofibrate exert their therapeutic effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a pivotal role in regulating lipid and lipoprotein metabolism.[2][3]
Upon activation by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4]
Comparative Efficacy: A Quantitative Overview
Clinical and preclinical studies have consistently demonstrated that fenofibrate is a more potent hypolipidemic agent than this compound.[5][6] Fenofibrate generally achieves a greater reduction in serum triglycerides and cholesterol at lower equivalent doses.
Table 1: Comparative Effects on Lipid Profiles in Humans
| Parameter | This compound | Fenofibrate | Reference(s) |
| Serum Triglycerides | Significant Decrease | More significant decrease than this compound | [5][7] |
| Total Cholesterol | Significant Decrease | More significant decrease than this compound | [5][7] |
| LDL Cholesterol | Significant Decrease | Significant Decrease | [7] |
| HDL Cholesterol | Variable / Slight Increase | Significant Increase | [7][8] |
Note: The exact percentage changes can vary based on patient population, dosage, and study duration. The data presented reflects the general findings from comparative studies.
A study involving 45 patients with hyperlipidemia directly compared the two drugs and found that fenofibrate was more active than this compound in reducing both cholesterol and triglyceride levels.[5][6] When patients were switched from fenofibrate back to this compound, their serum cholesterol levels rose significantly, highlighting fenofibrate's superior efficacy.[5][6]
Experimental Protocols
Evaluating the metabolic effects of fibrates involves a range of in vitro and in vivo experimental models.
In Vivo Animal Model Workflow
Animal models, particularly rodents fed a high-fat or high-fructose diet, are crucial for preclinical evaluation of hypolipidemic agents.[9][10] These models develop metabolic profiles that mimic human dyslipidemia.
Representative Protocol: Hyperlipidemic Rat Model
-
Induction: Male Wistar rats are fed a high-fat diet for several weeks to induce hyperlipidemia.[10]
-
Grouping: Animals are randomly assigned to control (vehicle), this compound-treated, and fenofibrate-treated groups.
-
Drug Administration: Drugs are administered daily via oral gavage for a period of 4 to 8 weeks. Dosages in animal studies have varied, with effective doses for this compound being significantly higher than for newer fibrates like ciprofibrate (an analogue of fenofibrate).[10]
-
Sample Collection: At the end of the treatment period, blood is collected for serum lipid analysis. Liver tissue is harvested for histological examination and gene expression analysis.
-
Analysis: Serum levels of triglycerides, total cholesterol, LDL, and HDL are measured. Liver samples are analyzed for changes in the expression of PPARα target genes (e.g., LPL, CPT1) using quantitative PCR.
In Vitro PPARα Activation Assay
To directly measure the ability of a compound to activate the PPARα receptor, cell-based reporter gene assays are commonly used.[4]
Methodology: Luciferase Reporter Assay
-
Cell Culture: A suitable cell line, often a human liver cell line like HepG2, is used.[4]
-
Transfection: The cells are transfected with two plasmids:
-
Treatment: The transfected cells are treated with various concentrations of the test compounds (this compound, fenofibrate) for a set period (e.g., 24 hours).
-
Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.[11]
-
Data Analysis: Results are expressed as fold-activation over a vehicle control. This method allows for the direct comparison of the potency (e.g., EC50 values) of different PPARα agonists.[12]
These assays have confirmed that fenofibric acid (the active metabolite of fenofibrate) is a more potent activator of PPARα than this compound.[11][13]
Safety and Side Effect Profile
While both drugs are generally well-tolerated, fenofibrate is considered to have a better safety profile. This compound has been associated with a higher risk of adverse effects, including gallstones and myopathy (muscle pain and weakness), particularly when used in combination with statins. Fenofibrate is associated with a lower incidence of these side effects. Both drugs can cause transient increases in liver enzymes (SGPT) and serum creatinine, necessitating monitoring of liver and kidney function.[1][5][6]
Conclusion
The comparative analysis of this compound and fenofibrate reveals a clear progression in fibrate therapy. Fenofibrate demonstrates superior efficacy in improving lipid profiles, particularly in reducing triglycerides and raising HDL cholesterol.[5][7] This enhanced potency is attributed to its stronger activation of the master regulator, PPARα. While both drugs share a common mechanism, fenofibrate's improved pharmacological and safety profile has established it as a preferred therapeutic option over its predecessor, this compound, in the clinical management of dyslipidemia. The experimental protocols outlined provide a robust framework for the continued investigation and development of novel PPARα modulators.
References
- 1. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARA Polymorphism Influences the Cardiovascular Benefit of Fenofibrate in Type 2 Diabetes: Findings From ACCORD-Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Effects of this compound, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The results of animal studies with ciprofibrate, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Clofibrate vs. Newer Generation Fibrates: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the first-generation fibrate, Clofibrate, with newer generation agents such as Fenofibrate, Bezafibrate, and Gemfibrozil. This analysis is supported by data from comparative clinical trials, detailing effects on lipid profiles and outlining the experimental methodologies employed in these studies.
Executive Summary
Newer generation fibrates generally demonstrate superior or comparable efficacy in modulating lipid profiles compared to this compound, often with a more favorable safety profile. While all fibrates effectively lower triglyceride (TG) levels and raise high-density lipoprotein cholesterol (HDL-C), notable differences exist in their potency and their effects on low-density lipoprotein cholesterol (LDL-C). Fenofibrate and Gemfibrozil, in particular, have shown more significant reductions in triglycerides and, in some cases, more favorable effects on other lipid parameters compared to this compound. Bezafibrate has also been shown to be more effective than this compound in lowering triglycerides and total cholesterol.
Data Presentation: Comparative Efficacy on Lipid Parameters
The following table summarizes the quantitative data from head-to-head clinical trials comparing the effects of this compound with newer generation fibrates on key lipid parameters.
| Fibrate Comparison | Triglycerides (TG) | Low-Density Lipoprotein Cholesterol (LDL-C) | High-Density Lipoprotein Cholesterol (HDL-C) | Total Cholesterol (TC) | Reference |
| This compound vs. Fenofibrate | Fenofibrate is more active in reducing triglycerides.[1] | Fenofibrate is more active in reducing LDL-C.[1] | Data not specified in direct comparison. | Fenofibrate is more active in reducing total cholesterol.[1] | [1] |
| This compound vs. Bezafibrate | Bezafibrate: -30% (Type IIa), -41% (Type IIb) vs. This compound: -23% (Type IIa), -28% (Type IIb).[2] Bezafibrate showed a more pronounced effect, especially in Type IV patients.[3] | Bezafibrate: Significant reduction in Type IIa and IIb vs. This compound: Significant reduction in Type IIa only.[2] | Bezafibrate: Significant increase.[2] | Bezafibrate: -18% (Type IIa), -12% (Type IIb) vs. This compound: -16% (Type IIa), -8% (Type IIb).[2] | [2][3] |
| This compound vs. Gemfibrozil | Gemfibrozil: -51% vs. This compound: -32%.[4] In another study, Gemfibrozil was significantly more effective, with a 70% reduction vs. 48% for this compound.[5] | Gemfibrozil: +11%.[4] | Gemfibrozil: +31% vs. This compound: 9% increase.[4][5] | Gemfibrozil was significantly more effective, with a 54% reduction vs. 40% for this compound.[5] | [4][5] |
Signaling Pathway: Mechanism of Action
Fibrates exert their effects on lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor. This activation leads to changes in the transcription of genes involved in lipid and lipoprotein metabolism.
Experimental Protocols
The following outlines a representative experimental protocol for a head-to-head comparison of fibrate efficacy, synthesized from methodologies reported in comparative clinical trials.[2][4][5]
Study Design: A randomized, double-blind, crossover clinical trial is a common design.[6] This involves each patient receiving both treatments in a sequential, randomized order, separated by a washout period to minimize carryover effects. Alternatively, a parallel-group study can be conducted.
Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-70 years) with a diagnosis of hyperlipidemia (e.g., Type IIa, IIb, III, or IV) based on established guidelines (e.g., elevated fasting triglycerides > 200 mg/dL and/or elevated total cholesterol > 240 mg/dL). Patients are typically required to have been on a stable lipid-lowering diet for a specified period (e.g., 4-8 weeks) prior to enrollment.[5]
-
Exclusion Criteria: Patients with severe renal or hepatic impairment, pregnant or lactating women, and those with a known hypersensitivity to fibrates. Patients on other lipid-modifying drugs would either be excluded or undergo a washout period.
Treatment Protocol:
-
Run-in Period: A single-blind placebo run-in period of 4-6 weeks to ensure patient compliance and stabilize baseline lipid levels.
-
Randomization: Patients are randomly assigned to one of the treatment arms (e.g., this compound 1000 mg twice daily or Gemfibrozil 600 mg twice daily).[5]
-
Treatment Phase 1: Patients receive the assigned treatment for a specified duration, typically 8 to 12 weeks.[2][5]
-
Washout Period: A 4-8 week washout period where patients receive a placebo to eliminate the effects of the first treatment.
-
Treatment Phase 2 (Crossover): Patients are switched to the alternate treatment for the same duration as Phase 1.
-
Dietary Control: All patients are instructed to follow a standardized isocaloric diet throughout the study.
Data Collection and Analysis:
-
Lipid Profile Measurement: Fasting blood samples are collected at baseline and at the end of each treatment period. Plasma total cholesterol, triglycerides, HDL-C, and LDL-C are measured using standardized enzymatic methods.
-
Safety Monitoring: Liver function tests (AST, ALT) and creatine kinase levels are monitored at regular intervals to assess safety and tolerability.
-
Statistical Analysis: The primary endpoint is the percentage change in lipid parameters from baseline. Statistical significance of the differences between treatments is determined using appropriate statistical tests, such as a paired t-test in a crossover design or an independent t-test in a parallel design, with a p-value of <0.05 considered significant.
Experimental Workflow
The diagram below illustrates a typical workflow for a crossover clinical trial comparing the efficacy of two fibrate drugs.
Conclusion
The available evidence from head-to-head clinical trials indicates that newer generation fibrates, including Fenofibrate, Bezafibrate, and Gemfibrozil, offer significant advantages in efficacy over this compound for the management of hyperlipidemia. These agents generally provide more potent reductions in triglycerides and, in some instances, more favorable effects on total cholesterol and HDL-C. For drug development professionals, the focus has shifted towards optimizing the benefit-risk profile, with newer fibrates demonstrating improvements in this regard. Future research continues to explore the pleiotropic effects of fibrates and their potential role in combination therapies for managing complex dyslipidemias.
References
- 1. benchchem.com [benchchem.com]
- 2. [Comparison of this compound and bezafibrate in type IIa and type IIb hyperlipoproteinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A comparison of bezafibrate and this compound in type II B and type IV hyperlipoproteinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of gemfibrozil and this compound on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of gemfibrozil and this compound in type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of gemfibrozil and this compound on serum lipids in familial combined hyperlipidemia. A randomized placebo-controlled, double-blind, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Clofibrate and Statin Combination Therapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The co-administration of fibrates and statins represents a therapeutic strategy for managing mixed dyslipidemia, a condition characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). This guide provides a comparative analysis of the synergistic effects of clofibrate and statin combination therapy, with a focus on experimental data, detailed methodologies, and the underlying molecular pathways. While much of the recent clinical focus has shifted to newer fibrates like fenofibrate, the principles of action and potential for synergy with statins are rooted in the mechanisms established by earlier compounds such as this compound.
I. Overview of Monotherapy Mechanisms
Statins and fibrates employ distinct but complementary mechanisms to modulate lipid metabolism.
-
Statins , such as atorvastatin, are competitive inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.
-
Fibrates , including this compound, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPARα leads to decreased triglyceride synthesis and increased fatty acid oxidation.
II. Synergistic Effects on Lipid Metabolism: Experimental Data
The combination of a fibrate and a statin can lead to a more comprehensive improvement in the lipid profile than can be achieved with either agent alone. Preclinical studies provide insight into these synergistic effects.
Table 1: Effects of this compound and Atorvastatin Combination on Plasma Metabolites in a Rat Model
| Treatment Group | Dose (mg/kg/day) | Duration | Key Metabolite Changes |
| Control | Vehicle | 4 weeks | Baseline |
| This compound | 50 | 4 weeks | Alterations in fatty acid metabolism |
| Atorvastatin | 70 | 4 weeks | Changes in cholesterol precursors |
| Combination | 50 (this compound) + 70 (Atorvastatin) | 4 weeks | More significant alterations in multiple lipid pathways compared to monotherapy[1][2] |
Data synthesized from a metabolomics study in Crl:Wi(Han) rats.[1][2]
III. Experimental Protocols
Animal Model of this compound and Statin Co-administration
This protocol is based on a study investigating the interaction of fibrates and statins in rats.[1][2]
-
Animal Model: Male Crl:Wi(Han) rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Control (vehicle).
-
Group 2: this compound (50 mg/kg/day).
-
Group 3: Atorvastatin (70 mg/kg/day).
-
Group 4: this compound (50 mg/kg/day) + Atorvastatin (70 mg/kg/day).
-
-
Administration: Oral gavage for 4 weeks.
-
Sample Collection: Blood samples collected at specified intervals (e.g., days 7, 14, and 28) for metabolomic analysis.
-
Analysis: Plasma metabolome profiling using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in lipid and other metabolite levels.
In Vitro Hepatocyte Model for Gene Expression Analysis
This protocol is a representative model for studying the synergistic effects of this compound and statins on gene expression in liver cells.
-
Cell Line: Primary human hepatocytes or a relevant hepatocyte cell line (e.g., HepG2).
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment:
-
Incubate cells with varying concentrations of this compound, a statin (e.g., atorvastatin), or a combination of both.
-
Include a vehicle control group.
-
-
Incubation Time: Typically 24-72 hours.
-
Analysis:
-
RNA Isolation: Extract total RNA from the treated cells.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) or microarray analysis to measure the expression levels of target genes involved in lipid metabolism (e.g., genes regulated by PPARα and SREBP-2).
-
IV. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of fibrate and statin combination therapy can be attributed to the interplay between the PPARα and HMG-CoA reductase pathways.
References
Clofibrate's Legacy: A Comparative Guide to the Reproducibility of its Cardioprotective Effects
For researchers, scientists, and drug development professionals, the story of clofibrate serves as a pivotal case study in the complexities of drug efficacy, the challenge of reproducing clinical findings, and the evolution of therapeutic standards. This guide provides a comprehensive comparison of the major clinical trials that defined its use, alongside a direct comparison with a later-generation fibrate, gemfibrozil, supported by detailed experimental data and methodologies.
This compound, one of the first widely used lipid-lowering agents, was introduced with the promise of reducing the burden of ischemic heart disease by lowering serum cholesterol and triglycerides. However, the initial optimism was followed by a series of large-scale clinical trials with conflicting and, at times, concerning results. This guide examines the reproducibility of this compound's effects by comparing the outcomes of these landmark studies.
Comparative Analysis of Major this compound Clinical Trials
The clinical journey of this compound is marked by a notable lack of consistent findings across different study populations and trial designs. While some studies suggested a benefit in reducing non-fatal cardiac events, others raised serious concerns about increased mortality from non-cardiovascular causes. This inconsistency is at the heart of the discussion on the reproducibility of its therapeutic effects.
Key Efficacy and Safety Outcomes
The following table summarizes the primary outcomes of four major clinical trials on this compound, highlighting the variability in its reported effects.
| Trial | Primary Outcome(s) | Key Findings | Adverse Events |
| WHO Primary Prevention Trial | Incidence of ischemic heart disease (IHD) | Reduced non-fatal myocardial infarction. No change in coronary mortality.[1] Increased non-cardiovascular and all-cause mortality.[1][2][3] | Increased risk of gallstones.[1] |
| Coronary Drug Project (CDP) | All-cause mortality | No significant effect on overall mortality.[4] | Increased incidence of gallbladder disease.[5] |
| Newcastle Secondary Prevention Trial | Death rate and non-fatal infarcts | Significant reduction in both death rate and non-fatal infarcts, particularly in patients with angina.[6][7][8] | Few reported side effects.[6][8] |
| Scottish Secondary Prevention Trial | Progression of pre-existing IHD | Beneficial effect on mortality in patients with angina.[9] No significant overall effect in patients with recent myocardial infarction.[9] | Not specified in detail. |
Lipid-Lowering Efficacy
While the clinical outcomes varied, this compound consistently demonstrated an ability to lower serum lipids. The table below presents the reported lipid-lowering effects from the major trials.
| Trial | Cholesterol Reduction | Triglyceride Reduction |
| WHO Primary Prevention Trial | ~9% | Not specified in detail |
| Coronary Drug Project (CDP) | ~6.5% | ~22.3% |
| Newcastle Secondary Prevention Trial | Maintained reduction throughout the trial | Maintained reduction throughout the trial |
| Scottish Secondary Prevention Trial | Not specified in detail | Not specified in detail |
Head-to-Head Comparison: this compound vs. Gemfibrozil
Gemfibrozil, a second-generation fibrate, was developed after this compound. A direct comparative study in patients with Type III hyperlipoproteinemia demonstrated its superior efficacy in lipid reduction.
| Parameter | This compound | Gemfibrozil |
| Total Cholesterol Reduction | 40% | 54% |
| VLDL Cholesterol Reduction | 59% | 79% |
| Total Triglycerides Reduction | 48% | 70% |
| HDL Cholesterol Increase | 9% | 7% |
Data from a comparative study in patients with Type III hyperlipoproteinemia.[10]
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of research findings. Below are the protocols for the key clinical trials discussed.
WHO Primary Prevention Trial
-
Objective: To determine if lowering serum cholesterol with this compound reduces the incidence of ischemic heart disease in healthy men.[11]
-
Study Design: A double-blind, randomized controlled trial.[11]
-
Participants: 15,745 men aged 30-59 years from Edinburgh, Prague, and Budapest, selected for being in the upper third of the serum cholesterol distribution.[11]
-
Treatment Regimen: 1.6 grams of this compound daily or identical capsules containing olive oil as placebo.[11]
-
Duration: The initial study was planned for five years, but due to findings of excess mortality, the follow-up was extended.[11]
-
Primary Endpoints: Incidence of fatal and non-fatal myocardial infarction.
-
Lipid Measurement: Serum cholesterol levels were measured at regular intervals.
Coronary Drug Project (CDP)
-
Objective: To evaluate the efficacy and safety of several lipid-lowering drugs, including this compound, in the long-term treatment of coronary heart disease.[4][12]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[13][14]
-
Participants: 8,341 men aged 30 to 64 years with a history of myocardial infarction.[4][5]
-
Treatment Regimen: 1.8 grams of this compound daily or a lactose placebo.[5][13]
-
Duration: Patients were followed for at least five years.[4]
-
Primary Endpoint: All-cause mortality.[14]
-
Lipid Measurement: Serum cholesterol and triglycerides were measured at baseline and at four-month intervals.[4]
Newcastle Secondary Prevention Trial
-
Objective: To assess the effect of this compound on the death rate and incidence of non-fatal infarcts in patients with established ischemic heart disease.
-
Participants: 497 patients with ischemic heart disease.[6][8]
-
Treatment Regimen: this compound or an identical quantity of corn oil as placebo.[6][8]
-
Primary Endpoints: Death rate and rate of non-fatal myocardial infarcts.[6][7]
-
Lipid Measurement: Serum cholesterol and triglycerides were measured throughout the trial.[6]
Scottish Secondary Prevention Trial
-
Objective: To evaluate the effect of this compound in preventing the progression of pre-existing ischemic heart disease.[9]
-
Study Design: A randomized, placebo-controlled trial.[9]
-
Participants: 717 patients (350 on this compound, 367 on placebo) with a recent myocardial infarction, angina, or both.[9]
-
Treatment Regimen: this compound or a placebo.
-
Duration: Approximately six years.[9]
-
Primary Endpoints: Mortality and morbidity from coronary heart disease.
-
Lipid Measurement: Serum cholesterol levels were monitored.
Gemfibrozil vs. This compound Comparative Trial
-
Objective: To compare the hypolipidemic effects of gemfibrozil and this compound in patients with Type III hyperlipoproteinemia.[10]
-
Study Design: A comparative study.
-
Participants: Six patients with well-characterized Type III hyperlipoproteinemia.[10]
-
Treatment Regimen: Gemfibrozil (600 mg twice daily) and this compound (1 g twice daily).[10]
-
Duration: Patients received each drug for 8 weeks following an initial 8-week diet period.[10]
-
Primary Endpoints: Plasma concentrations of total cholesterol, VLDL cholesterol, and total triglycerides.
-
Lipid Measurement: Plasma lipid levels were measured at baseline and after 6 and 8 weeks of treatment with each drug.[10]
Visualizing the Biological and Logical Frameworks
To better understand the context of these findings, the following diagrams illustrate the proposed mechanism of action of this compound and the logical workflow for evaluating the reproducibility of its clinical outcomes.
References
- 1. The this compound saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. W.H.O. cooperative trial on primary prevention of ischaemic heart disease using this compound to lower serum cholesterol: mortality follow-up. Report of the Committee of Principal Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Coronary Drug Project (CDP) « Heart Attack Prevention [epi.umn.edu]
- 5. Coronary Drug Project - Wikipedia [en.wikipedia.org]
- 6. Trial of this compound in the treatment of ischaemic heart disease. Five-year study by a group of physicians of the Newcastle upon Tyne region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. Trial of this compound in the Treatment of Ischaemic Heart Disease: FIVE-YEAR STUDY BY A GROUP OF PHYSICIANS OF THE NEWCASTLE UPON TYNE REGION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ischaemic heart disease: a secondary prevention trial using this compound. Report by a research committee of the Scottish Society of Physicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of gemfibrozil and this compound in type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WHO Cooperative this compound Trial « Heart Attack Prevention [epi.umn.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. BioLINCC: Coronary Drug Project (CDP) [biolincc.nhlbi.nih.gov]
- 14. ahajournals.org [ahajournals.org]
A Comparative Guide to the Metabolic Effects of Clofibrate Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a fibric acid derivative, has been historically utilized as a lipid-lowering agent.[1] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1] Activation of PPARα by this compound leads to a cascade of downstream events, including the modulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. This guide provides a comprehensive cross-species comparison of the metabolic effects of this compound, with a focus on its impact on lipid profiles, peroxisome proliferation, and gene expression in humans, rats, and mice. The information presented herein is intended to assist researchers and drug development professionals in understanding the species-specific responses to this compound and to provide detailed experimental methodologies for further investigation.
Data Presentation: Quantitative Comparison of this compound's Metabolic Effects
The following table summarizes the quantitative effects of this compound on key metabolic parameters across different species, compiled from various studies. It is important to note that experimental conditions such as dosage, duration of treatment, and the specific strain or population studied can influence the observed effects.
| Parameter | Species | Dosage | Duration | Effect | Reference |
| Plasma Triglycerides | Human | 2 g/day | 12 weeks | -43% | [2] |
| Human | 2 g/day | 8 days | Significant decrease | [3] | |
| Rat | 250 mg/kg/day | 7 days | No significant change | [4] | |
| Rat (fed rapeseed oil diet) | Not specified | Not specified | Decrease in erucic acid content | [5] | |
| Plasma Cholesterol | Human | 2 g/day | 12 weeks | -19% | [2] |
| Human | 2 g/day | 8 days | Significant decrease | [3] | |
| Rat | 250 mg/kg/day | 7 days | No significant change | [4] | |
| LDL Cholesterol | Human | 2 g/day | 8 days | Significant decrease | [3] |
| HDL Cholesterol | Human | Not specified | Not specified | Increased | [3] |
| Hepatic Fatty Acid Oxidation | Rat | Not specified | Not specified | Stimulated | [6][7] |
| Peroxisome Proliferation (Liver) | Human (patient with peroxisomal disease) | 1.5 g/day | 2 years | 500% increase in peroxisomal volume fraction | [8] |
| Rat | 1500-9000 ppm in diet | 13 weeks | Dose-related increase in peroxisomal volume | [9] | |
| Mouse | 0.5% in diet | 4 days | Marked proliferation | [10] | |
| Hepatic Acyl-CoA Oxidase Activity | Rat | 0.6 mmol/kg/day | 7 days | 4.7- to 12.9-fold increase | [11] |
| Hepatic Carnitine Palmitoyltransferase Activity | Mouse | 500 mg/kg/day | 12 days | Increased | [12] |
| Glucose Tolerance | Human (with mild maturity-onset diabetes) | Not specified | 1 week | Improved | [13][14][15] |
| Rat (fat-fed) | Not specified | 3 weeks | Improved | [16] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway activated by this compound is the PPARα pathway. The following diagrams illustrate this pathway and a general experimental workflow for studying the effects of this compound.
Caption: this compound activates the PPARα signaling pathway.
Caption: A typical experimental workflow for studying this compound's effects.
Experimental Protocols
In Vivo Animal Study Protocol (Rat Model)
This protocol outlines a general procedure for investigating the metabolic effects of this compound in a rat model.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Grouping: Rats are randomly assigned to a control group and a this compound treatment group (n=8-10 per group).
-
Drug Administration:
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose in water) by oral gavage once daily.
-
This compound Group: Receives this compound suspended in the vehicle at a dose of 250 mg/kg body weight by oral gavage once daily.[4]
-
-
Treatment Duration: 14 days.
-
Monitoring: Body weight and food intake are recorded daily.
-
Sample Collection:
-
At the end of the treatment period, animals are fasted overnight.
-
Blood is collected via cardiac puncture under anesthesia into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C.
-
The liver is excised, weighed, and portions are snap-frozen in liquid nitrogen for biochemical and molecular analyses, while other sections are fixed in 10% neutral buffered formalin for histological examination.[17]
-
-
Plasma Lipid Analysis: Plasma total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic kits.
-
Histological Analysis of Peroxisome Proliferation:
-
Formalin-fixed liver tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
For specific visualization of peroxisomes, transmission electron microscopy (TEM) can be performed on glutaraldehyde-fixed tissue sections stained with 3,3'-diaminobenzidine (DAB) to detect catalase activity.[10]
-
-
Gene Expression Analysis:
-
Total RNA is isolated from frozen liver tissue using a suitable method (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed.
-
Gene expression levels of PPARα target genes (e.g., Acox1, Cpt1a) are quantified by quantitative real-time PCR (qRT-PCR), normalizing to a stable housekeeping gene (e.g., Gapdh).[18]
-
Human Clinical Trial Protocol (Hyperlipidemia)
This protocol provides a general outline for a clinical trial investigating the efficacy of this compound in patients with hyperlipidemia. All clinical trials must be conducted in accordance with Good Clinical Practice (GCP) guidelines and approved by an Institutional Review Board (IRB).
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[19]
-
Participant Population: Adult male and female patients diagnosed with primary hyperlipidemia (e.g., Fredrickson types IIa, IIb, IV, or V).
-
Inclusion/Exclusion Criteria: Specific criteria for lipid levels, age, and health status are established.
-
Treatment Protocol:
-
Washout Period: A 4- to 6-week period where patients discontinue any previous lipid-lowering medications.
-
Phase 1 (12 weeks): Patients are randomized to receive either this compound (e.g., 1 g twice daily) or a matching placebo.[19]
-
Washout Period (6 weeks): All patients receive a placebo.
-
Phase 2 (12 weeks): Patients cross over to the alternate treatment.
-
-
Dietary Control: All participants are instructed to follow a standard lipid-lowering diet throughout the study.
-
Assessments:
-
Fasting blood samples are collected at baseline and at regular intervals (e.g., every 6 weeks) throughout the study.
-
Plasma is analyzed for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
-
Safety is monitored through regular assessment of adverse events, vital signs, and clinical laboratory tests (including liver function tests).
-
-
Statistical Analysis: The effects of this compound on lipid parameters are compared to placebo using appropriate statistical methods, taking into account the crossover design.
Conclusion
This compound exerts significant and varied metabolic effects that are largely dependent on the species being studied. Its potent lipid-lowering activity in humans is well-documented, primarily through the reduction of plasma triglycerides and to a lesser extent, cholesterol. In rodents, this compound is a potent inducer of hepatic peroxisome proliferation, an effect that is not prominent in humans. These species-specific differences are crucial considerations in preclinical drug development and for the extrapolation of animal data to human clinical outcomes. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced metabolic actions of this compound and other PPARα agonists.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A this compound controlled trial of gemfibrozil in the treatment of hyperlipidaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic characterization of the effects of this compound on protein expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on heart and plasma lipids in rats fed a diet containing rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound feeding on essential fatty acid desaturation and oxidation in isolated rat liver cells [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical effects of this compound on liver and muscle metabolism in rats. Induction of myotonia and alteration of fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisomal proliferation induced by treatment with this compound in a patient with a peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of early hepatocellular proliferation and peroxisomal proliferation in Sprague-Dawley rats treated with tumorigenic doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and in vitro peroxisome proliferation properties of selected this compound analogues in the rat. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic drug metabolizing enzymes induced by this compound in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of short-term this compound on glucose metabolism and insulin secretion in patients with mild maturity-onset diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on glucose tolerance, serum insulin, serum lipoproteins and plasma fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [The influence of this compound on glucose metabolism in diabetes mellitus without endogenous hypertriglyceridemia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound improves glucose tolerance in fat-fed rats but decreases hepatic glucose consumption capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rci.ucmerced.edu [rci.ucmerced.edu]
- 18. This compound-induced gene expression changes in rat liver: a cross-laboratory analysis using membrane cDNA arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of gemfibrozil and this compound on serum lipids in familial combined hyperlipidemia. A randomized placebo-controlled, double-blind, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofibrate's Cardioprotective Role: A Comparative Analysis in Cardiac Remodeling
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cardiovascular disease, researchers are continuously exploring novel therapeutic avenues to mitigate the adverse effects of cardiac remodeling. A growing body of evidence highlights the potential of Clofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, in protecting the heart from the detrimental structural and functional changes that follow events like myocardial infarction. This guide provides a comparative analysis of this compound's efficacy against other therapeutic alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of innovative cardiac therapies.
Cardiac remodeling, a compensatory response to cardiac injury, involves alterations in the size, shape, and function of the heart. While initially adaptive, this process can become maladaptive, leading to heart failure. Key features of pathological remodeling include cardiac hypertrophy (an increase in cardiomyocyte size), fibrosis (excessive deposition of extracellular matrix), and inflammation.
Comparative Efficacy of this compound and Alternatives
To validate the protective effects of this compound, its performance has been evaluated alongside other established treatments for cardiac remodeling, including the fellow PPARα agonist Fenofibrate and drugs from the renin-angiotensin-aldosterone system (RAAS) inhibitor class, such as Lisinopril, Valsartan, and Spironolactone. The following tables summarize the quantitative data from preclinical studies in rat models of cardiac remodeling, primarily following myocardial infarction (MI).
Table 1: Effects on Cardiac Function (Left Ventricular Ejection Fraction - LVEF %)
| Treatment Group | Animal Model | Baseline LVEF (%) | Post-Treatment LVEF (%) | Change in LVEF (%) |
| This compound | Post-MI Rat[1] | ~45% (MI-Vehicle) | ~45% (MI-Clofibrate) | No significant change |
| Fenofibrate | Post-MI Rat | Not specified | Not specified | Improved cardiac function |
| Lisinopril | Post-MI Rat[2] | Not specified | Higher than untreated MI | Prevention of systolic dysfunction |
| Valsartan | Post-MI Rat[3] | -46% (vs. Sham) | -21% (vs. Sham) | +25% improvement |
| Spironolactone | Post-MI Rat | Not specified | Not specified | Not specified |
Note: Direct comparison is challenging due to variations in experimental design. However, the data suggests that while this compound may not significantly improve LVEF in the short term, RAAS inhibitors like Valsartan and Lisinopril show more pronounced effects on preserving or improving this critical measure of cardiac function.
Table 2: Effects on Cardiac Fibrosis (Collagen Deposition %)
| Treatment Group | Animal Model | Fibrosis in Control/Untreated (%) | Fibrosis in Treated Group (%) |
| This compound | Post-MI Rat[4] | Not specified | Improved (reduced fibrosis) |
| Fenofibrate | Aging Rat (0.5% FF)[5] | Lower than treated | Increased collagen fibers |
| Lisinopril | Hypertensive Rat | Not specified | Not specified |
| Valsartan | Hypertensive Rat[6] | Increased | Attenuated increase |
| Spironolactone | Post-MI Hypertensive Rat[7][8] | 2.2 ± 0.5% | Reduced vs. untreated MI |
Note: this compound and Spironolactone have demonstrated anti-fibrotic effects. Interestingly, a high dose of Fenofibrate in a non-pathological aging model was associated with increased collagen deposition, highlighting the context-dependent effects of these drugs.
Table 3: Effects on Cardiac Hypertrophy (Biomarker Expression)
| Treatment Group | Animal Model | Hypertrophy Marker(s) | Effect of Treatment |
| This compound | Post-MI Rat[1] | - | No hypertrophy observed at 14 days |
| Fenofibrate | Aging Rat[5][9][10] | NPPA | Increased immunoreactivity |
| Lisinopril | Hypertensive Rat[11] | Left Ventricular Mass | Reduced |
| Valsartan | Hypertensive Rat[12] | ANP, BNP, HW/BW ratio | Significantly reduced |
| Spironolactone | Isoproterenol-induced hypertrophy Rat[13] | ANP, BNP, Cell Volume | Significantly reduced |
Note: RAAS inhibitors and Spironolactone show clear evidence of attenuating cardiac hypertrophy markers. The effect of Fenofibrate on hypertrophy markers appears to be model-dependent.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are primarily mediated through the activation of PPARα, a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and inflammation.
The validation of this compound's protective effects typically involves a series of preclinical experiments designed to induce and measure cardiac remodeling.
Detailed Experimental Protocols
Echocardiography for Cardiac Function Assessment in Rats
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane). Shave the chest area to ensure good probe contact.
-
Imaging: Place the rat in a supine or left lateral position. Use a high-frequency linear transducer (e.g., 12-15 MHz).
-
M-mode Imaging: From the parasternal short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas. LVEF is a key indicator of the heart's pumping capacity.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves to evaluate diastolic and systolic function.
Masson's Trichrome Staining for Cardiac Fibrosis
-
Tissue Preparation: Perfuse the heart with saline followed by 4% paraformaldehyde. Excise the heart and fix it in 4% paraformaldehyde overnight. Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections of the heart tissue using a microtome.
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer to aniline blue solution for 5-10 minutes to stain collagen blue.
-
Differentiate in 1% acetic acid for 2 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
-
Imaging and Quantification: Mount the stained sections with a coverslip. Capture images using a light microscope and quantify the blue-stained fibrotic area as a percentage of the total tissue area using image analysis software.
Western Blot for Cardiac Hypertrophy Markers (ANP and BNP)
-
Protein Extraction: Homogenize frozen heart tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to compare the relative expression of ANP and BNP between different treatment groups.
Conclusion
This compound demonstrates protective effects against cardiac remodeling, particularly in mitigating inflammation and fibrosis. While its impact on ejection fraction may be less pronounced compared to established RAAS inhibitors, its role as a PPARα agonist presents a distinct mechanistic approach to cardioprotection. The comparative data and detailed methodologies provided in this guide serve as a valuable resource for the scientific community to further investigate and validate the therapeutic potential of this compound and other metabolic modulators in the context of cardiac remodeling and heart failure. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative efficacy of these promising therapeutic agents.
References
- 1. This compound Treatment Decreases Inflammation and Reverses Myocardial Infarction-Induced Remodelation in a Rodent Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of lisinopril on cardiac parameters and mortality after myocardial infarction in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan-induced cardioprotection involves angiotensin II type 2 receptor upregulation in dog and rat models of in vivo reperfused myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac Protection of Valsartan on Juvenile Rats with Heart Failure by Inhibiting Activity of CaMKII via Attenuating Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]
- 8. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate Differently Affects the Heart’s Morphology and Metabolism in Young and Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenofibrate Differently Affects the Heart's Morphology and Metabolism in Young and Old Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lisinopril reduces cardiac hypertrophy and mortality in rats with aortocaval fistula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the angiotensin II receptor blocker valsartan on cardiac hypertrophy and myocardial histone deacetylase expression in rats with aortic constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spironolactone Inhibits Cardiomyocyte Hypertrophy by Regulating the Ca2+/Calcineurin/p-NFATc3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clofibrate and Bezafibrate on Plasma Lipid Profiles
An Objective Evaluation for Researchers and Drug Development Professionals
Clofibrate and its structural analog, bezafibrate, are both fibric acid derivatives utilized in the management of hyperlipidemia. Their primary function is to modulate plasma lipid levels, particularly by reducing triglycerides and, to a varying extent, cholesterol. This guide provides a comparative overview of their efficacy, supported by experimental data, and delves into their mechanisms of action and the methodologies employed in key clinical studies.
Efficacy in Modulating Plasma Lipids: A Quantitative Comparison
Clinical studies have demonstrated that both this compound and bezafibrate effectively lower plasma triglycerides and total cholesterol. However, bezafibrate has been shown to have a more pronounced effect, particularly on triglycerides.
In a randomized, double-blind, parallel trial involving 28 healthy volunteers, both bezafibrate (200 mg, 3 times daily) and this compound (500 mg, 3 times daily) lowered fasting triglyceride and cholesterol levels over a 10-day period. Bezafibrate treatment resulted in the lowest diurnal triglyceride profiles, which was attributed to its more significant impact on fasting triglyceride levels.[1]
A comparative study in patients with hyperlipoproteinemia type IIa and IIb further elucidated the differences in their efficacy. Over a two-month treatment period, bezafibrate (150 mg, 3 times daily) demonstrated a greater reduction in triglycerides compared to this compound (1 g, twice daily). In type IIa patients, bezafibrate lowered triglycerides by 30% versus 23% with this compound. In type IIb patients, the reduction was 41% with bezafibrate and 28% with this compound.[2] Bezafibrate also showed a greater reduction in total cholesterol in both patient types.[2] Notably, bezafibrate was effective in lowering LDL-cholesterol in both type IIa and IIb hyperlipoproteinemia, whereas this compound was only effective in type IIa.[2] Furthermore, a significant increase in HDL-cholesterol was observed with bezafibrate treatment.[2]
Another study comparing the two drugs in 36 patients with primary hyperlipoproteinemia (type IIb or IV) over several months found that bezafibrate (450 mg daily) had a more pronounced effect on lowering plasma triglyceride and cholesterol concentrations than this compound (1.5 g daily). The difference was statistically significant for plasma triglycerides in patients with type IV hyperlipoproteinemia.[3]
The following tables summarize the quantitative data from key comparative studies:
Table 1: Percentage Reduction in Plasma Lipids in Patients with Hyperlipoproteinemia Type IIa and IIb[2]
| Lipid Parameter | Hyperlipoproteinemia Type IIa | Hyperlipoproteinemia Type IIb |
| Bezafibrate | This compound | |
| Triglycerides | 30% | 23% |
| Total Cholesterol | 18% | 16% |
Table 2: Effects of Bezafibrate and this compound on Plasma Lipids in Various Studies
| Study Population | Drug & Dosage | Duration | Effect on Triglycerides | Effect on Total Cholesterol | Effect on LDL-Cholesterol | Effect on HDL-Cholesterol |
| Healthy Volunteers[1] | Bezafibrate (200mg 3x/day) | 10 days | Significant reduction | Significant reduction | Not specified | Not specified |
| Healthy Volunteers[1] | This compound (500mg 3x/day) | 10 days | Significant reduction | Significant reduction | Not specified | Not specified |
| Hyperlipoproteinemia Type IIb & IV[3] | Bezafibrate (450mg/day) | Several months | More pronounced reduction than this compound | More pronounced reduction than this compound | Not specified | Not specified |
| Hyperlipoproteinemia Type IIb & IV[3] | This compound (1.5g/day) | Several months | Less pronounced reduction than Bezafibrate | Less pronounced reduction than this compound | Not specified | Not specified |
| Normolipemic Subjects[4] | Bezafibrate (600mg/day) | 8 days | Significant decrease | Significant decrease | Significant decrease | Significant increase |
| Normolipemic Subjects[4] | This compound (2g/day) | 8 days | Significant decrease | Significant decrease | Significant decrease | Not specified |
Mechanism of Action: A Focus on PPAR Signaling
Both this compound and bezafibrate exert their lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[5][6][7]
This compound is an agonist for PPAR-alpha.[5][7] Activation of PPAR-alpha leads to:
-
Increased lipoprotein lipase activity , which enhances the clearance of triglyceride-rich lipoproteins.[5]
-
Reduced hepatic production of Very Low-Density Lipoprotein (VLDL) .[5]
-
Increased fatty acid oxidation .[5]
-
Increased production of apolipoproteins A-I and A-II , which are components of HDL.[5]
Bezafibrate is considered a pan-PPAR agonist, meaning it activates PPAR-alpha, PPAR-gamma, and PPAR-delta subtypes.[6][8] This broader activity contributes to its comprehensive effects on lipid and glucose metabolism.[6] The activation of PPAR-alpha by bezafibrate leads to similar downstream effects as this compound, including reduced VLDL synthesis and increased fatty acid oxidation.[6] The additional activation of PPAR-gamma and PPAR-delta may contribute to improved insulin sensitivity.[6][9]
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to compare the effects of this compound and bezafibrate. Key aspects of these protocols are detailed below.
Study Design:
-
Randomized, Double-Blind, Parallel Trial (Healthy Volunteers) [1]: 28 healthy male volunteers were randomly assigned to receive placebo, bezafibrate (200 mg, 3 times daily), or this compound (500 mg, 3 times daily) for 10 days. The double-blind design ensured that neither the participants nor the investigators knew which treatment was being administered, minimizing bias. The parallel design meant that each group received only one of the treatments.
-
Randomized Block-Trial (Hyperlipoproteinemia Patients) [2]: 24 patients in each group (hyperlipoproteinemia type IIa and IIb) were treated with this compound (1 g, twice daily), placebo, and bezafibrate (150 mg, 3 times daily) for two-month periods in a randomized block design. This design helps to control for variability between subjects.
-
Open Cross-Over Study (Hyperlipoproteinemia Patients) [3]: 36 patients with primary hyperlipoproteinemia (type IIb or IV) were treated with this compound (1.5 g daily) and then crossed over to receive bezafibrate (450 mg daily) for several months. In a crossover study, each participant receives all treatments in a sequential order.
-
Crossover Study (Normolipemic Subjects) [4]: Ten healthy, non-obese male subjects received this compound (2 g daily) and bezafibrate (600 mg daily), among other drugs, for eight days each in a crossover design. A washout period of 4-8 weeks was implemented between each drug regimen to eliminate the effects of the previous drug.
Lipid Profile Analysis:
While the specific analytical methods for lipid measurement were not detailed in all the abstracts, clinical laboratories typically use standardized enzymatic assays to determine the concentrations of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol in plasma or serum samples.
Statistical Analysis:
The significance of the observed changes in lipid levels was determined using appropriate statistical tests. For instance, in the study on healthy volunteers, the significance level was set at p ≤ 0.05 to compare the effects of bezafibrate and this compound against placebo.[1]
References
- 1. Diurnal lipid and lipoprotein profiles with bezafibrate and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of this compound and bezafibrate in type IIa and type IIb hyperlipoproteinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A comparison of bezafibrate and this compound in type II B and type IV hyperlipoproteinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, bezafibrate, fenofibrate and probucol on plasma lipolytic enzymes in normolipaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
A Comparative Analysis of the Long-Term Safety Profiles of Clofibrate and Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profiles of two prominent fibrate drugs, clofibrate and fenofibrate. Fibrates, as peroxisome proliferator-activated receptor alpha (PPARα) agonists, have been utilized for decades to manage dyslipidemia. However, concerns regarding their long-term safety have necessitated a thorough evaluation. This document synthesizes data from major clinical trials and observational studies to facilitate an objective assessment for research and drug development purposes.
Executive Summary
This compound, an older-generation fibrate, has been largely superseded by fenofibrate due to a less favorable long-term safety profile. The World Health Organization (WHO) cooperative trial on this compound raised significant concerns due to an observed increase in non-cardiovascular mortality. In contrast, large-scale clinical trials of fenofibrate, such as the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) studies, while not demonstrating a significant reduction in the primary cardiovascular endpoints in all patient populations, have provided extensive long-term safety data that generally support its use in specific patient groups. Key differences in their safety profiles relate to the risk of cholelithiasis, myopathy, and potential long-term effects on mortality.
Quantitative Safety Data Comparison
The following tables summarize the incidence of key adverse events observed in major long-term clinical trials of this compound and fenofibrate. Direct comparison is challenging due to the different eras in which these trials were conducted and the variations in study populations and designs.
Table 1: Comparison of Major Adverse Events in Key Clinical Trials
| Adverse Event | This compound (WHO Trial) | Fenofibrate (FIELD Study) | Fenofibrate (ACCORD Lipid Trial) |
| Study Population | Hypercholesterolemic men | Patients with type 2 diabetes | Patients with type 2 diabetes at high risk for CVD |
| Treatment Duration | 5.3 years (mean) | 5 years (median) | 4.7 years (mean) |
| All-Cause Mortality | 25% increase vs. placebo[1] | 7.3% (fenofibrate) vs. 6.6% (placebo)[2][3] | 1.5%/year (fenofibrate) vs. 1.6%/year (placebo)[4] |
| Cardiovascular Death | - | Increased (non-significant) vs. placebo[2][3] | No significant difference vs. placebo[4] |
| Non-Cardiovascular Death | Significantly increased vs. placebo[1] | 3.4% (cancer deaths) vs. 3.0% (placebo)[5] | - |
| Myopathy/Rhabdomyolysis | - | <0.1% (both groups)[5] | 0.1% (myositis) vs. 0.1% (placebo)[6] |
| Elevated Liver Enzymes | - | No significant difference vs. placebo[5] | 0.6% vs. 0.2% (placebo)[6] |
| Pancreatitis | - | 0.8% vs. 0.5% (placebo)[2][3] | - |
| Pulmonary Embolism | - | 1.1% vs. 0.7% (placebo)[2][3] | No reported difference[6] |
| Gallbladder Disease | Increased risk of cholelithiasis | - | No reported difference[6] |
| Increased Serum Creatinine | - | 1.5% (>200 µmol/L) vs. 1.0% (placebo)[5] | 2.4% (discontinuation) vs. 1.1% (placebo)[4] |
Data presented as reported in the respective studies. Direct statistical comparisons between trials are not appropriate.
Experimental Protocols for Safety Assessment
The long-term safety of fibrates is typically assessed in clinical trials through a series of standardized monitoring protocols.
Hepatic Safety Monitoring
-
Baseline Assessment: Measurement of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin levels before initiation of therapy.
-
Routine Monitoring: Regular monitoring of liver function tests (LFTs) is recommended. For instance, some protocols suggest testing at 3, 6, and 12 months after starting treatment and periodically thereafter.
-
Action Thresholds: Discontinuation of the drug is typically recommended if ALT or AST levels persist at >3 times the upper limit of normal (ULN)[7].
Renal Function Monitoring
-
Baseline Assessment: Measurement of serum creatinine and calculation of the estimated glomerular filtration rate (eGFR) are crucial before starting fibrate therapy.
-
Ongoing Monitoring: Regular monitoring of serum creatinine is advised, especially in patients with pre-existing renal impairment.
-
Rationale: Fenofibrate has been associated with reversible increases in serum creatinine[6]. The mechanism is thought to be related to an increase in creatinine production rather than a true decrease in GFR in many cases.
Muscle Safety (Myopathy) Monitoring
-
Baseline Assessment: Evaluation of any pre-existing muscle pain, tenderness, or weakness. A baseline creatine phosphokinase (CPK) level may be considered, particularly in patients with risk factors for myopathy.
-
Patient Education: Patients are counseled to promptly report any unexplained muscle pain, tenderness, or weakness.
-
Action Plan: If myopathy is suspected, CPK levels should be measured. A marked elevation of CPK (>10 times ULN) or myopathy with muscle symptoms warrants discontinuation of the drug.
Signaling Pathways and Experimental Workflows
The therapeutic effects and some adverse effects of fibrates are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
PPARα Signaling Pathway
Fibrates act as ligands for PPARα, a nuclear receptor primarily expressed in the liver, heart, and kidney. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the regulation of genes involved in lipid metabolism, inflammation, and other cellular processes.
Caption: PPARα signaling pathway activated by fibrates.
Experimental Workflow for Investigating Fibrate-Induced Hepatotoxicity
A typical preclinical workflow to assess the potential for a fibrate to cause liver injury involves a combination of in vitro and in vivo studies.
Caption: Experimental workflow for hepatotoxicity assessment.
Conclusion
The available evidence indicates that fenofibrate has a more favorable long-term safety profile compared to this compound, primarily due to the increased risk of non-cardiovascular mortality associated with this compound in the WHO trial. While fenofibrate is generally well-tolerated, it is not without potential adverse effects, including an increased risk of pancreatitis and reversible elevations in serum creatinine. The decision to use fenofibrate should be based on a careful assessment of the individual patient's cardiovascular risk profile, lipid levels, and renal function. Continued post-marketing surveillance and further research are essential to fully characterize the long-term safety of all fibrates.
References
- 1. W.H.O. cooperative trial on primary prevention of ischaemic heart disease using this compound to lower serum cholesterol: mortality follow-up. Report of the Committee of Principal Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. Effects of long-term fenofibrate therapy on cardiovascular events in 9795 people with type 2 diabetes mellitus (the FIELD study): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action to Control Cardiovascular Risk in Diabetes Lipid Trial - American College of Cardiology [acc.org]
- 5. FIELD: Fenofibrate Intervention and Event Lowering in Diabetes [medscape.org]
- 6. Role of fibrates in cardiovascular disease prevention, the ACCORD-Lipid perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of fibrate treatment on liver function tests in patients with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Clofibrate in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. Clofibrate, a lipid-lowering agent, requires careful management at the end of its lifecycle within a research setting. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with regulatory guidelines and promoting laboratory safety.
Understanding the Hazards
This compound is recognized as being harmful if swallowed and toxic to aquatic life with long-lasting effects[1][2][3]. Due to these environmental hazards, it is crucial to prevent its entry into sewer systems and waterways[1][4]. The primary route of disposal is through an approved waste disposal plant[1][3][5].
Step-by-Step Disposal Protocol for this compound
Adherence to a structured disposal plan is critical for safety and compliance. The following steps outline the recommended procedure for disposing of this compound waste in a laboratory setting.
Step 1: Waste Identification and Classification
The initial and most critical step is to determine if the this compound waste is classified as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste can be considered hazardous if it is a P-listed or U-listed waste, or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[6][7]. While this compound itself is not explicitly P- or U-listed in the provided search results, a formal hazardous waste determination should be conducted by qualified personnel, considering its toxicological properties and any other constituents in the waste stream.
Step 2: Segregation of Waste
Proper segregation of chemical waste is fundamental to safe laboratory practice. This compound waste should be collected in a dedicated, properly labeled, and sealed container. This container should be clearly marked as "Hazardous Waste" (if applicable) and should specify "this compound." Avoid mixing this compound waste with other chemical waste streams to prevent unintended reactions and to ensure proper disposal routing[8]. Use color-coded containers where available to further distinguish waste types; for instance, black containers are often used for RCRA hazardous pharmaceutical waste.
Step 3: Container Management
Use only approved, leak-proof containers for storing this compound waste. The containers must be kept closed at all times except when adding waste[9]. Ensure that the containers are compatible with this compound to prevent degradation of the container.
Step 4: Labeling
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste" (if determined to be so)
-
The name and address of the generating facility
-
The chemical name (this compound) and its concentration
-
The accumulation start date
-
The relevant hazard characteristics (e.g., "Toxic")
Step 5: Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area[9]. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 6: Arrange for Professional Disposal
Once the waste container is full or the accumulation time limit is approaching, arrange for its collection by a licensed hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The final disposal method for hazardous pharmaceuticals is typically incineration at a permitted hazardous waste facility[6].
Prohibited Disposal Methods
It is imperative to avoid the following improper disposal methods:
-
Do NOT flush down the drain: this compound is toxic to aquatic organisms, and its disposal into the sanitary sewer system is strictly prohibited[1][4][10]. The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals by healthcare facilities[10][11].
-
Do NOT dispose of in regular trash: Solid this compound waste or its empty containers should not be placed in the municipal solid waste stream.
Quantitative Data Summary
While specific quantitative disposal limits for this compound were not found in the search results, the following table summarizes key hazard and regulatory information.
| Parameter | Information | Source |
| Acute Oral Toxicity (Rat) | LD50: 940 mg/kg | [4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | [1][2][3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | [1][3][5] |
| Sewer Disposal | Prohibited | [1][4][10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Building a culture of safety and environmental responsibility is integral to the integrity of scientific research.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. odu.edu [odu.edu]
- 10. actenviro.com [actenviro.com]
- 11. rxinsider.com [rxinsider.com]
Safeguarding Your Research: A Guide to Handling Clofibrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Clofibrate, a compound requiring careful management due to its potential hazards. Adherence to these procedural steps will support the integrity of your research and the safety of your team.
Hazard Communication: this compound is classified as harmful if swallowed, a skin irritant, and can cause serious eye damage.[1] It is crucial to be fully aware of these risks before beginning any work.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against exposure. The following table summarizes the necessary protective gear for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or low-protein, powder-free latex gloves are recommended. Consider double gloving for enhanced protection.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn to protect against splashes. A full face shield offers supplementary protection and is required when there is a risk of splashing.[2][3] |
| Body Protection | Laboratory Coat or Gown | A disposable gown made of a resistant material like polyethylene-coated polypropylene should be worn over personal clothing.[4] |
| Respiratory Protection | Dust Respirator | A particulate respirator should be used, especially when handling the solid form, to avoid inhalation of dust.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Preparation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid generating dust.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2]
Disposal Plan:
-
Waste Generation: All disposable materials that come into contact with this compound, including gloves, gowns, and cleaning materials, should be considered contaminated waste.
-
Waste Collection: Place all contaminated waste into a designated, labeled, and sealed container.
-
Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[5]
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Call a physician immediately.[1]
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
Spill Response: A structured approach to spill cleanup is essential to prevent further contamination and exposure. The following workflow outlines the necessary steps.
Quantitative Data
The following table provides key toxicity data for this compound. This information is critical for understanding the substance's hazard potential.
| Data Point | Value | Species |
| LD50 (Oral) | 940 mg/kg | Rat |
| LD50 (Intraperitoneal) | 910 mg/kg | Rat |
| TDLO (Oral) | 171 ml/kg/6D intermittent | Human |
| LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. | ||
| TDLO: Lowest Published Toxic Dose. | ||
| (Source:[1]) |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. This compound | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
